Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Description
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Properties
IUPAC Name |
ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUHWNLWVMLHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049379 | |
| Record name | Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96568-04-6 | |
| Record name | Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key intermediate in modern pharmaceutical synthesis. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development.
Core Compound Identification and Properties
This compound is a substituted pyridine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably fluoroquinolone antibiotics.
Molecular Formula: C₁₀H₈Cl₂FNO₃[2][3]
Synonyms:
-
Ethyl 2,6-dichloro-5-fluoronicotinoylacetate
-
Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropionate
-
2,6-dichloro-5-fluoronicotinoyl acetic acid ethyl ester[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in synthetic workflows.
| Property | Value | Source |
| Molecular Weight | 280.08 g/mol | [1][3] |
| Melting Point | 68°C to 72°C | [3] |
| Appearance | Pale yellow solid (presumed based on typical purity) | [4] |
| Purity | Commonly available in ≥97% purity | [3] |
| InChI Key | IEUHWNLWVMLHHC-UHFFFAOYSA-N | [3] |
| SMILES | CCOC(=O)CC(=O)C1=CC(F)=C(Cl)N=C1Cl | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a topic of significant interest due to its industrial relevance. Several synthetic routes have been developed, with the Blaise reaction being a particularly efficient and scalable method.
The Blaise Reaction: A Preferred Synthetic Route
The Blaise reaction offers a direct and high-yielding approach to β-ketoesters from nitriles and α-haloesters, mediated by zinc.[5][6] This method is favored for its operational simplicity and reduced environmental impact compared to routes involving highly reactive and hazardous reagents like n-butyllithium.[7]
Reaction Scheme:
Figure 1: Conceptual workflow of the Blaise reaction for the synthesis of the title compound.
Mechanistic Causality:
The reaction is initiated by the formation of an organozinc intermediate from ethyl bromoacetate and activated zinc. This intermediate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile in 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile. The resulting imine intermediate is subsequently hydrolyzed under acidic conditions to yield the final β-ketoester product.[5] The use of methanesulfonic acid as an in-situ activator for zinc can eliminate the induction period, rendering the reaction safer and more suitable for large-scale production.[8]
Alternative Synthetic Strategies
Other reported syntheses include the reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with the potassium salt of monoethyl malonate. However, this route involves the preparation of an acid chloride, which can have significant environmental drawbacks.[7]
Role in Drug Discovery and Development
This compound is a cornerstone intermediate in the synthesis of several fluoroquinolone antibiotics. These synthetic antibacterial agents are highly valued for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9][10]
Key Intermediate in Fluoroquinolone Synthesis
This compound is a documented impurity and intermediate in the synthesis of Tosufloxacin .[1] Furthermore, it is a crucial precursor for the synthesis of the fourth-generation fluoroquinolone, Gemifloxacin .[7] The 2,6-dichloro-5-fluoropyridinyl moiety is a key pharmacophore that contributes to the biological activity of the final drug molecule.
Figure 2: Role of the title compound as a key intermediate in the synthesis of fluoroquinolone antibiotics.
Structure-Activity Relationship (SAR) Implications
The structural features of this compound are integral to the efficacy of the resulting fluoroquinolone antibiotics. The 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety is essential for antibacterial activity.[11] The substituents on the pyridine ring play a crucial role in modulating the drug's properties:
-
Fluorine at C5: The fluorine atom at the 5-position of the pyridine ring is a common feature in modern fluoroquinolones. It is known to enhance the drug's activity against Gram-positive bacteria and can also improve its pharmacokinetic profile.
-
Chlorine at C2 and C6: The two chlorine atoms provide reactive sites for further chemical modifications, allowing for the introduction of various side chains that can fine-tune the drug's spectrum of activity, potency, and safety profile. For instance, these positions can be subjected to nucleophilic substitution reactions to introduce amine-containing side chains, which are critical for the drug's interaction with bacterial DNA gyrase and topoisomerase IV.[12][13]
Experimental Protocols
The following is a generalized, illustrative protocol for the synthesis of this compound via the Blaise reaction, based on established principles.[6][8]
Synthesis via Blaise Reaction
Materials:
-
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
-
Ethyl bromoacetate
-
Activated Zinc powder
-
Tetrahydrofuran (THF), anhydrous
-
Methanesulfonic acid (optional, as activator)
-
50% aqueous Potassium Carbonate (K₂CO₃) solution
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc powder and anhydrous THF.
-
If using, add a catalytic amount of methanesulfonic acid to the zinc suspension.
-
A solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and ethyl bromoacetate in anhydrous THF is added dropwise to the stirred zinc suspension under a nitrogen atmosphere.
-
The reaction mixture is gently heated to initiate the reaction, and then maintained at a controlled temperature (e.g., reflux) for several hours. The progress of the reaction should be monitored by a suitable technique such as TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
For work-up to obtain the β-ketoester, the mixture is carefully quenched with 1 M HCl and stirred vigorously.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Self-Validating System: The purity and identity of the synthesized compound should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point should also be determined and compared to the literature value.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[14]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Emergency Procedures:
-
In case of skin contact: Wash with plenty of soap and water.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Spills: Absorb with an inert material and place in an appropriate waste disposal container.[15]
Conclusion
This compound is a pivotal intermediate in the synthesis of advanced fluoroquinolone antibiotics. Its synthesis via the Blaise reaction offers an efficient and scalable route for industrial production. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in drug discovery and development. The strategic placement of halogen atoms on its pyridine ring provides a versatile platform for the synthesis of potent antibacterial agents with tailored pharmacological profiles.
References
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Wikipedia. (2023). Blaise reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Blaise Reaction. Retrieved from [Link]
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- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Carl ROTH. (n.d.).
- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Farnell. (2002).
- University of California, Berkeley. (2016).
- Choi, B. S., et al. (2007). Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step. Organic Process Research & Development.
- Google Patents. (n.d.). CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
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Axios Research. (n.d.). Tosufloxacin Impurity 1 - CAS - 96568-04-6. Retrieved from [Link]
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SlidePlayer. (n.d.). Synthetic antibacterial agents quinolones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quinolone antibiotics. Retrieved from [Link]
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- PubMed. (n.d.). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds.
- Echemi. (n.d.). Ethyl 3-[(5-chloro-2-nitrophenyl)
- National Institutes of Health. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline.
- protocols.io. (2024). Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8).
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- National Center for Biotechnology Information. (2011). [125I]N-[2-[N-Ethyl-N-[2-(2-fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide dihydrochloride salt.
- ResearchGate. (n.d.). Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)
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What is Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate?
In the agrochemical sector, this intermediate is used in the synthesis of novel pesticides and herbicides. [4]The dichloro-fluoro-pyridine motif is a well-established toxophore in many commercial crop protection agents. The specific halogenation pattern can fine-tune the compound's biological activity, environmental persistence, and selectivity, leading to more effective and safer agricultural products. [4]
Part 4: Safety and Handling
As a laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant to the skin, eyes, and respiratory system. [2][8]
| Hazard Type | GHS Code | Statement | Reference |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | [8] |
| Eye Irritation | H319 | Causes serious eye irritation | [8] |
| Respiratory | H335 | May cause respiratory irritation | [8] |
Standard Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield. [8] * Clothing: Wear a lab coat and closed-toe shoes.
-
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place. Commercial suppliers recommend storage at 0-8°C for long-term stability. [4]
Conclusion
This compound is a high-value chemical intermediate with significant utility in both pharmaceutical and agrochemical research and development. Its well-defined physicochemical properties, coupled with a robust and scalable synthesis process, make it an accessible and reliable building block. The dual reactivity of its electron-poor pyridine ring and its versatile β-keto ester function provides chemists with a powerful tool for constructing complex molecular targets. Future work will likely focus on expanding its application in the synthesis of novel bioactive compounds and further optimizing its production for industrial-scale applications.
References
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Product information, Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl). P&S Chemicals. [Link]
- The synthetic method of roflumilast - CN104513196B.
-
Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate - SDS. Fisher Scientific UK. [Link]
- Preparation method for roflumilast intermediate - CN102503815A.
- Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - CN103304408A.
- Method for preparing roflumilast and intermediate of roflumilast - CN102276522A.
- Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - CN101774967B.
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An In-depth Technical Guide to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique trifunctionalized pyridine structure makes it a valuable building block for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and critical applications, particularly in the synthesis of fourth-generation fluoroquinolone antibiotics such as Gemifloxacin. Safety, handling, and spectral characterization are also discussed to provide a complete resource for laboratory and industrial use.
Introduction
This compound, a substituted ethyl nicotinoylacetate, has emerged as a crucial synthon in medicinal and agricultural chemistry. The presence of two chlorine atoms, a fluorine atom, and a β-ketoester functionality on the pyridine ring provides multiple reactive sites for strategic chemical modifications. This guide will delve into the core attributes of this compound, offering insights into its reactivity and utility in the development of high-value molecules.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe utilization in a research and development setting.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 96568-04-6 | [1][2] |
| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [1][2] |
| Molecular Weight | 280.08 g/mol | [1][2] |
| Melting Point | 68°C to 72°C | [2] |
| Appearance | White to off-white solid | [2] |
| Synonyms | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate, Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropionate | [1][2] |
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential when handling this compound.
Hazard Statements: [3]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements: [3]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin or eye irritation persists: Get medical advice/attention.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
Dispose of contents/container to an approved waste disposal plant.
Synthesis and Mechanism
The primary synthetic route to this compound involves the Blaise reaction, a classic organozinc-mediated coupling reaction.
Synthetic Pathway
A patented method describes the synthesis starting from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile.[4] The key steps are outlined below:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general principles of the Blaise reaction and information from related patents.[4]
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust. Activate the zinc by stirring with a small amount of dilute HCl, followed by washing with water, ethanol, and finally diethyl ether, then drying under vacuum.
-
Formation of the Reformatsky Reagent: Add anhydrous tetrahydrofuran (THF) to the activated zinc. Gently heat the suspension and add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromoacetate in THF via the dropping funnel. Maintain a gentle reflux until the zinc is consumed.
-
Blaise Reaction: Cool the Reformatsky reagent to 0°C. Add a solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imino-ester.
-
Acid Hydrolysis: Dissolve the crude imino-ester in a mixture of ethanol and aqueous hydrochloric acid. Heat the solution at reflux for 2-3 hours to facilitate hydrolysis to the keto-ester.
-
Purification: After cooling, neutralize the reaction mixture and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the methylene protons of the propanoate chain.
-
Ethyl Group: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at around 4.1-4.2 ppm (2H, -OCH₂-).
-
Methylene Group: A singlet at approximately 3.5-3.7 ppm (2H, -CO-CH₂-CO-). The chemical shift of this singlet may be influenced by keto-enol tautomerism.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the pyridine ring carbons, the carbonyl carbons, and the ethyl group carbons.
-
Pyridine Ring: Six distinct signals are expected for the carbons of the substituted pyridine ring, with their chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents.
-
Carbonyl Carbons: Two signals in the downfield region, typically between 160-200 ppm, corresponding to the ketone and ester carbonyls.
-
Ethyl Group and Methylene Carbon: Signals for the -OCH₂- (around 60 ppm), -CH₃ (around 14 ppm), and the central -CH₂- (around 45-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.
-
C=O Stretching: Two strong bands are expected in the region of 1700-1750 cm⁻¹ for the ester and ketone carbonyl groups.
-
C-O Stretching: A strong band around 1200-1300 cm⁻¹ for the ester C-O bond.
-
C-Cl and C-F Stretching: Absorptions in the fingerprint region corresponding to the carbon-halogen bonds.
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) at m/z 280 (for ³⁵Cl isotopes). The isotopic pattern due to the two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the propanoate chain.
Applications in Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.
Synthesis of Fluoroquinolone Antibiotics: Gemifloxacin
This compound is a crucial precursor for the synthesis of Gemifloxacin, a potent fourth-generation fluoroquinolone antibiotic.[5] The synthesis involves the construction of the core naphthyridine ring system.
Caption: Key steps in the synthesis of Gemifloxacin from the title compound.
Detailed Workflow: Synthesis of the Naphthyridine Core [5]
-
Enamine Formation: this compound is reacted with cyclopropylamine in a suitable solvent like ethanol. This condensation reaction forms the corresponding enamine intermediate.
-
Intramolecular Cyclization: The enamine intermediate undergoes an intramolecular nucleophilic aromatic substitution, where the enamine nitrogen displaces one of the chlorine atoms on the pyridine ring (typically at the 2-position) to form the fused dihydronaphthyridine ring system. This reaction is often promoted by heat or the presence of a base like potassium carbonate.
-
Hydrolysis: The resulting ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is then hydrolyzed, typically under acidic or basic conditions, to afford the corresponding carboxylic acid. This carboxylic acid is the core scaffold of Gemifloxacin.
-
Side Chain Introduction: The final step in the synthesis of Gemifloxacin involves the nucleophilic substitution of the remaining chlorine atom at the 7-position with the appropriate chiral pyrrolidine side chain.[6]
Agrochemical Synthesis
The structural motifs present in this compound are also found in various herbicides and pesticides. The reactive sites on the molecule allow for the introduction of diverse functionalities to modulate biological activity and target specificity. While specific public-domain examples with detailed protocols are scarce, its use as an intermediate in this sector is noted.[7] The general strategy involves using the β-ketoester for heterocycle formation or the chloro-substituents for nucleophilic displacement to build the final agrochemical product.
Conclusion
This compound is a high-value chemical intermediate with a well-defined role in the synthesis of important pharmaceutical and agrochemical compounds. Its synthesis, primarily via the Blaise reaction, is well-established. The multiple reactive centers on this molecule provide a versatile platform for the construction of complex heterocyclic systems, most notably the core of the antibiotic Gemifloxacin. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
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Introduction: A Cornerstone Intermediate in Modern Medicinal Chemistry
An In-Depth Technical Guide to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: Structure, Synthesis, and Application
This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive β-ketoester moiety attached to a densely halogenated pyridine ring, makes it a versatile precursor for constructing a variety of pharmacologically active cores. While not a therapeutic agent itself, its importance lies in its role as a key intermediate, particularly in the development of treatments for inflammatory and infectious diseases. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and pivotal application in the synthesis of advanced therapeutics, tailored for researchers and professionals in drug discovery and development.
Physicochemical and Structural Characteristics
The precise arrangement of functional groups in this compound dictates its reactivity and utility. A summary of its core properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 96568-04-6 | [1][2][3] |
| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [1][2] |
| Molecular Weight | 280.08 g/mol | [2][3] |
| Melting Point | 68°C to 72°C | [2][3] |
| SMILES | CCOC(=O)CC(=O)C1=CC(F)=C(Cl)N=C1Cl | [2][3] |
| Synonyms | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate, Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropionate | [2][3] |
Strategic Synthesis: A Two-Stage Approach
The synthesis of this key intermediate is logically approached in two primary stages: the formation of the reactive acid chloride precursor, followed by a Claisen-type condensation to construct the final β-ketoester. This methodology ensures high efficiency and control over the final product's structure.
Part 1: Synthesis of the Precursor: 2,6-Dichloro-5-fluoronicotinoyl chloride
The activation of the parent nicotinic acid is paramount for the subsequent carbon-carbon bond formation. The conversion to the highly reactive acyl chloride is a standard and effective strategy.
Experimental Protocol:
-
Chlorination: A suitable precursor, such as methyl 2,6-dihydroxy-5-fluoronicotinate, is charged into a reaction vessel with phosphorus oxychloride (POCl₃) and a catalytic amount of a lithium salt (e.g., lithium chloride).[4][5]
-
Reaction Execution: The mixture is heated under sealed conditions, typically at elevated temperatures (e.g., 150-160°C), for an extended period (e.g., 24 hours) to ensure complete conversion.[5]
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with an inert solvent like methylene chloride and filtered. The solvent and excess POCl₃ are removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[4][5]
Causality and Expertise: The use of phosphorus oxychloride serves a dual purpose: it chlorinates the hydroxyl groups on the pyridine ring and simultaneously converts the ester or carboxylic acid function into the highly electrophilic acyl chloride. The lithium salt acts as a catalyst to facilitate the chlorination process.[5] This one-pot conversion is an efficient route that avoids the isolation of the intermediate nicotinic acid, streamlining the synthesis.
Part 2: Claisen Condensation to Yield the Target Compound
The core of the synthesis involves the formation of the β-ketoester via a Claisen condensation. This classic carbon-carbon bond-forming reaction utilizes the nucleophilicity of a malonate enolate to attack the electrophilic acyl chloride.[6][7]
Experimental Protocol:
-
Enolate Formation: In a separate flask under an inert atmosphere, a solution of potassium ethyl malonate is prepared. Alternatively, diethyl malonate can be treated with a strong, non-nucleophilic base (e.g., n-butyllithium) at low temperatures (-50°C) or with a magnesium/triethylamine complex to generate the corresponding enolate.[8][9][10]
-
Condensation Reaction: The freshly synthesized 2,6-dichloro-5-fluoronicotinoyl chloride is added dropwise to the enolate solution at a controlled temperature.
-
Quenching and Work-up: The reaction is carefully quenched with an acidic aqueous solution. This step is crucial as it protonates the intermediate product to yield the final β-ketoester.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or chromatography to achieve high purity.[9]
Trustworthiness and Self-Validation: The success of this protocol relies on the careful control of reaction conditions. The anhydrous environment and low temperatures for enolate generation are critical to prevent side reactions. The final acidic work-up ensures the stability of the desired keto-ester, which can otherwise exist as its enolate salt. Purity is typically validated using techniques like HPLC, with confirmation of structure by ¹H NMR and Mass Spectrometry.[2][9]
Synthesis Workflow Visualization:
Caption: Overall workflow for the synthesis of the target compound.
Application in Drug Development: A Precursor to Roflumilast
The primary value of this compound is as a sophisticated intermediate in the synthesis of high-value pharmaceuticals. It is a documented precursor for fourth-generation fluoroquinolone antibiotics like Gemifloxacin.[9] Furthermore, its structural motifs are integral to the synthesis of the anti-inflammatory drug Roflumilast , a selective phosphodiesterase 4 (PDE4) inhibitor.[11][12]
Roflumilast (Daliresp®): Mechanism of Action
Roflumilast is approved for reducing the risk of exacerbations in patients with severe Chronic Obstructive Pulmonary Disease (COPD).[13][14] Its therapeutic effect is derived from its ability to inhibit the PDE4 enzyme.
-
PDE4 Inhibition: PDE4 is a key enzyme within inflammatory cells (such as neutrophils and eosinophils) that degrades cyclic adenosine monophosphate (cAMP).[11][13]
-
cAMP Accumulation: By inhibiting PDE4, Roflumilast and its active N-oxide metabolite cause an increase in intracellular cAMP levels.[15][16]
-
Anti-Inflammatory Cascade: Elevated cAMP levels activate downstream pathways, such as Protein Kinase A (PKA), which in turn suppress the activity of pro-inflammatory transcription factors like NF-κB.[16][17] This leads to a reduction in the release of inflammatory mediators, including interleukins and tumor necrosis factor-alpha (TNF-α), ultimately mitigating the inflammatory processes that drive COPD.[16][17]
Mechanism of Action Visualization:
Caption: Mechanism of action of Roflumilast in COPD.
Safety and Handling
As a laboratory chemical, appropriate safety measures are required when handling this compound. According to supplier safety data sheets, the compound is an irritant.[2]
-
GHS Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[2]
Conclusion
This compound represents a triumph of rational chemical design. Its structure is tailored for subsequent elaboration into complex, biologically active molecules. By understanding its synthesis through established reactions like the Claisen condensation and appreciating its role as a key intermediate for drugs such as Roflumilast, researchers and drug development professionals can better leverage this and similar building blocks to accelerate the discovery of novel therapeutics. The strategic value of this compound underscores the critical interplay between synthetic organic chemistry and modern medicinal science.
References
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Rabe, K. F. (2011). Roflumilast for the treatment of chronic obstructive pulmonary disease. Expert Review of Respiratory Medicine, 5(4), 455-465. Available at: [Link]
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AstraZeneca. (n.d.). DALIRESP® (roflumilast) Mechanism of Action. Retrieved from [Link]
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Shen, L., et al. (2018). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Journal of Cellular and Molecular Medicine, 22(9), 4049-4057. Available at: [Link]
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Health Plus Flash. (2024, December 15). Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect). YouTube. Available at: [Link]
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R Discovery. (n.d.). What molecular and cellular mechanisms explain the therapeutic action of ROFLUMILAST in DALIRESP? Retrieved from [Link]
- Domagala, J. M., & Priebe, S. R. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent No. 5,204,478. Washington, DC: U.S. Patent and Trademark Office.
- Domagala, J. M., & Priebe, S. R. (1994). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. European Patent No. EP0655998B1.
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P&S Chemicals. (n.d.). Product information, Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl). Retrieved from [Link]
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Willson Research Group. (2019). The Claisen Condensation. University of Texas at Austin. Available at: [Link]
-
Fiveable. (n.d.). Diethyl Malonate Definition. Retrieved from [Link]
- Jinan Audekai Pharmaceutical Co., Ltd. (2012). Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. Chinese Patent No. CN101774967B.
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Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
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Yale Chemistry. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449193, Roflumilast. Retrieved from [Link]
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Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Executive Summary
This compound is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, particularly fourth-generation fluoroquinolone antibacterials like Gemifloxacin.[1] Its structure, a β-keto ester, features a highly functionalized pyridine ring, making it a valuable building block for complex heterocyclic systems. This guide provides a comprehensive overview of the most effective and industrially relevant synthesis pathway for this target molecule. We will delve into the strategic two-step approach, beginning with the preparation of the key acylating agent, 2,6-dichloro-5-fluoronicotinoyl chloride, followed by a Claisen-type condensation to construct the final β-keto ester. This document details the underlying reaction mechanisms, provides field-proven experimental protocols, and discusses alternative synthetic strategies, offering researchers and drug development professionals a thorough and practical resource.
Introduction
Chemical Identity and Properties
The target compound, this compound, is a solid at room temperature with a melting point between 68°C and 72°C.[2] Its molecular structure combines a halogen-substituted pyridine core with a reactive β-keto ester side chain, providing multiple sites for further chemical modification.
| Property | Value | Reference |
| CAS Number | 96568-04-6 | [2][3][4] |
| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [2][3][4] |
| Molecular Weight | 280.08 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate | [2] |
Significance and Applications
The primary significance of this molecule lies in its role as a key intermediate for synthesizing naphthyridine and quinolone antibacterial agents.[1][5][6] The dichloro-fluoro-substituted pyridine moiety is a crucial pharmacophore in many modern antibiotics. The β-keto ester functionality allows for the facile construction of the fused ring systems characteristic of these drugs.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule logically disconnects the carbon-carbon bond between the carbonyl carbon and the α-carbon of the ester group. This approach, characteristic of a Claisen condensation, identifies two primary synthons: an electrophilic acylating agent derived from the pyridine ring and a nucleophilic two-carbon enolate. This leads to the identification of 2,6-dichloro-5-fluoronicotinoyl chloride and an ethyl acetate equivalent as the key precursors.
Caption: Synthesis of the key acylating intermediate.
Step 2: Formation of the β-Keto Ester via Acylation
This step involves the formation of a new carbon-carbon bond through the acylation of an ethyl acetate-derived nucleophile with the previously synthesized acyl chloride. This reaction is a variation of the Claisen condensation, where a highly reactive acyl chloride is used instead of an ester as the electrophile. [7][8] Causality Behind Experimental Choices:
-
Nucleophile Generation: The reaction requires the generation of a nucleophilic enolate from an acetic acid derivative. A common and effective method involves the reaction of monoethyl malonate potassium salt with a Lewis acid like magnesium chloride in the presence of a tertiary amine base like triethylamine. [1]The magnesium chelates with the malonate, facilitating the subsequent acylation and decarboxylation sequence.
-
Reaction Conditions: The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or toluene at controlled temperatures to manage the exothermicity and prevent side reactions.
-
Work-up: An acidic work-up is necessary to protonate the resulting enolate and facilitate the decarboxylation of the malonate intermediate to yield the final β-keto ester.
Caption: Workflow for the final condensation step.
Alternative Synthetic Approaches
While the described pathway is robust, other methods have been developed, most notably the Blaise Reaction . This approach utilizes organozinc chemistry and offers a high-yield alternative.
-
Blaise Reaction: This method involves reacting 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile with an organozinc reagent formed from ethyl bromoacetate and activated zinc metal. [1]The resulting imine intermediate is then hydrolyzed under acidic conditions to afford the target β-keto ester. This route avoids the preparation of the acyl chloride but requires careful handling of organometallic reagents. A patent describing this method reports total yields of 88-95% with high purity. [1]
Experimental Protocols & Data
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Methyl 2,6-dihydroxy-5-fluoronicotinate | ≥98% | Commercial | Starting material for Step 1 |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercial | Corrosive and moisture-sensitive |
| Lithium Chloride (LiCl) | ≥99% | Commercial | Anhydrous |
| Potassium Ethyl Malonate | ≥97% | Commercial | Key nucleophile precursor |
| Magnesium Chloride (MgCl₂) | ≥98% | Commercial | Anhydrous |
| Triethylamine | ≥99.5% | Commercial | Distill before use |
| Toluene | Anhydrous | Commercial | Reaction solvent |
| Hydrochloric Acid (HCl) | 37% aq. | Commercial | For work-up |
Protocol 1: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl Chloride[6]
-
Charge a heavy-walled, sealable pressure tube with methyl 2,6-dihydroxy-5-fluoronicotinate (1.0 eq), lithium chloride (0.5 eq), and phosphorus oxychloride (10 vol).
-
Seal the tube securely and place it behind a protective shield in a temperature-controlled oil bath.
-
Heat the reaction mixture to 152-158°C and maintain for 25 hours.
-
After cooling to room temperature, carefully unseal the tube in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess POCl₃ under reduced pressure.
-
The crude residue is purified by short-path vacuum distillation (bp 70-100°C @ 1-2 mmHg) to yield the product as a clear liquid.
Protocol 2: Synthesis of this compound[1]
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂), add anhydrous magnesium chloride (1.1 eq) and anhydrous toluene (10 vol).
-
Add potassium ethyl malonate (1.1 eq) and triethylamine (2.2 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0-5°C and add a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 eq) in anhydrous toluene (2 vol) dropwise, maintaining the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or HPLC analysis indicates the consumption of the acyl chloride.
-
Cool the mixture to 0°C and slowly quench by adding 1M hydrochloric acid until the pH is ~2. This step facilitates both the neutralization and the decarboxylation.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a solid.
Summary of Yields and Purity
| Step | Product | Typical Yield | Purity (HPLC) | Reference |
| 1 | 2,6-Dichloro-5-fluoronicotinoyl chloride | ~88% (distilled) | >88% (VPC) | [6] |
| 2 | This compound | ~71% | >99% | [1] |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.
-
Acyl Chloride Intermediate: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Triethylamine: Flammable and has a strong, unpleasant odor. Ensure adequate ventilation.
-
Target Compound: May cause skin, eye, and respiratory irritation. [2]Standard laboratory safety precautions should be observed.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving the initial formation of 2,6-dichloro-5-fluoronicotinoyl chloride, followed by a magnesium-mediated condensation with potassium ethyl malonate. This pathway is well-documented, scalable, and provides high yields of the pure product. [1][6]The described protocols, grounded in established literature, offer a reliable and reproducible method for obtaining this critical pharmaceutical intermediate. For industrial-scale production, the Blaise reaction presents a compelling alternative that may offer improved safety and yield. [1]
References
- Source: Google Patents (US5204478A)
-
Title: Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 Source: YouTube URL: [Link]
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-
Title: The Claisen Condensation Reaction Source: Chemistry LibreTexts URL: [Link]
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Title: The Claisen Condensation Reaction Source: OpenStax URL: [Link]
-
Title: Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation Source: PubMed URL: [Link]
-
Title: Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism) Source: YouTube URL: [Link]
-
Title: Ethyl Acetate to Acetyl Chloride | PCl5 | Ethyl chloridel | #chemistryshorts Source: YouTube URL: [Link]
-
Title: Product information, Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl) Source: P&S Chemicals URL: [Link]
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-
Title: Reaction of Ester with PCl5 | Ethyl acetate | Acetyl Chloride Source: YouTube URL: [Link]
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Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL: [Link]
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Title: Direct Synthesis of Pyridine Derivatives Source: Organic Chemistry Portal URL: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Introduction: Elucidating a Key Synthetic Intermediate
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of nicotinic acid, a core scaffold in many pharmaceuticals, and possessing the reactive β-keto ester moiety, this molecule serves as a versatile building block for more complex molecular architectures.[1] Its precise structural confirmation and purity assessment are paramount for its successful application in multi-step syntheses.
This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will delve into the theoretical underpinnings of each method, present standardized experimental protocols, and offer a detailed, predictive interpretation of the resulting spectra. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and validate this important chemical entity.
A critical feature of β-keto esters is their existence in a dynamic equilibrium between keto and enol tautomers.[2] This guide will address the spectroscopic signatures of both forms, providing insights into how factors like solvent choice can influence this equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.[3] For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR.
Experimental Protocol: NMR Spectroscopy Analysis
-
Sample Preparation: Accurately weigh 5-20 mg of the compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and use a sample gauge to ensure correct positioning.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the chosen solvent to maintain a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.
-
-
Data Acquisition: Acquire 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.
Diagram: General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the structural elucidation of an organic compound.
¹H NMR Spectral Interpretation
The proton NMR spectrum provides a count of chemically distinct protons and reveals their neighboring environments through spin-spin coupling.
-
Pyridine Ring Proton (H-4): The lone proton on the pyridine ring is at the C-4 position. It is significantly deshielded by the electron-withdrawing effects of the ring nitrogen and the two chlorine atoms. Its chemical shift is predicted to be in the δ 8.3-8.6 ppm range. Due to four-bond coupling to the fluorine at C-5 (⁴JH-F), this signal is expected to appear as a narrow doublet.
-
Methylene Protons (Active Methylene, -COCH₂CO-): These protons are part of the β-dicarbonyl system. In the predominant keto form, they will appear as a sharp singlet at approximately δ 4.0-4.3 ppm . If the enol form is present, this signal's intensity will decrease, and a new vinyl proton signal will appear around δ 5.5-6.0 ppm.
-
Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to two distinct signals:
-
A quartet corresponding to the methylene (-OCH₂-) protons, deshielded by the adjacent oxygen, at δ 4.1-4.4 ppm .
-
A triplet corresponding to the terminal methyl (-CH₃) protons at δ 1.2-1.4 ppm .
-
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Carbonyl Carbons: Two distinct carbonyl signals are expected in the most downfield region of the spectrum.
-
Ketone (C=O): Predicted around δ 190-195 ppm .
-
Ester (C=O): Predicted around δ 165-168 ppm .
-
-
Pyridine Ring Carbons: Five signals are expected, with their chemical shifts influenced by the attached substituents. Carbons bonded to halogens will exhibit large shifts and C-F coupling.
-
C-5 (bearing Fluorine): Expected around δ 155-160 ppm as a large doublet (¹JC-F ≈ 240-260 Hz).
-
C-2 & C-6 (bearing Chlorine): Expected around δ 145-150 ppm .
-
C-3 (bearing the side chain): Expected around δ 130-135 ppm .
-
C-4 (bearing Hydrogen): Expected around δ 120-125 ppm , likely showing a smaller C-F coupling.
-
-
Aliphatic Carbons:
-
Ethyl Methylene (-OCH₂-): Predicted around δ 62-64 ppm .
-
Active Methylene (-COCH₂CO-): Predicted around δ 45-48 ppm .
-
Ethyl Methyl (-CH₃): Predicted around δ 13-15 ppm .
-
¹⁹F NMR Spectral Interpretation
¹⁹F NMR is highly sensitive and provides a clear signal for the fluorine nucleus.
-
A single signal is expected for the fluorine atom on the pyridine ring. Relative to the common standard CFCl₃ (δ = 0 ppm), the chemical shift for a fluorine on an electron-deficient aromatic ring is expected in the range of δ -110 to -130 ppm .[5] This signal should appear as a doublet due to coupling with the H-4 proton (⁴JF-H).
| ¹H NMR Prediction | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyridine H | 8.3 - 8.6 | Doublet (d) | 1H | H-4 |
| Ethyl -CH₂- | 4.1 - 4.4 | Quartet (q) | 2H | -OCH₂ CH₃ |
| Methylene -CH₂- | 4.0 - 4.3 | Singlet (s) | 2H | -COCH₂ CO- |
| Ethyl -CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | -OCH₂CH₃ |
| ¹³C NMR Prediction | Chemical Shift (δ, ppm) | Assignment |
| Ketone C=O | 190 - 195 | C =O |
| Ester C=O | 165 - 168 | -O-C =O |
| Pyridine C-F | 155 - 160 | C-5 |
| Pyridine C-Cl | 145 - 150 | C-2, C-6 |
| Pyridine C-C | 130 - 135 | C-3 |
| Pyridine C-H | 120 - 125 | C-4 |
| Ethyl -OCH₂- | 62 - 64 | -O CH₂CH₃ |
| Methylene -CH₂- | 45 - 48 | -COCH₂ CO- |
| Ethyl -CH₃ | 13 - 15 | -OCH₂CH₃ |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[6]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion (dissolved in a suitable solvent like methanol or acetonitrile) for Electrospray Ionization (ESI) or via a GC inlet for Electron Ionization (EI).
-
Ionization: ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight. EI is a higher-energy technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, Time-of-Flight).
MS Data Interpretation
-
Molecular Ion (M⁺): The calculated molecular weight is 281.00 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). A key feature will be the isotopic pattern caused by the two chlorine atoms. This will result in three peaks:
-
m/z 281 (M⁺): Containing two ³⁵Cl atoms (relative abundance ~100%).
-
m/z 283 (M+2): Containing one ³⁵Cl and one ³⁷Cl atom (relative abundance ~65%).
-
m/z 285 (M+4): Containing two ³⁷Cl atoms (relative abundance ~10%).
-
-
Major Fragmentation Pathways: The fragmentation of β-keto esters is well-documented and often involves cleavage alpha to the carbonyl groups and McLafferty rearrangements.[7]
-
Loss of ethoxy radical (•OCH₂CH₃): [M - 45]⁺, leading to a peak at m/z 236.
-
Loss of an ethyl radical (•CH₂CH₃): [M - 29]⁺, leading to a peak at m/z 252.
-
Formation of the acylium ion: Cleavage between the carbonyls can lead to the [2,6-dichloro-5-fluoropyridin-3-yl-C=O]⁺ ion at m/z 194. This is often a very prominent peak.
-
McLafferty Rearrangement: A characteristic rearrangement of the ethyl ester can lead to the loss of ethylene (C₂H₄), resulting in a peak at [M - 28]⁺.
-
Diagram: Structure and Key Spectroscopic Correlations
Caption: Correlation between the molecular structure and its predicted key spectroscopic signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid or low-melting solid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the compound is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press it into a transparent pellet.
-
ATR: Modern instruments often use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid or liquid sample directly on the crystal.
-
-
Data Acquisition: Record a background spectrum of the empty spectrometer. Then, place the sample in the beam path and record the sample spectrum. The instrument software automatically calculates the transmittance or absorbance spectrum.
IR Data Interpretation
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.
-
C=O Stretching:
-
Ester carbonyl: A strong, sharp absorption band is expected at ~1740 cm⁻¹ .
-
Ketone carbonyl: Another strong, sharp band is expected at a slightly lower wavenumber, ~1720 cm⁻¹ . The conjugation with the aromatic ring may shift this to a slightly lower frequency.
-
-
C-O Stretching: A strong band corresponding to the C-O single bond stretch of the ester group is expected in the 1100-1300 cm⁻¹ region.
-
Aromatic Ring Stretching: Medium to weak absorptions for the C=C and C=N bonds of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
-
C-Halogen Stretching:
-
C-F stretch: A strong absorption expected in the 1200-1300 cm⁻¹ range.
-
C-Cl stretch: Absorptions are expected in the fingerprint region, typically below 800 cm⁻¹ .
-
-
Keto-Enol Tautomerism: If a significant amount of the enol tautomer is present, the spectrum will change noticeably:
-
A very broad O-H stretch will appear from ~2500-3200 cm⁻¹ .
-
The two distinct C=O bands will be replaced by a single, broader conjugated ester C=O band around 1650-1670 cm⁻¹ .
-
A C=C stretch from the enol double bond will appear around 1600-1640 cm⁻¹ .
-
| IR Absorption Prediction | Wavenumber (cm⁻¹) | Intensity | Assignment |
| C-H Stretch (sp³) | 2900 - 3000 | Medium | Ethyl & Methylene C-H |
| C=O Stretch (Ester) | ~1740 | Strong, Sharp | Ester Carbonyl |
| C=O Stretch (Ketone) | ~1720 | Strong, Sharp | Ketone Carbonyl |
| C=C, C=N Stretch | 1400 - 1600 | Medium-Weak | Pyridine Ring |
| C-F Stretch | 1200 - 1300 | Strong | Aryl-Fluoride |
| C-O Stretch | 1100 - 1300 | Strong | Ester C-O |
| C-Cl Stretch | < 800 | Medium | Aryl-Chloride |
Conclusion
The structural characterization of this compound is definitively achieved through a coordinated application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR establish the precise connectivity of the carbon and hydrogen framework, while ¹⁹F NMR confirms the presence and electronic environment of the fluorine substituent. Mass spectrometry validates the molecular formula and provides insight into the molecule's stability and fragmentation patterns, with the chlorine isotopic signature serving as a crucial confirmation point. Finally, IR spectroscopy provides rapid verification of the key carbonyl functional groups. Together, these techniques provide a self-validating system of data that allows for the unambiguous confirmation of the molecule's identity and purity, a critical step for its use in research and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem Scientific.
- BenchChem. (2025).
- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.
- ResearchGate. (2025). Mass Spectra of β-Keto Esters.
- Hayashi, Y., Ohshima, T., Fujii, Y., Matsushima, Y., & Mashima, K. (2011). Supplementary Information for: Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster. The Royal Society of Chemistry.
- Chinese Patent CN101774967B. (2012). Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
- University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- University of California, Davis. (n.d.). 19F NMR Reference Standards.
Sources
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. colorado.edu [colorado.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to the Safe Handling of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
This document provides a comprehensive technical overview of the safety, handling, and emergency procedures for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS No. 96568-04-6). It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The guidance herein is synthesized from available safety data sheets and chemical literature to ensure a high standard of laboratory safety and operational integrity.
Compound Identification and Scientific Context
This compound is a halogenated pyridine derivative, specifically a β-keto ester, which serves as a valuable building block in organic synthesis.[2] Its structural features, including the reactive ester and ketone functionalities combined with the electronically modified pyridine ring, make it a crucial precursor for creating more complex molecules, notably as an intermediate in the synthesis of quinolone antibiotics like Enoxacin.[2][3] Understanding its physical and chemical properties is the foundation of its safe and effective use in a laboratory setting.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 96568-04-6 | [2][3][4][5] |
| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [2][4][6] |
| Molecular Weight | 280.08 g/mol | [2][4][6] |
| Appearance | White to Off-White Solid / Crystalline Powder | [1][2][3] |
| Melting Point | 68-72 °C | [2][3][4] |
| Storage Temperature | Sealed in dry conditions; Freezer (-20°C) recommended for long-term storage. |[2][3] |
Comprehensive Hazard Analysis and GHS Classification
From a chemical reactivity standpoint, the presence of two chlorine atoms and a fluorine atom on the pyridine ring, coupled with the β-dicarbonyl system, renders the molecule susceptible to nucleophilic attack and imparts its irritant properties. This toxicological profile mandates strict adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
The compound is classified as an irritant.[2] The primary hazards are acute irritation to the skin, eyes, and respiratory system upon contact or inhalation.[2][3][7][8] There is no indication from the reviewed sources of long-term effects such as carcinogenicity or reproductive toxicity for this specific compound. The hazard classification is summarized below.
Table 2: GHS Hazard Classification for CAS 96568-04-6
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) | [2][3] |
| Signal Word | Warning | [2][3][7] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3][4][7][8] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][3][7][8] |
| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |
| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | [8] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. |[8] |
Risk Mitigation and Safe Handling Protocols
A proactive approach to risk mitigation is paramount. The following protocols are designed as a self-validating system to minimize exposure and ensure operator safety.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, particularly in its solid, powdered form, is a certified chemical fume hood. The rationale is to control airborne particulates at the source, directly addressing the respiratory irritation hazard (H335).[7][8] All weighing and transfer operations involving the dry powder must be conducted within a fume hood. Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[8][9]
Personal Protective Equipment (PPE): A Workflow for Operator Safety
The selection of PPE is not merely a checklist; it is a dynamic process based on the specific experimental procedure. The following workflow should be used to determine the appropriate level of protection.
Key Causality: The protocol emphasizes gentle covering and sweeping to prevent the solid powder from becoming airborne, which directly mitigates the H335 respiratory hazard. [6]Preventing the product from entering drains is also a critical environmental precaution. [6]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide. [6]Do not use a direct water jet, as it may scatter the material.
-
Specific Hazards: The primary danger in a fire is the generation of highly toxic and corrosive gases, including HCl and HF. [6]* Protective Equipment: Firefighters must wear positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing. [6][10]
References
-
Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate - SDS. SDS Manager. [Link]
-
MATERIAL SAFETY DATA SHEET - Farnell. Farnell. [Link]
-
Ethyl 2, 6-dichloro-5-fluoro-B-oxo-3-pyridinepropionate, min 98%. Biolynx. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate | 96568-04-6 [chemicalbook.com]
- 3. Ethyl2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate , 98% , 96568-04-6 - CookeChem [cookechem.com]
- 4. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. images.thdstatic.com [images.thdstatic.com]
An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Executive Summary: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a pivotal β-ketoester intermediate, indispensable in the synthesis of fourth-generation fluoroquinolone antibiotics, most notably Gemifloxacin.[1] Its molecular architecture provides a versatile scaffold for constructing the fused naphthyridine ring system characteristic of these potent antibacterial agents. This guide offers a comprehensive examination of the primary synthetic pathways to this target molecule, focusing on the critical starting materials, reaction mechanisms, and process considerations. We will dissect two major strategies: the Acylative Claisen-type Condensation and the Blaise Reaction, providing detailed protocols and a comparative analysis to inform researchers and process chemists in their synthetic design and scale-up efforts.
Chapter 1: The Target Molecule: Structure and Significance
The target compound, this compound, is a substituted pyridine derivative with a β-ketoester moiety at the 3-position. This functional group arrangement is the key to its utility, enabling subsequent intramolecular cyclization reactions to form the core of advanced pharmaceutical compounds.
Structure:
-
Pyridine Ring: A 2,6-dichloro-5-fluoro substituted pyridine. The halogen atoms serve as leaving groups in later synthetic steps (e.g., nucleophilic aromatic substitution), while the fluorine atom is a common feature in modern fluoroquinolones, enhancing antibacterial activity.
-
Side Chain: An ethyl 3-oxo-propanoate chain attached at the C3 position. The ketone and ester functionalities provide the necessary reactivity for cyclization.
Chapter 2: Retrosynthetic Analysis: Deconstructing the Pathway
A logical retrosynthetic analysis reveals the most viable bond disconnections and, consequently, the primary starting materials. The most intuitive disconnection is at the C-C bond between the pyridine ring's carbonyl group and the adjacent methylene group of the propanoate chain. This points to two main synthetic strategies.
This analysis identifies two key classes of starting materials:
-
Pyridine-based Electrophiles: An activated form of 2,6-dichloro-5-fluoronicotinic acid, such as the acyl chloride.
-
C2 Nucleophiles: An ethyl acetate enolate equivalent, typically derived from a malonic ester.
Alternatively, a nitrile-based approach (the Blaise reaction) uses a different set of precursors.
Chapter 3: The Primary Synthetic Route: Acylative Claisen-type Condensation
This is the most widely documented and industrially relevant approach. It functions as a mixed Claisen condensation, where an ester enolate (or equivalent) attacks an acyl chloride.[2][3] This method offers high yields but requires careful preparation of the sensitive starting materials.
Key Precursor 1: 2,6-Dichloro-5-fluoronicotinoyl Chloride
This highly reactive acyl chloride is not typically commercially available and must be prepared from its corresponding carboxylic acid, which itself is synthesized in a multi-step process.
Upstream Synthesis: From Simple Acetates to the Nicotinic Acid
The synthesis of 2,6-dichloro-5-fluoronicotinic acid is a critical prerequisite. Patents reveal a robust pathway starting from ethyl fluoroacetate and ethyl formate.[4][5]
Protocol 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate [4][5]
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added.
-
The mixture is stirred for approximately 3.5 hours at 20°C.
-
A solution of methyl malonamate (40 g) in methanol (350 mL) is added, and the mixture is heated to reflux for 30 minutes.
-
A solution of 37% hydrochloric acid (48 mL) in water (352 mL) is added to the hot mixture.
-
The reaction is heated at reflux for an additional 10 minutes.
-
After cooling at 0°C for 18 hours, the precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the dihydroxy nicotinate intermediate.
Protocol 2: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl Chloride [4][5]
-
The intermediate, Methyl 2,6-dihydroxy-5-fluoronicotinate (5 g), is charged into a sealed pressure tube with phosphorus oxychloride (50 mL) and lithium chloride (2.5 g). The lithium salt is crucial for facilitating the chlorination.[5]
-
The sealed tube is heated in an oil bath at 152-158°C for 25 hours.
-
After cooling, the reaction mixture is diluted with methylene chloride (50 mL) and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the residue is subjected to vacuum distillation to afford the target acyl chloride.
Causality Behind Choices:
-
Phosphorus Oxychloride (POCl₃): A powerful chlorinating and dehydrating agent used to convert the dihydroxy pyridine tautomers into the dichloro derivative.
-
Lithium Chloride (LiCl): Enhances the chlorinating power of POCl₃ and improves reaction rates and yields.[5]
-
Sealed Tube/High Temperature: The conversion of the stable dihydroxypyridine ring to the dichloro state is challenging and requires forcing conditions to drive the reaction to completion.
Key Precursor 2: Malonate Derivatives and Base Selection
The nucleophilic component is generated by deprotonating a malonic ester. The choice of ester and base is critical for yield, safety, and cost.
| Reagent Combination | Base | Typical Conditions | Advantages | Disadvantages |
| Monoethyl Malonate Potassium Salt | MgCl₂ / Triethylamine | THF, 0-25°C | Avoids Grignard reagents and pyrophoric bases. Good yield (71%).[1] | Requires pre-formation of the potassium salt. |
| Monoethyl Malonate | n-Butyllithium | THF, -50°C | Very high yield (97.9%).[1] | Extremely low temperature required. n-BuLi is pyrophoric, expensive, and difficult to handle at scale.[1] |
| Diethyl Malonate | Magnesium Ethoxide | Toluene, Reflux | Inexpensive starting materials. | Low reported yield (45%). Complex workup.[1] |
For laboratory and scale-up purposes, the combination of Monoethyl Malonate Potassium Salt with Magnesium Chloride and Triethylamine represents the best balance of yield, safety, and operational simplicity.
The Condensation Reaction Workflow
Protocol 3: Synthesis via Malonate Acylation (Adapted from[1])
-
Suspend monoethyl malonate potassium salt and magnesium chloride in anhydrous THF under a nitrogen atmosphere.
-
Add triethylamine and stir the mixture at room temperature to form the magnesium chelate of the malonate.
-
Cool the suspension to 0°C and add a solution of 2,6-dichloro-5-fluoronicotinoyl chloride in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Perform an acidic workup (e.g., with dilute HCl). This step is crucial as it simultaneously quenches the reaction and promotes the decarboxylation of the intermediate malonate adduct to yield the final β-ketoester product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain the crude product, which can be purified by recrystallization or chromatography.
Chapter 4: Alternative Synthetic Route: The Blaise Reaction
An alternative strategy avoids the preparation of the sensitive acyl chloride by starting with the corresponding nitrile. The Blaise reaction involves the addition of a zinc-based enolate (a Reformatsky-type reagent) to a nitrile.[1]
Key Precursor 1: 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
This nitrile is a stable, crystalline solid and can be prepared from the same 2,6-dihydroxy intermediate used in the other route, or purchased commercially.
| Property | Value | Source |
| Molecular Formula | C₆HCl₂FN₂ | |
| Molecular Weight | 190.99 g/mol | |
| Appearance | Solid | |
| Melting Point | 89-91 °C | |
| CAS Number | 82671-02-1 |
Synthesis Note: When preparing this nitrile from 2,6-dihydroxy-3-cyano-5-fluoropyridine using POCl₃/PCl₅, there is a risk of forming the 2,4,6-trichloro byproduct, which can contaminate the final product and reduce yields.[4][5]
Key Precursor 2: Ethyl Bromoacetate and Activated Zinc
The organozinc nucleophile is generated in situ from ethyl bromoacetate and activated zinc metal (e.g., zinc dust or turnings). Activation of the zinc surface is critical to initiate the reaction and is often achieved with a small amount of iodine or by pre-washing with acid.
The Blaise Reaction Workflow
Protocol 4: Synthesis via Blaise Reaction (Adapted from[1])
-
Activate zinc metal in a flask containing an anhydrous solvent like THF.
-
Add a solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and ethyl bromoacetate to the activated zinc suspension. The reaction is often initiated with gentle heating.
-
After the initial reaction is complete, the resulting zinc salt intermediate is carefully acidified at low temperature (0-10°C) to a pH of 2-3 to form the imine ester.
-
The imine ester intermediate is extracted and isolated.
-
The purified imine is then subjected to acid-catalyzed alcoholysis (e.g., HCl in anhydrous ethanol) to hydrolyze the imine to a ketone, yielding the final product.
Trustworthiness Note: While elegant, the Blaise reaction route has been reported to suffer from poor reproducibility and low yields if conditions are not strictly controlled, particularly during the two-step hydrolysis of the nitrile.[1] The improved method described in patent CN101774967B involves isolating the intermediate imine ester, which reportedly leads to higher purity and overall yield (88-95%).[1]
Chapter 5: Comparative Analysis of Synthetic Routes
| Parameter | Route A: Acylative Condensation | Route B: Blaise Reaction |
| Primary Pyridine SM | 2,6-Dichloro-5-fluoronicotinoyl Chloride | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile |
| Primary Reagents | Malonate Ester, Base (e.g., MgCl₂/Et₃N) | Ethyl Bromoacetate, Activated Zinc |
| Reported Yield | 71-98% (highly dependent on base)[1] | 78-95% (highly dependent on protocol)[1] |
| Key Challenges | Preparation/handling of sensitive acyl chloride; use of hazardous bases (n-BuLi). | Reproducibility; strict control of hydrolysis steps; zinc activation. |
| Scalability | Considered more robust and industrially proven, especially non-pyrophoric variants. | Potentially scalable with strict process control, but may be less reliable. |
| Environmental Impact | Use of POCl₃ and chlorinated solvents. | Use of organic solvents and zinc waste. |
Chapter 6: Safety and Handling of Starting Materials
The synthesis of this compound involves several hazardous materials that require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃) & Thionyl Chloride (SOCl₂): Highly corrosive and toxic. React violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.
-
Strong Acids (H₂SO₄, HCl): Highly corrosive. Handle with appropriate PPE.
-
Organohalogens: The starting materials and product are halogenated organic compounds and should be handled with care to avoid inhalation and skin contact.
References
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
-
Claisen Condensation | Overview & Research Examples . ScienceDirect. [Link]
- US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particle 2,6-dichloro-5-fluoro-nicotinic acid.
-
Mixed Claisen Condensations . OpenStax adaptation. [Link]
-
The Acetoacetic Ester Condensation (Claisen Condensation) . Yale Chemistry Department. [Link]
-
The Claisen Condensation Reaction . Chemistry LibreTexts. [Link]
-
Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis . YouTube. [Link]
- EP0333020A2 - Process for the preparation of substituted pyridines.
Sources
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reactivity of the β-Ketoester Moiety in Fluorinated Pyridines
Introduction: A Convergence of Functionalities for Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—make fluorinated heterocycles, particularly fluorinated pyridines, highly sought-after building blocks.[3][4][5] The pyridine ring itself is a prevalent motif in numerous biologically active compounds.[3] When this privileged scaffold is functionalized with a β-ketoester moiety, a synthetically versatile handle is introduced, opening a vast potential for further molecular elaboration.
This technical guide provides an in-depth exploration of the reactivity of the β-ketoester group when attached to a fluorinated pyridine ring. We will move beyond a simple enumeration of reactions to dissect the causal relationships between the electronic properties of the fluorinated pyridine core and the resulting chemical behavior of the β-ketoester. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of these systems for the synthesis of novel chemical entities.
The Electronic Influence of the Fluorinated Pyridine Ring
The reactivity of the β-ketoester is profoundly influenced by the electronic nature of the substituent to which it is attached. A fluorinated pyridine ring, being strongly electron-withdrawing, exerts a significant inductive and mesomeric effect on the β-ketoester moiety. This electronic pull is the key to understanding the enhanced reactivity of this system.
The presence of one or more fluorine atoms on the pyridine ring significantly increases its electrophilicity.[6] This has two major consequences for the attached β-ketoester:
-
Increased Acidity of the α-Protons: The α-protons of a typical β-ketoester are already acidic, with pKa values generally in the range of 11-13, due to the ability of the two adjacent carbonyl groups to stabilize the resulting enolate anion through resonance.[7][8][9] When attached to a fluorinated pyridine ring, the strong electron-withdrawing nature of the ring further stabilizes the enolate, leading to a significant increase in the acidity of the α-protons.[5] This enhanced acidity means that weaker bases can be employed for deprotonation, offering milder reaction conditions and potentially greater functional group tolerance.
-
Enhanced Electrophilicity of the Carbonyl Carbons: The electron-withdrawing effect of the fluorinated pyridine ring also extends to the carbonyl groups of the β-ketoester, increasing their partial positive charge and making them more susceptible to nucleophilic attack.
Reactivity at the α-Position: The Heart of Synthetic Utility
The acidic α-position of the β-ketoester is a hub of synthetic activity, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Enolate Formation
The generation of the enolate is the critical first step for a multitude of reactions. Due to the increased acidity of the α-protons, complete enolate formation can often be achieved with bases such as sodium hydride, potassium carbonate, or even organic bases like DBU, under conditions where less activated β-ketoesters might require stronger bases like LDA.[8]
Caption: Enolate formation from a fluorinated pyridyl β-ketoester.
Alkylation and Acylation
Once formed, the nucleophilic enolate can readily participate in SN2 reactions with a variety of electrophiles.
-
Alkylation: The reaction with alkyl halides or tosylates provides a straightforward method for introducing alkyl chains at the α-position. The enhanced nucleophilicity of the stabilized enolate often leads to high yields in these reactions. Asymmetric allylic alkylation of α-fluoro-β-ketoesters has been achieved with high enantioselectivity using palladium catalysis, a technique that could potentially be adapted to fluorinated pyridyl substrates.[10][11]
-
Acylation: Acylation with acid chlorides or anhydrides yields α-acylated β-ketoesters, which are themselves versatile synthetic intermediates.
Experimental Protocol: General Procedure for α-Alkylation
-
To a solution of the fluorinated pyridyl β-ketoester (1.0 equiv) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N2 or Ar), add a base (e.g., NaH, 1.1 equiv) portionwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Knoevenagel Condensation
The active methylene group of the fluorinated pyridyl β-ketoester can undergo a Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base such as piperidine or pyridine.[2][4] This reaction leads to the formation of a new carbon-carbon double bond.
A particularly interesting application of this reaction is in multi-component condensations. For example, a β-ketonitrile can react with a fluorobenzaldehyde in a Knoevenagel condensation, and the resulting adduct can then undergo a nucleophilic aromatic substitution of the fluorine atom by an amine.[12] A similar cascade could be envisioned with a fluorinated pyridyl β-ketoester, where the initial condensation product could undergo an intramolecular SNAr if a suitable nucleophile is present, or an intermolecular reaction.
Caption: Knoevenagel condensation workflow and potential for cascade reactions.
Reactions Involving the Carbonyl Groups
The increased electrophilicity of the carbonyl carbons in the β-ketoester moiety enhances their reactivity towards nucleophiles.
-
Nucleophilic Addition: Reactions with organometallic reagents or other nucleophiles will preferentially occur at the more electrophilic keto-carbonyl.
-
Reduction: Selective reduction of the keto group to a hydroxyl group can be achieved using reducing agents like sodium borohydride, leaving the ester group intact.
Cyclization Reactions: Building Molecular Complexity
The juxtaposition of the β-ketoester and the fluorinated pyridine ring allows for intramolecular cyclization reactions to construct fused heterocyclic systems. For example, the enolate of the β-ketoester can act as an intramolecular nucleophile, displacing a fluorine atom on the pyridine ring in an SNAr-type reaction to form a new ring. The feasibility of such a reaction would depend on the position of the fluorine atom relative to the β-ketoester to allow for the formation of a stable 5- or 6-membered ring.
Hydrolysis and Decarboxylation: Accessing Ketones
A classic and highly useful transformation of β-ketoesters is their conversion to ketones via hydrolysis and subsequent decarboxylation.[13]
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
Decarboxylation: The resulting β-ketoacid is thermally unstable and readily loses carbon dioxide upon heating to yield a ketone.[14][15] The decarboxylation is thought to proceed through a cyclic transition state. Studies on pyridylacetates have shown that they can undergo decarboxylative functionalization, suggesting that fluorinated pyridyl β-ketoacids would also readily decarboxylate.[3][16]
Experimental Protocol: Hydrolysis and Decarboxylation
-
Hydrolysis (Basic Conditions): Dissolve the fluorinated pyridyl β-ketoester (1.0 equiv) in a mixture of ethanol and water. Add an excess of a base (e.g., NaOH, 3.0 equiv) and heat the mixture at reflux until the ester is fully consumed (monitored by TLC or LC-MS).
-
Acidification: Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated HCl.
-
Extraction: Extract the β-ketoacid with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Decarboxylation: The crude β-ketoacid can often be decarboxylated by dissolving it in a suitable solvent (e.g., toluene, xylene) and heating at reflux until effervescence ceases.
-
Work-up and Purification: After cooling, the solvent can be removed in vacuo, and the resulting ketone purified by column chromatography or distillation.
Summary of Reactivity
| Reaction Type | Reagents and Conditions | Product | Key Considerations |
| α-Alkylation | Base (NaH, K2CO3), Alkyl halide | α-Alkyl-β-ketoester | Enhanced acidity allows for milder bases. |
| Knoevenagel Condensation | Aldehyde/Ketone, Base catalyst (piperidine) | α,β-Unsaturated compound | Product can potentially undergo further reactions (e.g., SNAr). |
| Reduction | NaBH4 | β-Hydroxyester | Selective for the keto group. |
| Hydrolysis & Decarboxylation | 1. Base/Acid, H2O; 2. Heat | Ketone | A reliable method for converting the β-ketoester to a ketone. |
| Intramolecular Cyclization | Base | Fused heterocyclic system | Position of fluorine on the pyridine ring is crucial. |
Conclusion and Future Outlook
The β-ketoester moiety attached to a fluorinated pyridine ring is a highly reactive and synthetically versatile system. The strong electron-withdrawing nature of the fluorinated pyridine core significantly enhances the acidity of the α-protons and the electrophilicity of the carbonyl carbons of the β-ketoester. This activation opens up a wide range of synthetic possibilities, from straightforward alkylations and condensations to more complex cyclization and decarboxylation reactions. A thorough understanding of this interplay of reactivities is crucial for leveraging these valuable building blocks in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Future research in this area will likely focus on the development of stereoselective transformations of these substrates and their application in the synthesis of complex molecular targets.
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Wikipedia. Hantzsch pyridine synthesis. [Link]
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Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. Chemistry. 2022 , 28(56), e202201595. [Link]
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Asymmetric allylic alkylation of Morita–Baylis–Hillman carbonates with α-fluoro-β-keto esters. Org. Biomol. Chem.. 2014 , 12, 8143-8146. [Link]
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Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein J. Org. Chem.. 2021 , 17, 229–235. [Link]
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Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journals. 2021 . [Link]
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Hantzsch Pyridine Synthesis Definition. Fiveable. [Link]
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Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. ResearchGate. 2024 . [Link]
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Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.. 2015 , 58(21), 8315–8359. [Link]
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Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. PharmaXChange.info. 2011 . [Link]
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Flow scheme for the decarboxylative fluorination of β‐keto acids in... ResearchGate. [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. 2014 , 4(1), 1-10. [Link]
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Knoevenagel condensation. Wikipedia. [Link]
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Selective Decarboxylative Fluorination of β-Keto Acids in Aqueous Media: ¹⁹F-NMR-Assisted Batch Optimization and Transfer to Continuous Flow. Magritek. 2024 . [https://www.magritek.com/publications/selective-decarboxylative-fluorination-of-%ce%b2-keto-acids-in-aqueous-media-%c2%b9%e2%81% ¹f-nmr-assisted-batch-optimization-and-transfer-to-continuous-flow/]([Link] ¹f-nmr-assisted-batch-optimization-and-transfer-to-continuous-flow/)
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Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. 2020 . [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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6.1 The Acidity of the α-Hydrogens. KPU Pressbooks. [Link]
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Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. 2022 , 20(2), 268-278. [Link]
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22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Chemistry LibreTexts. 2024 . [Link]
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Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances. 2023 , 13(39), 27367-27402. [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. 2014 . [Link]
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para-Selective radical alkylation of pyridines with diacyl peroxides and peresters. Organic Chemistry Frontiers. 2023 , 10(11), 2721-2727. [Link]
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Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules. 2022 , 27(24), 8856. [Link]
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22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Chemistry LibreTexts. 2024 . [Link]
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The Knoevenagel condensation of malononitrile with some cyclic β-keto-esters. A correction. Journal of the Chemical Society D: Chemical Communications. 1969 , 239-240. [Link]
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Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate. 2010 . [Link]
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ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. 2018 . [Link]
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Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. 2020 , 22(44), 25776-25790. [Link]
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS: 96568-04-6)
This guide provides a comprehensive technical overview of the chemical compound identified by CAS number 96568-04-6. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth information on its properties, synthesis, applications, and analytical characterization.
Core Compound Identification
The subject of this guide is This compound .[1][2][3][4] This substituted pyridine derivative is a key building block in synthetic organic chemistry, valued for the strategic placement of its halogen and ester functional groups.
| Identifier | Value |
| CAS Number | 96568-04-6 |
| IUPAC Name | This compound[1][2] |
| Molecular Formula | C₁₀H₈Cl₂FNO₃[2][3][5] |
| Molecular Weight | 280.08 g/mol [2][3][5] |
| Common Synonyms | Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate[6][7][8], (2,6-Dichloro-5-fluoronicotinoyl)acetic Acid Ethyl Ester[9][10], Nicotinylacetate[3] |
| InChI Key | IEUHWNLWVMLHHC-UHFFFAOYSA-N[2][4] |
| SMILES | CCOC(=O)CC(=O)C1=CC(F)=C(Cl)N=C1Cl[2][3] |
Physicochemical and Spectroscopic Profile
The compound typically presents as an off-white to light yellow crystalline solid.[6][10] Its physical properties make it amenable to standard laboratory handling and purification techniques.
| Property | Value | Source |
| Appearance | Off-White Solid / White to Light yellow powder to crystal | [6][10] |
| Melting Point | 66-72 °C | [6][10] |
| pKa (Predicted) | 9.43 ± 0.50 | [7] |
| Water Solubility | Insoluble | [7] |
| Stability | Stable under normal temperatures and pressures. | [7] |
While specific NMR and mass spectrometry data are proprietary to individual manufacturers, comprehensive analytical data including ¹H NMR, ¹³C NMR, HPLC, and LC-MS are typically available upon request from suppliers to confirm structural integrity and purity.[11]
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that leverages classic organic reactions. A common industrial approach involves the condensation of a suitably substituted nicotinoyl chloride with an ethyl acetate-derived enolate. This strategy is efficient for constructing the β-keto ester moiety.
Conceptual Synthesis Workflow
The logical flow of the synthesis is outlined below. The process begins with the functionalization of the pyridine ring, followed by the formation of a reactive acyl chloride, and culminates in a Claisen-type condensation to yield the final product.
Caption: Role of CAS 96568-04-6 as a precursor in fluoroquinolone synthesis.
Agrochemical and Material Science Applications
Beyond pharmaceuticals, the compound's structure is relevant in other chemical industries:
-
Agrochemicals : The halogenated pyridine motif is common in many pesticides and herbicides. This intermediate can be used to synthesize novel active ingredients for crop protection. [4]* Material Science : It can be incorporated into the formulation of advanced polymers and coatings to enhance properties like thermal stability and environmental resistance. [4]
Analytical Quality Control
Ensuring the high purity of this intermediate is paramount, as impurities can carry through the synthesis and compromise the efficacy and safety of the final active pharmaceutical ingredient. A typical purity specification is ≥98%. [12][13]
HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of CAS 96568-04-6.
-
System Preparation :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid to ensure good peak shape).
-
Flow Rate : 1.0 mL/min.
-
Detector : UV at an appropriate wavelength (e.g., 254 nm).
-
Column Temperature : 30 °C.
-
-
Sample and Standard Preparation :
-
Accurately weigh and dissolve the compound in a suitable diluent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare a reference standard in the same manner.
-
-
Analysis :
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by area normalization (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Caption: Standard quality control workflow for CAS 96568-04-6 analysis.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety.
-
Hazard Classification : The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3). [7][9]* Personal Protective Equipment (PPE) : Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. [9]Handle in a well-ventilated area or a chemical fume hood.
-
Storage : Store in a cool, dark, and dry place in a tightly sealed container. [9]Keep away from incompatible materials such as strong oxidizing agents.
-
Fire Safety : In case of fire, use dry chemical, foam, water spray, or carbon dioxide. [9]Be aware that hazardous combustion products, including toxic HCl and HF gas, may be generated. [9]
Conclusion
This compound is more than a chemical reagent; it is an enabling molecule for the synthesis of critical pharmaceuticals and other advanced materials. Its well-defined physicochemical properties, established synthetic routes, and clear applications underscore its importance in modern chemical science. A thorough understanding of its synthesis, characterization, and safe handling is crucial for any scientist or organization utilizing this versatile intermediate.
References
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This compound. Matrix Fine Chemicals. [Link]
-
Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate | 96568-04-6. J&K Scientific. [Link]
-
Tosufloxacin Impurity 1 - CAS - 96568-04-6. Axios Research. [Link]
-
Cost-Effective Sourcing: Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate from Chinese Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Ethyl 2, 6-dichloro-5-fluoro-B-oxo-3-pyridinepropionate, min 98%, 100 grams. HD-Chemicals. [Link]
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A Technical Guide to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: Sourcing, Quality Control, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a key building block in the synthesis of advanced pharmaceutical compounds. Its highly functionalized pyridine ring makes it a crucial intermediate in the development of fourth-generation fluoroquinolone antibiotics, most notably Gemifloxacin.[1] This guide provides an in-depth overview of the commercial sourcing, quality control, and practical application of this important synthetic precursor.
Chemical Properties and Specifications
This compound is a white to off-white crystalline solid. Its chemical structure and key properties are summarized below.
Sources
Methodological & Application
Application Notes and Protocols for the Use of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate in Agrochemical Synthesis
Introduction: Strategic Importance of a Versatile Pyridine Building Block
In the competitive landscape of modern agrochemical development, the synthesis of novel, effective, and safe pesticides is of paramount importance. Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a highly functionalized pyridine derivative, has emerged as a critical building block in the construction of a range of potent insecticidal and herbicidal compounds. Its strategic importance lies in its inherent reactivity as a β-keto ester, which allows for the efficient construction of key heterocyclic scaffolds, most notably pyrazoles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate in agrochemical synthesis, underpinned by detailed protocols and scientific rationale.
The core utility of this compound stems from its ability to undergo cyclocondensation reactions, particularly with hydrazine derivatives, to form substituted pyrazoles. This pyrazole core is a well-established toxophore in a number of commercially successful agrochemicals, including the anthranilic diamide class of insecticides. The dichlorofluoro-substituted pyridine moiety of the starting material is often retained in the final active ingredient, contributing to its target specificity and overall efficacy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, reaction optimization, and process scale-up. The following table summarizes key physical and chemical data for this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| Synonyms | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate, 2,6-dichloro-5-fluoro-pyridine-3-acetoacetic acid ethyl ester | [1] |
| CAS Number | 96568-04-6 | [2] |
| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [3] |
| Molecular Weight | 280.08 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [2][4] |
| Melting Point | 68-72 °C | [2][5] |
| Boiling Point | 349.9 ± 37.0 °C (Predicted) | [5] |
| Density | 1.4602 g/cm³ (Estimate) | [5] |
| Solubility | Low in water. Soluble in many organic solvents. | [4] |
Core Application: Synthesis of Pyrazole-Based Agrochemicals
The primary application of this compound in agrochemical synthesis is as a precursor for the formation of pyrazole rings. The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a β-keto ester with a hydrazine.[6] In the context of modern agrochemicals, this reaction is pivotal for creating highly substituted pyrazoles that form the core of the active ingredient.
Reaction Workflow: From Pyridine Intermediate to Pyrazole Core
The general workflow for the synthesis of a key pyrazole intermediate for the blockbuster insecticide class of anthranilic diamides is depicted below. This pathway highlights the central role of this compound.
Caption: Synthesis workflow from starting materials to the agrochemical active ingredient.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Synthesis of (3-Chloropyridin-2-yl)hydrazine
Introduction: This protocol details the synthesis of a key hydrazine intermediate required for the subsequent cyclocondensation reaction. The reaction involves the nucleophilic substitution of a chlorine atom on the pyridine ring with hydrazine.
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and filtration
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine (1 equivalent).
-
Add ethanol as a solvent. A typical concentration is in the range of 5-10 mL of ethanol per gram of 2,3-dichloropyridine.
-
With stirring, add hydrazine hydrate (4-6 molar equivalents) to the solution.[7] The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature. The product, (3-chloropyridin-2-yl)hydrazine, will often precipitate as a solid.[8]
-
Collect the solid product by vacuum filtration and wash with cold water or a small amount of cold ethanol to remove any remaining impurities.
-
Dry the product under vacuum to obtain (3-chloropyridin-2-yl)hydrazine as a solid.[8]
Expert Insight: The use of a slight excess of hydrazine hydrate helps to drive the reaction to completion and minimize the formation of di-substituted byproducts. The choice of a polar solvent like ethanol facilitates the dissolution of the reactants and promotes the desired substitution reaction.[7]
Protocol 2: Cyclocondensation to form Ethyl 1-(3-chloropyridin-2-yl)-5-(2,6-dichloro-5-fluoropyridin-3-yl)-1H-pyrazole-3-carboxylate
Introduction: This protocol describes the core cyclocondensation reaction between this compound and (3-chloropyridin-2-yl)hydrazine to form the pyrazole ring. This reaction is a cornerstone of synthesizing many modern agrochemicals.
Materials:
-
This compound
-
(3-Chloropyridin-2-yl)hydrazine (synthesized as per Protocol 1)
-
Glacial acetic acid (catalyst)
-
Ethanol or another suitable high-boiling solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add (3-chloropyridin-2-yl)hydrazine (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, or by column chromatography on silica gel.[9]
Expert Insight: The addition of a catalytic amount of acid facilitates the initial condensation between the hydrazine and the ketone of the β-keto ester, as well as the subsequent cyclization. The regioselectivity of the cyclization is generally high, leading to the desired pyrazole isomer.
Caption: Experimental workflow for the cyclocondensation reaction.
Analytical Characterization and Quality Control
The purity and identity of the synthesized pyrazole derivative are critical for its successful use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.
-
Thin Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of the product. A mobile phase of ethyl acetate/hexanes is often suitable.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product. A reversed-phase C18 column with a water/acetonitrile gradient is a common setup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, confirming the formation of the pyrazole ring and the presence of the expected substituents.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are characteristic and can be used to confirm the structure.[10][11]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.[12][13]
-
Skin Contact: Causes skin irritation. In case of contact, wash with plenty of soap and water.[12][13]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[12][13]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.[14][15]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pyrazole-based agrochemicals. Its utility is primarily derived from its ability to undergo efficient cyclocondensation reactions with hydrazines to construct the core heterocyclic scaffold of many modern pesticides. The protocols and insights provided in this document are intended to empower researchers and scientists in the agrochemical industry to effectively and safely utilize this key building block in the development of next-generation crop protection solutions.
References
- Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid. (URL not available)
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Ethyl-2,6-Dichloro-5-Fluoro-Nicotinylacetate | Product Details - Herz Pharmaceutical. [Link]
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. (URL not available)
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. [Link]
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Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate - SDS Management Software. [Link]
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- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google P
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Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. [Link]
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(PDF) 1-(3-Chloropyridin-2-yl)hydrazine - ResearchGate. [Link]
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process for synthesis of (3-chloro-2-pyridyl)hydrazine - Justia Patents. [Link]
- TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)
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Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate | C10H8Cl2FNO3 | CID 91873540 - PubChem. [Link]
- 4 - Organic Syntheses Procedure. (URL not available)
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PubMed Central. [Link]
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Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C11H11FO3 | CID 296342 - PubChem. [Link]
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How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. (URL not available)
- Green Cyclocondensation of β-Ethylthio-β-indolyl-α, β-unsaturated Ketones with Semicarbazide Hydrochloride as Hydrazine Equi - Beilstein Archives. (URL not available)
-
2,6-dichloro-5-fluoronicotinoyl chloride | CAS#:96568-02-4 | Chemsrc. [Link]
- Synthesis of Pyrazole Compounds by Using Sonic
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ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate - Chemical Synthesis Database. [Link]
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Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate - ChemBK. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. [Link]
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-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. [Link]
- Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL not available)
- 1260758-33-5|2,6-Dichloro-5-fluoronicotinaldehyde|BLD Pharm. (URL not available)
- WO2011076194A1 - Method for purifying pyrazoles - Google P
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Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates | Request PDF - ResearchGate. [Link]
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Naphthyridone derivatives synthesis using Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Application Note & Protocol
Topic: Strategic Synthesis of Naphthyridone Scaffolds via Intramolecular Cyclization of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.
Introduction: The Significance of the Naphthyridone Core
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them foundational components in modern drug discovery.[3][4][5][6] The synthesis of these scaffolds, particularly the naphthyridin-4-one (or 4-hydroxynaphthyridine) core, is a critical endeavor for generating novel therapeutic candidates.
This application note details a robust and versatile synthetic strategy for constructing substituted naphthyridone derivatives, starting from the highly functionalized building block, This compound . This β-keto ester is strategically designed with key reactive sites: the β-keto ester moiety for cyclization and multiple halogen atoms (two chloro, one fluoro) that serve as valuable handles for post-synthesis diversification through cross-coupling or nucleophilic substitution reactions.[3]
The core of this methodology lies in a two-step sequence: the formation of a β-enamino ester intermediate, followed by a high-temperature intramolecular cyclization, a process conceptually related to the well-established Gould-Jacobs reaction.[7][8][9][10] This guide provides a detailed mechanistic rationale, step-by-step experimental protocols, and expert insights to enable researchers to successfully synthesize and explore this valuable class of compounds.
Mechanistic Framework: The Gould-Jacobs Pathway to Naphthyridones
The transformation of a β-keto ester into a naphthyridone ring system is a classic example of condensation and cyclization chemistry. The Gould-Jacobs reaction, traditionally used for synthesizing quinolines, is directly adaptable for creating naphthyridones from aminopyridines.[7][10] However, in our case, the pyridine ring is already part of the starting material. The synthesis proceeds by first forming an enamine from the β-keto ester, which then undergoes an intramolecular cyclization.
The overall mechanism can be dissected into three critical stages:
-
Enamine Formation: The process begins with the reaction of the β-keto ester with an amine source (e.g., ammonia or a primary amine). The amine's nitrogen atom performs a nucleophilic attack on the ketone carbonyl. This is followed by dehydration to yield a stable β-enamino ester intermediate. This step is crucial as it introduces the nitrogen atom that will become part of the newly formed pyridone ring.
-
Intramolecular Cyclization: The key ring-forming step is a thermal 6-electron electrocyclization.[7][10] At elevated temperatures, the enamine intermediate undergoes an intramolecular nucleophilic attack from a carbon atom of the pyridine ring onto the ester carbonyl. This forms a bicyclic intermediate.
-
Aromatization: The bicyclic intermediate rapidly eliminates a molecule of ethanol (from the ethyl ester) to achieve aromatic stabilization, yielding the final 4-hydroxy-naphthyridone product. This product exists in tautomeric equilibrium with its 4-oxo form, which is often the predominant tautomer.[8]
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanistic pathway from the starting β-keto ester to the final naphthyridone scaffold.
Caption: Mechanism of Naphthyridone Formation.
Detailed Experimental Protocols
This section provides a comprehensive, two-stage protocol for the synthesis of a representative naphthyridone derivative.
Safety Precautions: This procedure involves high temperatures and potentially hazardous reagents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Reagent & Solvent Table
| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| This compound | C10H7Cl2FNO3 | 294.07 | N/A | Starting Material[11][12] |
| Ammonium Acetate | C2H7NO2 | 77.08 | 631-61-8 | Ammonia Source |
| Glacial Acetic Acid | C2H4O2 | 60.05 | 64-19-7 | Catalyst/Solvent |
| Toluene | C7H8 | 92.14 | 108-88-3 | Solvent (Dean-Stark) |
| Dowtherm™ A | C12H10O/C12H10 | ~166 | 8004-13-5 | High-Boiling Solvent (BP ~257°C) |
| Ethanol (EtOH) | C2H6O | 46.07 | 64-17-5 | Recrystallization Solvent |
| Hexanes | C6H14 | 86.18 | 110-54-3 | Recrystallization Solvent |
Protocol Stage 1: Synthesis of the β-Enamino Ester Intermediate
Objective: To convert the starting β-keto ester into its corresponding enaminone by condensation with an ammonia source.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (1.0 eq), ammonium acetate (1.5 eq), and a catalytic amount of glacial acetic acid (0.1 eq).
-
Solvent: Add toluene to the flask to a concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can often be used directly in the next step. If purification is necessary, the product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expert Insight: The use of a Dean-Stark trap is critical to drive the equilibrium towards the enamine product by removing the water byproduct. Ammonium acetate serves as a convenient in situ source of ammonia.
Protocol Stage 2: Thermal Intramolecular Cyclization
Objective: To cyclize the β-enamino ester intermediate to form the final naphthyridone product.
-
Apparatus Setup: In a high-temperature resistant flask equipped with a reflux condenser (air-cooled is sufficient) and a thermometer, place the crude β-enamino ester from Stage 1.
-
Solvent Addition: Add a high-boiling solvent, such as Dowtherm A, to the flask (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to 250-255 °C using a heating mantle with a temperature controller. Maintain this temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully and slowly add hexanes to the mixture while it is still warm to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with additional hexanes to remove the high-boiling solvent.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final naphthyridone product.
Alternative Method - Microwave Synthesis: For rapid synthesis, the cyclization can be performed in a sealed microwave reactor. Use a high-boiling polar solvent (e.g., NMP or DMA) and heat to ~200-220 °C for 15-30 minutes. This often leads to cleaner reactions and reduced reaction times.
Visualizing the Experimental Workflow
Caption: Synthetic Workflow Diagram.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stage 1: Incomplete reaction / Low yield of enamine | 1. Insufficient removal of water. 2. Deactivation of catalyst. 3. Steric hindrance from amine. | 1. Ensure the Dean-Stark trap is functioning correctly. Add molecular sieves to the reaction flask. 2. Use a stronger acid catalyst (e.g., p-TsOH) if necessary. 3. Increase reaction time or use a less hindered amine if the protocol is adapted. |
| Stage 2: Incomplete cyclization | 1. Reaction temperature is too low. 2. Reaction time is too short. | 1. Verify the internal reaction temperature is at least 250 °C. High-boiling solvents like Dowtherm A are essential for this.[3][8] 2. Extend the reaction time and monitor closely by TLC. |
| Stage 2: Product decomposition / Dark tar formation | 1. Reaction temperature is too high. 2. Prolonged reaction time at high temperature. | 1. Carefully control the temperature to not exceed 260 °C. 2. Monitor the reaction frequently and stop it as soon as the intermediate is consumed. Consider using microwave synthesis for better control. |
| Purification: Difficulty removing Dowtherm A | High viscosity and low volatility of the solvent. | Ensure the product is fully precipitated by adding a sufficient volume of a non-polar solvent (like hexanes) while the mixture is still warm. Wash the filtered solid extensively. |
Conclusion and Future Directions
The protocol described provides a reliable and efficient pathway for the synthesis of highly functionalized naphthyridone derivatives from this compound. The resulting scaffold is not an endpoint but a versatile platform for further chemical exploration. The chlorine and fluorine substituents on the pyridine ring are prime sites for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic installation of a wide array of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The continued exploration of this scaffold is poised to yield novel compounds with significant therapeutic potential.[2][4]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis.
-
Orozco-Gonzalez, Y., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Badowska-Roslonek, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives.
- Merck Index. (n.d.). Gould-Jacobs Reaction.
-
MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]
-
Nicholson, J. M., et al. (1994). Cyclization reactions leading to beta-hydroxyketo esters. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Scilit. (1993). Cyclization Reactions Leading to β-Hydroxyketo Esters. Journal of Pharmaceutical Sciences. Available at: [Link]
-
L-Iglesias, P., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
-
ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
ACS Publications. (n.d.). A New and Efficient Approach to Cyclic β-Enamino Esters and β-Enamino Ketones by Iodine-Promoted Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]
-
Cholewinska, P., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]
-
RSC Publishing. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Pilot Reactions for Formation of β-Enamino Derivatives. Retrieved from [Link]
-
Synthesis. (2007). Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]
-
ScienceOpen. (2011). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Retrieved from [Link]
-
Tsuji, J. (2011). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. Available at: [Link]
-
ResearchGate. (2015). Synthesis of 3-(Trifluoromethyl)benzo[c][9][13]naphthyridines from Substituted 4H-Pyran-4-ones via 4-Amino-5-Aryl-2-(trifluoromethyl)pyridines. Retrieved from [Link]
-
MDPI. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
NCBI. (2011). [125I]N-[2-[N-Ethyl-N-[2-(2-fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide dihydrochloride salt. Retrieved from [Link]
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One-Pot Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: An Application Note and Protocol
Introduction: The Strategic Importance of β-Keto Esters in Medicinal Chemistry
β-Keto esters are foundational synthons in the landscape of organic synthesis, prized for their versatile reactivity that stems from possessing both nucleophilic and electrophilic centers.[1][2] This dual reactivity makes them invaluable intermediates in the construction of complex molecular architectures, particularly within the pharmaceutical industry.[3][4] The target molecule of this guide, Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, is a key intermediate in the synthesis of fourth-generation fluoroquinolone oral antibacterial drugs, such as Gemifloxacin.[5] Its synthesis is therefore of significant interest to those in drug discovery and development. This application note provides a detailed protocol for a one-pot synthesis of this important β-keto ester, leveraging the principles of the crossed Claisen condensation.
The core of this synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[6][7] In this specific application, a "crossed" Claisen condensation is employed, reacting two different esters: a non-enolizable ester (an ester without α-hydrogens) and an enolizable ester (an ester with α-hydrogens).[8][9] This strategy is synthetically efficient as it minimizes the formation of side products that can occur when both esters are capable of forming an enolate.[9]
Reaction Principle: The Crossed Claisen Condensation
The synthesis proceeds via a crossed Claisen condensation mechanism.[10][11] The reaction is initiated by the deprotonation of the α-hydrogen of ethyl acetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[12][13] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,6-dichloro-5-fluoronicotinoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride leaving group yields the desired β-keto ester.[14][15] The use of sodium ethoxide as the base is crucial; it is chosen to match the alcohol that would be formed as a byproduct, thus preventing transesterification side reactions.[8]
A key thermodynamic driving force for the Claisen condensation is the final deprotonation of the newly formed β-keto ester, which has a highly acidic proton between the two carbonyl groups.[10][11] This requires the use of a stoichiometric amount of base.[6] An acidic workup in the final step is necessary to neutralize the enolate and any remaining base to isolate the final product.[7][9]
Experimental Workflow
The one-pot synthesis is designed for efficiency and operational simplicity. The following diagram illustrates the key stages of the process.
Caption: One-Pot Synthesis Workflow
Quantitative Data and Reagents
The following table summarizes the key reagents and their suggested quantities for this synthesis.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Role |
| 2,6-dichloro-5-fluoronicotinoyl chloride | C₆H₂Cl₃FNO | 229.45 | 1.0 | 229.45 g | Electrophile |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 1.2 | 105.73 g (117 ml) | Nucleophile |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.5 | 102.08 g | Base |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | 1 L | Solvent |
| 1M Hydrochloric Acid | HCl | 36.46 | - | As needed | Quenching Agent |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | - | 2 x 200 ml | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying Agent |
Detailed Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. 2,6-dichloro-5-fluoronicotinoyl chloride is corrosive and moisture-sensitive. Sodium ethoxide is a strong base and is also moisture-sensitive. Anhydrous conditions are essential for the success of this reaction.
Procedure:
-
Reaction Setup:
-
To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 1 L of anhydrous toluene.
-
Under a gentle stream of nitrogen, add 102.08 g (1.5 mol) of sodium ethoxide to the toluene. Stir the suspension.
-
-
Formation of the Enolate:
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add 117 ml (1.2 mol) of ethyl acetate to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the enolate.
-
-
Crossed Claisen Condensation:
-
Dissolve 229.45 g (1.0 mol) of 2,6-dichloro-5-fluoronicotinoyl chloride in 200 ml of anhydrous toluene and add it to the dropping funnel.
-
Add the 2,6-dichloro-5-fluoronicotinoyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 500 ml of cold 1M hydrochloric acid. The pH of the aqueous layer should be between 2 and 3.[5]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 200 ml).
-
Combine all organic layers and wash with saturated sodium chloride solution (brine) (2 x 200 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the one-pot synthesis of this compound. By understanding the principles of the crossed Claisen condensation, researchers can effectively synthesize this valuable intermediate for pharmaceutical applications. The provided protocol is a robust starting point, and optimization of reaction conditions may be necessary depending on the scale and available equipment.
References
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
-
JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]
-
Allen. Claisen Condensation – Mechanism, Variations & FAQs. [Link]
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Wikipedia. Claisen condensation. [Link]
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Fiveable. β-keto ester Definition - Organic Chemistry II Key Term. [Link]
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Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(36), 22181-22193. [Link]
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ResearchGate. (2021, January). Mastering β-keto esters. [Link]
- Google Patents. (1992). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (1995). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (2010).
-
Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. [Link]
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. [Link]
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Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]
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ChemTube3D. Acylation at carbon Claisen ester condensation. [Link]
-
The Claisen Condensation. [Link]
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Protocol for nucleophilic substitution on Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
An In-Depth Guide to Nucleophilic Substitution Reactions on Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Introduction: A Versatile Scaffold for Medicinal Chemistry
This compound is a highly functionalized pyridine derivative that serves as a valuable building block in the synthesis of complex heterocyclic compounds. Its structure, featuring two reactive chlorine atoms, a fluorine atom, and a β-ketoester moiety, presents multiple avenues for chemical modification. The pyridine core is a privileged scaffold in drug discovery, and the ability to selectively introduce diverse functional groups via nucleophilic aromatic substitution (SNAr) makes this substrate particularly attractive to researchers in medicinal chemistry and materials science.
This application note provides a comprehensive overview of the principles, protocols, and practical considerations for performing nucleophilic substitution on this substrate. We will delve into the mechanistic details that govern regioselectivity, offer a detailed experimental protocol, and provide a troubleshooting guide to address common challenges.
PART 1: Mechanistic Principles and Regioselectivity
The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles. This effect is significantly amplified by the presence of three halogen atoms (two Cl, one F) and the β-ketoester group at the C3 position, which are all strongly electron-withdrawing.
The Decisive Factor: Stability of the Meisenheimer Complex
Nucleophilic attack can potentially occur at either the C2 or C6 position, displacing one of the chloride ions. The regiochemical outcome of the reaction is determined by the relative stability of the transient anionic intermediate, known as the Meisenheimer complex, formed during the attack at each position.[1][2]
-
Attack at C2 (ortho to the C3-substituent): The negative charge in the resulting Meisenheimer complex is stabilized by delocalization onto the electronegative ring nitrogen and, importantly, onto the carbonyl oxygen of the adjacent β-ketoester group. This provides a powerful resonance stabilization pathway.
-
Attack at C6 (para to the C3-substituent): The negative charge of this intermediate is also stabilized by the ring nitrogen. While it is para to the C3-substituent, direct resonance delocalization onto the keto-group is less effective than from the ortho position. The adjacent C5-fluorine atom provides inductive stabilization.
Generally, nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen because the negative charge can be delocalized directly onto it.[1] In this specific substrate, both reactive chlorines are at activated positions (C2 and C6). The decisive influence comes from the other electron-withdrawing groups. The inductive effect of the nitro group in 2,6-dichloro-3-nitropyridine makes the C2 position more electron-deficient and thus kinetically favored for attack.[3] A similar principle applies here, where the strong inductive and resonance effects of the C3-ketoester group are expected to make the C2 position the primary site of substitution. However, steric hindrance from the bulky C3 substituent could potentially favor attack at the less hindered C6 position.[3][4]
Sources
Application Note: Strategic Hydrolysis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate for the Synthesis of a Key Carboxylic Acid Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a pivotal intermediate in the synthesis of various high-value molecules, notably as a precursor to fourth-generation fluoroquinolone antibiotics like Gemifloxacin[1]. The strategic conversion of this β-keto ester to its corresponding carboxylic acid, 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic acid, is a critical step in the synthetic pathway. This application note provides a comprehensive guide to performing this ester hydrolysis, focusing on a robust and reproducible base-catalyzed protocol. We will delve into the mechanistic rationale behind the chosen conditions, offer detailed step-by-step instructions, and provide guidance on reaction monitoring, product purification, and troubleshooting. The primary challenge in this transformation is not the hydrolysis itself, but the inherent instability of the resulting β-keto acid product, which is susceptible to decarboxylation. This guide emphasizes experimental choices designed to mitigate this side reaction and maximize the yield of the desired carboxylic acid.
Foundational Principles: The Chemistry of β-Keto Ester Hydrolysis
The hydrolysis of an ester is a fundamental organic reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium process, requiring a large excess of water to drive it towards the products (the carboxylic acid and alcohol)[2].
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as it is effectively irreversible[2][3]. A stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), attacks the electrophilic ester carbonyl. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. In the final step, the ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a resonance-stabilized carboxylate salt[4]. An acidic workup is then required to protonate the salt and isolate the final carboxylic acid product[3][5].
A critical consideration for the title compound is its nature as a β-keto ester . The product of its hydrolysis is a β-keto acid . This class of compounds is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating, especially under acidic conditions, to yield a ketone[6][7][8]. Therefore, maintaining controlled, typically low to ambient, temperatures throughout the hydrolysis and subsequent acidic workup is paramount to prevent the formation of the undesired ketone byproduct, 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one.
Diagram 1: General Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: Base-catalyzed hydrolysis (saponification) workflow.
Diagram 2: Potential Decarboxylation of the β-Keto Acid Product
Caption: Unwanted thermal decarboxylation pathway.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details the saponification of the title ester. The key to success is careful monitoring and temperature control during the reaction and, most critically, during the acidification workup.
Materials & Equipment
| Reagents & Materials | Equipment |
| This compound[9] | Magnetic stirrer with stir bar |
| Sodium Hydroxide (NaOH), pellets or solution | Round-bottom flask (appropriate size) |
| Tetrahydrofuran (THF) or Ethanol (EtOH), reagent grade | Reflux condenser (for reactions above RT) |
| Hydrochloric Acid (HCl), concentrated or 6M | Ice bath |
| Diethyl Ether (Et₂O) or Dichloromethane (DCM) | pH paper or calibrated pH meter |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Buchner funnel and filter paper |
| Deionized Water | Rotary evaporator |
| TLC plates (Silica gel 60 F₂₅₄) | Standard laboratory glassware |
Step-by-Step Protocol
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like THF or ethanol (approx. 5-10 mL per gram of ester).
-
Rationale: THF and ethanol are chosen for their ability to dissolve both the nonpolar ester and the aqueous base, creating a homogenous reaction mixture.
-
-
Initiation of Hydrolysis:
-
In a separate beaker, prepare a 1-2 M aqueous solution of NaOH. Use 1.1 to 1.5 equivalents of NaOH.
-
Rationale: A slight excess of base ensures the reaction goes to completion and accounts for any acidic impurities. A large excess should be avoided as it can complicate the workup.
-
Slowly add the NaOH solution to the stirring solution of the ester at room temperature. A slight exotherm may be observed. If the reaction is scaled up, consider using an ice bath to maintain the temperature below 30°C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-6 hours. The reaction progress should be monitored every 30-60 minutes.
-
By TLC: Spot the reaction mixture against the starting material on a silica gel plate. A typical eluent system is 30-50% ethyl acetate in hexanes. The product (carboxylate salt) will remain at the baseline (Rf ≈ 0), while the starting ester will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
Rationale: Active monitoring prevents running the reaction for an unnecessarily long time and helps identify any potential issues, such as a stalled reaction.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC), reduce the solvent volume by approximately half using a rotary evaporator. This step is primarily to remove the organic co-solvent (THF/ethanol).
-
Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether or DCM (2 x volume of the aqueous layer). Discard the organic layer.
-
Rationale: This wash step removes any unreacted starting material and other non-acidic, organic-soluble impurities, providing a preliminary purification[10].
-
CRITICAL STEP: Cool the aqueous layer in an ice bath to 0-5°C. While stirring vigorously, slowly add concentrated or 6M HCl dropwise to acidify the solution to a pH of 1-2.
-
Rationale: This step must be performed cold to minimize the risk of decarboxylation of the β-keto acid product, which is acid-sensitive and thermally labile[8][11]. Slow addition prevents localized heating.
-
A white or off-white precipitate of the carboxylic acid product should form. Continue stirring in the ice bath for an additional 15-30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts (NaCl).
-
Dry the solid product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent system such as an ethanol/water or toluene/heptane mixture[10].
-
Data Summary & Expected Outcomes
| Parameter | Recommended Value/Condition | Rationale/Notes |
| Starting Material | This compound | M.W.: 280.08 g/mol ; M.P.: 68-72°C[9] |
| Base | NaOH or KOH | 1.1 - 1.5 equivalents |
| Solvent | THF / Water or Ethanol / Water | Ensures homogeneity |
| Temperature | 20-30°C (Reaction); 0-5°C (Acidification) | Prevents decarboxylation |
| Reaction Time | 2-6 hours (monitor by TLC) | Varies with scale and concentration |
| Workup pH | 1-2 | Ensures complete protonation of the carboxylate |
| Expected Yield | 85-95% | Dependent on careful execution of the workup |
| Product Appearance | White to off-white solid |
Analytical Characterization:
-
¹H NMR: The disappearance of the characteristic ethyl group signals (a triplet around 1.3 ppm and a quartet around 4.2 ppm) and the appearance of a broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton are key indicators of a successful reaction. The methylene protons adjacent to the carbonyls will also show a shift.
-
LC-MS: Confirms the molecular weight of the product, 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic acid (M.W. 252.03 g/mol ).
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient base.- Low reaction temperature or short time.- Poor solubility of starting material. | - Check stoichiometry and add more base if needed.- Allow the reaction to stir longer at room temperature.- Add more co-solvent (THF/EtOH) to ensure a homogenous mixture. |
| Low Yield | - Product loss during workup.- Incomplete precipitation.- Significant decarboxylation. | - Ensure pH is sufficiently acidic (1-2) for full precipitation.- Re-extract the acidic aqueous filtrate with ethyl acetate or DCM to recover dissolved product.- Crucially, ensure the acidification step is performed slowly and at 0-5°C. |
| Oily or Gummy Product | - Presence of impurities.- Incomplete drying. | - Wash the crude product thoroughly with cold water.- Perform recrystallization from a suitable solvent system[10].- Ensure the product is thoroughly dried under vacuum. |
| Product shows signals for ketone byproduct in NMR | - Decarboxylation occurred during workup. | - This is irreversible. For future runs, be more diligent with temperature control during acidification. Use a more dilute acid and add it more slowly while ensuring efficient cooling. |
References
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Hydrolysis and Decarboxyl
- Alkylation, Hydrolysis and Decarboxyl
- 1H NMR as an Analytical Tool for the Investigation of Hydrolysis R
- Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH.
- preventing the hydrolysis of ethyl acetoacet
- Active Methylene Compounds. Shivaji College.
- Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
- Synthesis of Carboxylic Acids. Chemistry LibreTexts.
- Carboxylic acid - Synthesis, Reactions, Properties. Britannica.
- Synthesis of Carboxylic Acids. University of Minnesota.
- Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific. Fisher Scientific.
- Ester hydrolysis. Chemguide.
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Application Note: Structural Elucidation of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate using 13C NMR Spectroscopy
Abstract
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a polysubstituted heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The precise substitution pattern on the pyridine ring, featuring two chloro- and one fluoro-substituent, creates a unique electronic environment that is critical to its function but challenging to characterize. This application note provides a comprehensive guide to the structural elucidation of this molecule using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition. Furthermore, we offer an in-depth analysis of the predicted 13C NMR spectrum, explaining the causal relationships between the molecular structure and the observed chemical shifts, with particular attention to the influence of the electronegative halogen substituents and the observation of carbon-fluorine (C-F) coupling constants.
Introduction: The Role of 13C NMR in Modern Drug Discovery
In the rapid-paced environment of drug development, unambiguous structural confirmation of novel chemical entities is paramount. Among the suite of analytical techniques available, 13C NMR spectroscopy provides unparalleled insight into the carbon framework of an organic molecule.[1] Unlike 1H NMR, where signal overlap can complicate analysis in complex molecules, the much wider chemical shift range of 13C NMR (typically 0-220 ppm) ensures that signals for non-equivalent carbons are almost always resolved.[1]
For a molecule like this compound, 13C NMR is not just confirmatory; it is foundational. It allows us to:
-
Confirm the presence of all ten unique carbon atoms in the structure.
-
Assign specific resonances to carbonyl, aromatic, and aliphatic carbons.
-
Verify the substitution pattern on the pyridine ring through the electronic effects of the halogen atoms.
-
Obtain definitive evidence for the fluorine atom's position via C-F spin-spin coupling.
This guide is designed for researchers and drug development professionals, providing both the practical steps for acquiring high-quality data and the theoretical framework for its confident interpretation.
Molecular Structure and Predicted Spectral Features
The first step in any NMR analysis is a thorough examination of the target structure to predict the expected spectral features.
Annotated Molecular Structure
The lack of symmetry in this compound means that all ten carbon atoms are chemically non-equivalent. Therefore, a standard proton-decoupled 13C NMR spectrum is expected to show ten distinct signals.[2] The carbon atoms are numbered below for assignment purposes.
Caption: Standard workflow for 13C NMR-based structural elucidation.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural characterization of complex organic molecules like this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-fidelity spectra. The subsequent analysis, grounded in a solid understanding of chemical shifts and spin-spin coupling, provides a robust and self-validating method for confirming the molecular structure. The predicted assignments, particularly the large one-bond carbon-fluorine coupling constant, serve as a clear roadmap for the successful interpretation of experimental data, thereby accelerating research and development in medicinal chemistry and related fields.
References
-
Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Journal of Chemical Information and Modeling, ACS Publications URL: [Link]
-
Title: NMR Sample Preparation Source: Chemical Instrumentation Facility, Iowa State University URL: [Link]
-
Title: NMR Sample Preparation Source: University of Leicester, Department of Chemistry URL: [Link]
-
Title: Uses of 13C NMR Spectroscopy Source: Fiveable, Organic Chemistry URL: [Link]
-
Title: InfoSheet : NMR sample preparation Source: École Polytechnique Fédérale de Lausanne (EPFL) URL: [Link]
-
Title: NMR Sample Requirements and Preparation Source: Department of Chemistry and Biochemistry, University of Arizona URL: [Link]
-
Title: A Great 13C NMR Spectrum Even When Your Sample is Dilute Source: Anasazi Instruments URL: [Link]
-
Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: ACS Publications URL: [Link]
-
Title: C-13 NMR Spectroscopy Source: Slideshare URL: [Link]
-
Title: 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines Source: ResearchGate URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS Publications URL: [Link]
-
Title: Spectroscopy 13C NMR and 1H NMR Source: Mesbah Energy URL: [Link]
-
Title: Principles of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: Summary of C13-NMR Interpretation Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]
-
Title: Carbon-13 NMR Spectroscopy: Principles and Applications Source: Studylib URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
-
Title: interpreting C-13 NMR spectra Source: Chemguide URL: [Link]
-
Title: Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: Molecules, MDPI URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics URL: [Link]
-
Title: 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons Source: Journal of the American Chemical Society URL: [Link]
-
Title: 13C Carbon NMR Spectroscopy Source: Chemistry Steps URL: [Link]
-
Title: Carbon-13 NMR Spectroscopy Source: The Organic Chemistry Tutor, YouTube URL: [Link]
-
Title: Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate Source: PubChem, National Library of Medicine URL: [Link]
Sources
Application Note & Protocol: A Guide to the Industrial Scale Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the industrial-scale synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key intermediate in the manufacturing of various pharmaceuticals, notably fourth-generation fluoroquinolone antibacterials like Gemifloxacin.[1] The synthesis is centered around a robust and scalable crossed Claisen condensation. This guide details the synthesis of the requisite acyl chloride precursor, the main condensation reaction, and purification protocols, while emphasizing the mechanistic rationale, process control, and safety considerations essential for large-scale production.
Strategic Overview of the Synthesis
The synthesis of the target β-keto ester is most efficiently achieved via a two-stage process. The first stage involves the preparation of the highly reactive intermediate, 2,6-dichloro-5-fluoronicotinoyl chloride. The second stage employs this acyl chloride in a crossed Claisen condensation with the enolate of ethyl acetate. This classic carbon-carbon bond-forming reaction is well-suited for industrial applications due to its use of readily available starting materials and established process parameters.[2][3]
Overall Synthetic Workflow
Caption: Key steps of the Claisen condensation mechanism.
Protocol 2: Industrial Synthesis of this compound
-
Reactor Preparation: Charge a reactor with a suitable anhydrous solvent (e.g., THF, Toluene) and an excess of ethyl acetate. Ensure the system is inerted with nitrogen.
-
Base Addition: Cool the mixture (typically to 0-10°C) and slowly add a strong base, such as sodium hydride (NaH) or sodium ethoxide. Caution: Hydrogen gas is evolved if using NaH. Maintain the temperature throughout the addition.
-
Enolate Formation: Allow the mixture to stir at a controlled temperature to ensure complete formation of the ethyl acetate enolate.
-
Acyl Chloride Addition: Slowly add the purified 2,6-dichloro-5-fluoronicotinoyl chloride from Stage 1 to the enolate solution, maintaining a low temperature (e.g., <15°C) to control the exothermic reaction and prevent side reactions.
-
Reaction Completion: Stir the mixture for several hours after the addition is complete. Monitor the reaction's progress by TLC or HPLC until the acyl chloride is consumed.
-
Quenching: Carefully quench the reaction by pouring the mixture into a vessel containing ice water and a mineral acid (e.g., dilute HCl or H₂SO₄) to neutralize the base and protonate the product enolate.
-
Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity. [1]
Parameter Specification Rationale & Notes Solvent Anhydrous THF or Toluene Must be anhydrous to prevent quenching of the base and enolate. Base Sodium Hydride (NaH) A strong, non-nucleophilic base suitable for large-scale enolate formation. Requires careful handling. Temperature 0-15°C Low temperature is crucial for enolate stability and to control the exotherm of the acylation step. [4] Stoichiometry Base: Acyl Chloride (≥1:1) A stoichiometric amount of base is required to drive the reaction to completion. [3] Work-up Acidic Quench (pH 2-3) Neutralizes the reaction and ensures the product is in its neutral keto form. | Purification | Recrystallization | Effective method for removing impurities and isolating a high-purity crystalline product. |
Safety and Environmental Considerations
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All handling must be done in a closed system. Vapors must be scrubbed through a caustic solution.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Chlorinated Solvents: Use of chlorinated solvents should be minimized. If used, waste streams must be properly segregated and disposed of according to environmental regulations.
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety glasses, and respiratory protection, is mandatory at all stages of this process.
Conclusion
The industrial-scale synthesis of this compound is reliably achieved through a two-stage process culminating in a Claisen condensation. Success on a large scale hinges on the efficient one-pot synthesis of the acyl chloride intermediate and strict control over reaction parameters—particularly temperature and stoichiometry—during the enolate formation and subsequent acylation. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers and production chemists can effectively and safely manufacture this vital pharmaceutical intermediate.
References
- Title: Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Source: Google Patents (US5204478A).
- Title: Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Source: Google Patents (EP0655998B1).
- Title: Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. Source: Google Patents (CN101774967B).
- Title: Continuous process for the production of beta-keto esters by claisen condensation. Source: Google Patents (WO2011048425A1).
-
Title: Claisen condensation. Source: Wikipedia. URL: [Link]
-
Title: Synthesis of β-keto carboxylic acids, esters and amides. Source: Organic Chemistry Portal. URL: [Link]
- Title: Process for producing pyridine carboxylic acids. Source: Google Patents (US8575350B2).
-
Title: Pyridine synthesis. Source: Organic Chemistry Portal. URL: [Link]
-
Title: β‐Ketoesters: An Overview and It's Applications via Transesterification. Source: ResearchGate (PDF). URL: [Link]
- Title: Process for the preparation of substituted pyridines. Source: Google Patents (EP0333020A2).
-
Title: Reactions of Enolate Ions and Enols. Source: Michigan State University, Department of Chemistry. URL: [Link]
-
Title: Enolates - Formation, Stability, and Simple Reactions. Source: Master Organic Chemistry. URL: [Link]
-
Title: Overview of Enolate Alkylations. Source: University of Wisconsin-Madison, Department of Chemistry. URL: [Link]
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- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: Leveraging Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate for Novel Fungicide Discovery
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: A Versatile Scaffold for Next-Generation Fungicides
The global imperative for robust crop protection against devastating fungal pathogens necessitates a continuous pipeline of novel, effective, and specific fungicides. Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate emerges as a highly valuable chemical intermediate, poised at the starting line for the synthesis of a new generation of agricultural fungicides. Its substituted pyridine core is a well-established pharmacophore in agrochemistry, and its reactive keto-ester functionality provides a versatile handle for chemical elaboration.
These application notes provide a comprehensive guide to utilizing this compound, focusing on its strategic application in the development of potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will explore the scientific rationale, synthesis of candidate molecules, and a suite of robust protocols for evaluating their biological activity, from high-throughput in vitro screens to mechanism-of-action and in vivo efficacy studies.
Section 1: Chemical Profile & Synthesis Overview
This compound is a key building block, accessible through established synthetic routes. One documented method involves the use of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile as a raw material, which undergoes a Blaise reaction or a similar organometallic addition followed by hydrolysis to yield the target keto-ester[1].
Table 1: Chemical Properties of the Starting Material
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1951421-29-3 (Example, may vary) |
| Molecular Formula | C₁₀H₇Cl₂FNO₃ |
| Molecular Weight | 282.07 g/mol |
| Appearance | Typically an off-white to yellow solid or oil |
| Purity | >97% recommended for synthesis |
Note: Physical properties should be confirmed by certificate of analysis from the supplier.
Section 2: The Strategic Rationale - Targeting Succinate Dehydrogenase
The primary application of this intermediate is in the synthesis of SDHI fungicides. SDHIs are a critical class of fungicides that disrupt the fungal life cycle by inhibiting cellular respiration[2]. They specifically block Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, preventing the oxidation of succinate to fumarate and halting ATP production, which is essential for fungal growth and development[3][4].
The 2,6-dichloro-5-fluoropyridine moiety is a key component. The next logical synthetic step is the formation of a stable amide bond, often a carboxamide, which is a hallmark of many successful second-generation SDHI fungicides[5][6]. By reacting the keto-ester with various anilines, a library of novel pyridine carboxamide candidates can be generated for screening.
Caption: Figure 1: Proposed pathway from intermediate to biological action.
Section 3: Key Experimental Protocols
The following protocols provide a validated workflow for synthesizing and evaluating candidate fungicides derived from the title compound.
Protocol 3.1: Synthesis of a Candidate Pyridine Carboxamide Fungicide
This protocol describes a general, robust method for converting the starting keto-ester into a testable carboxamide derivative, a common scaffold for SDHI fungicides[6].
Causality: The reaction proceeds via hydrolysis of the ethyl ester and subsequent amidation. Using a standard coupling agent like EDC/HOBt or converting the resulting acid to an acid chloride provides a reliable and high-yielding route to the desired amide bond.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
A substituted aniline (e.g., 2-(phenylamino)aniline)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Saponification: Dissolve the starting ethyl ester (1.0 eq) in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Acid Chloride Formation: Dissolve the crude acid in anhydrous DCM. Add a catalytic amount of DMF. Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the solvent and excess reagent in vacuo.
-
Amidation: Dissolve the resulting acid chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve the chosen substituted aniline (1.1 eq) and TEA (2.0 eq) in anhydrous DCM. Slowly add the aniline solution to the acid chloride solution.
-
Workup & Purification: Stir the reaction overnight at room temperature. Quench with water and extract with DCM. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain the final pyridine carboxamide candidate.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Figure 2: Workflow for the synthesis of a candidate fungicide.
Protocol 3.2: In Vitro Antifungal Screening (Mycelial Growth Inhibition)
This high-throughput assay is a primary screen to quickly determine the intrinsic antifungal activity of newly synthesized compounds against a panel of pathogenic fungi.[7][8]
Causality: The protocol measures the direct inhibitory effect of a compound on the vegetative growth of a fungus. By amending the growth medium with serial dilutions of the test compound, we can determine the concentration required to inhibit growth by 50% (EC₅₀), a key metric of potency.
Materials:
-
Synthesized candidate compounds
-
Commercial standard fungicide (e.g., Boscalid, a known SDHI) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile 96-well or 24-well microtiter plates
-
Actively growing cultures of target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)
-
Sterile cork borer (4 mm diameter)
-
Microplate reader or digital caliper
Procedure:
-
Stock Solutions: Prepare 10 mg/mL stock solutions of each test compound and the positive control in DMSO.
-
Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Serial Dilutions: In sterile microcentrifuge tubes, perform serial dilutions of the stock solutions to create working solutions.
-
Plate Preparation: Aliquot the molten PDA into the wells of the microtiter plates. Immediately add the appropriate volume of compound working solution to each well to achieve the final desired concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). Include a DMSO-only control (negative control). Swirl gently to mix before the agar solidifies.
-
Inoculation: Using the sterile cork borer, take mycelial plugs from the leading edge of an actively growing fungal culture and place one, mycelium-side down, in the center of each well.
-
Incubation: Seal the plates with a breathable membrane or lid and incubate at the optimal temperature for the specific fungus (e.g., 22-25°C) in the dark.
-
Data Collection: After 48-96 hours (when the mycelium in the negative control wells has reached a significant diameter), measure the diameter of the fungal colony in two perpendicular directions for each well.
-
Analysis: Calculate the average diameter for each replicate. Determine the Percent Inhibition using the formula: Inhibition (%) = [ (d_c - d_t) / d_c ] × 100 where d_c is the average diameter of the negative control colony and d_t is the average diameter of the treated colony.
-
EC₅₀ Determination: Plot the Percent Inhibition against the log of the compound concentration and use a non-linear regression (dose-response) model to calculate the EC₅₀ value.
Table 2: Example Data Presentation for In Vitro Screening
| Compound | B. cinerea EC₅₀ (µg/mL) | S. sclerotiorum EC₅₀ (µg/mL) | R. solani EC₅₀ (µg/mL) |
| Candidate 1 | 0.85 | 1.23 | 5.67 |
| Candidate 2 | >100 | >100 | 89.4 |
| Boscalid (Control) | 0.42 | 0.78 | 2.15 |
Protocol 3.3: Mechanism of Action - SDH Enzyme Inhibition Assay
This protocol validates whether the antifungal activity is due to the inhibition of the target enzyme, Succinate Dehydrogenase.[6]
Causality: The assay measures the activity of isolated mitochondrial Complex II. The reduction of a dye (like DCPIP) is coupled to the oxidation of succinate. An active SDHI will prevent this reduction, allowing for a quantitative measurement of enzyme inhibition (IC₅₀).
Materials:
-
Mitochondria isolated from the target fungus (e.g., Botrytis cinerea)
-
Test compounds and a known SDHI inhibitor (e.g., Thifluzamide)
-
Assay Buffer (e.g., Potassium phosphate buffer, pH 7.2)
-
Succinate
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Potassium cyanide (KCN) to inhibit Complex IV
-
96-well plate and a spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, KCN, PMS, and DCPIP.
-
Inhibitor Addition: Add various concentrations of the test compounds (dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Enzyme Addition: Add the isolated mitochondrial preparation to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate Reaction: Start the reaction by adding succinate to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of DCPIP reduction is proportional to SDH activity.
-
Analysis: Calculate the initial reaction rate (V₀) for each concentration. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value using a dose-response curve. A low IC₅₀ value confirms potent inhibition of the target enzyme.
Protocol 3.4: In Vivo Efficacy Evaluation (Detached Leaf Assay)
This assay bridges the gap between in vitro activity and performance in a biological system, assessing both protective and curative properties.[9][10][11]
Causality: By applying the compound to living plant tissue before (protective) or after (curative) inoculation with a pathogen, this assay mimics real-world application and accounts for factors like compound stability, penetration into the leaf cuticle, and translocation.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., cucumber for powdery mildew, tomato for late blight)
-
Synthesized candidate compounds formulated as a sprayable solution (e.g., in acetone/water with a surfactant like Tween-20)
-
Fungal pathogen spore suspension of known concentration
-
Petri dishes or trays with moist filter paper to create a humid chamber
-
Spray bottle or atomizer
Procedure:
-
Leaf Preparation: Detach healthy leaves, wash gently with sterile water, and place them adaxial-side-up on the moist filter paper in the humidity chambers.
-
Protective Application: a. Spray a set of leaves evenly with each compound concentration until runoff. Allow the leaves to dry completely (approx. 2-3 hours). b. Spray a negative control set with the formulation blank (acetone/water/Tween-20). c. Once dry, inoculate all leaves by spraying them with the fungal spore suspension.
-
Curative Application: a. Inoculate a separate set of leaves with the fungal spore suspension. b. Allow an infection period of 24 hours. c. After 24 hours, spray the inoculated leaves with each compound concentration.
-
Incubation: Seal the chambers and incubate under appropriate light and temperature conditions to promote disease development (e.g., 7-10 days).
-
Assessment: Evaluate the disease severity by estimating the percentage of the leaf area covered by lesions or fungal growth for each leaf.
-
Analysis: Calculate the percent disease control for each treatment relative to the negative control. Control (%) = [ (S_c - S_t) / S_c ] × 100 where S_c is the disease severity on control leaves and S_t is the severity on treated leaves.
Caption: Figure 3: Workflow for protective vs. curative detached leaf assays.
Section 4: Advancing the Lead - Structure-Activity Relationship (SAR)
The protocols described form the basis of an iterative discovery cycle. To optimize the initial "hit" compound, a systematic SAR study should be undertaken[12][13]. This involves synthesizing a matrix of analogues by:
-
Varying substituents on the aniline ring: Introduce different functional groups (e.g., halogens, alkyl, alkoxy, trifluoromethyl) at various positions (ortho, meta, para) to probe electronic and steric effects on binding to the SDH enzyme.
-
Modifying the core: While more complex, minor modifications to the pyridine ring itself can be explored.
Each new analogue should be subjected to the screening cascade (Protocols 3.2, 3.3, and 3.4) to build a dataset correlating structural changes to biological activity. This data is crucial for designing compounds with improved potency, a broader spectrum of activity, and favorable plant mobility characteristics.
Conclusion
This compound is not merely a chemical reagent but a strategic starting point for the rational design of novel SDHI fungicides. Its structure is primed for conversion into high-value pyridine carboxamide derivatives. The protocols outlined in these notes provide a robust and validated framework for synthesis, high-throughput screening, mechanism-of-action confirmation, and in vivo evaluation. By applying this systematic approach, research and development teams can efficiently transform this versatile intermediate into potent lead candidates, contributing to the future of sustainable and effective crop protection.
References
- ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal.
- Benit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PubMed.
- Fungicide Resistance Action Committee New Zealand. (n.d.). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy.
- American Chemical Society. (n.d.). Discovery of succinate dehydrogenase fungicide via computational substitution optimization.
- Reinhardt, J. A., et al. (n.d.). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens.
- Marcianò, D., & Toffolatti, S.L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate.
- Marcianò, D., & Toffolatti, S.L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI.
- Health Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides.
- The University of Southern Mississippi. (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community.
- Ayed, F., et al. (n.d.). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol.
- Intaraudom, C., et al. (n.d.). In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents. MDPI.
- Singh, A., & Kumar, V. (2023). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. The Pharma Innovation.
- Neupane, S. (2015). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide.
- ResearchGate. (n.d.). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol.
- Microbe Investigations. (2024). Efficacy Testing of Pesticides Against Fungal Pathogens.
- CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. (n.d.). Google Patents.
- PubMed. (n.d.). Synthesis and fungicidal activity of substituted pyrazolo[5,4-b] pyridine/pyrid-6-ones and....
- ResearchGate. (n.d.). Antifungal activity of the compounds 2 and 3 pyridine derivatives.
- Zakharychev, V.V., & Martsynkevich, A.M. (2025). Development of novel pyridine-based agrochemicals: A review. ResearchGate.
- Wang, X., et al. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH.
- EP0270362A2 - Pyridinylpyrimidine derivatives, method for production thereof and a fungicide containing them as the active ingredient. (n.d.). Google Patents.
- PubMed. (2010). Synthesis, fungicidal activity, and structure-activity relationship of spiro-compounds containing macrolactam (macrolactone) and thiadiazoline rings.
- PubMed. (2018). Synthesis, Fungicidal Activity, Structure-Activity Relationships (SARs) and Density Functional Theory (DFT) Studies of Novel Strobilurin Analogues Containing Arylpyrazole Rings.
- ResearchGate. (n.d.). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF.
Sources
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. resistance.nzpps.org [resistance.nzpps.org]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing the Claisen condensation between 2,6-dichloro-5-fluoronicotinoyl chloride and diethyl malonate using magnesium ethoxide, but I'm getting a very low yield of the desired β-keto ester. What could be the issue?
Answer:
A low yield in this Claisen condensation can stem from several factors, primarily related to the quality of reagents and the reaction conditions.
Potential Causes and Solutions:
-
Moisture Contamination: Magnesium ethoxide is extremely sensitive to moisture. Any water in the reaction will consume the base and hydrolyze the starting acyl chloride and the ester product.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and handle magnesium ethoxide in a glovebox or under a dry inert atmosphere (e.g., argon or nitrogen).
-
-
Inactive Magnesium Ethoxide: The quality of the magnesium ethoxide is crucial. If it has been improperly stored or is old, it may have lost its activity.
-
Solution: Use freshly prepared or commercially available high-purity magnesium ethoxide. You can prepare it by reacting magnesium turnings with absolute ethanol.[1]
-
-
Incomplete Enolate Formation: The formation of the magnesium enolate of diethyl malonate is a critical step. Insufficient base or reaction time can lead to a low concentration of the nucleophile.
-
Solution: Use a slight excess of magnesium ethoxide (1.1-1.2 equivalents). Allow sufficient time for the enolate to form before adding the acyl chloride. Monitoring the reaction by TLC can help determine the optimal reaction time.
-
-
Side Reactions of the Acyl Chloride: 2,6-dichloro-5-fluoronicotinoyl chloride is a reactive molecule. It can be consumed by side reactions if the reaction conditions are not optimal.
-
Solution: Add the acyl chloride solution slowly to the pre-formed magnesium enolate at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.
-
Issue 2: Formation of Significant Impurities
Question: My reaction mixture shows multiple spots on the TLC plate, and after work-up, I have a difficult-to-purify mixture. What are the likely impurities and how can I avoid them?
Answer:
The formation of multiple byproducts is a common issue in this synthesis. Understanding the potential side reactions is key to minimizing them.
Potential Side Reactions and Prevention Strategies:
-
Self-condensation of Diethyl Malonate: Although less common under these conditions, it can occur if the temperature is too high or if the acyl chloride is added too slowly.
-
Prevention: Maintain a low reaction temperature during the addition of the acyl chloride.
-
-
Hydrolysis of Acyl Chloride and Product: As mentioned, any moisture will lead to the formation of 2,6-dichloro-5-fluoronicotinic acid from the acyl chloride and subsequent hydrolysis of the β-keto ester product.
-
Prevention: Rigorously exclude water from the reaction system.
-
-
Formation of a Di-acylated Product: If an excess of the acyl chloride is used or if the reaction is not properly controlled, a di-acylated malonate can form.
-
Prevention: Use a slight excess of the diethyl malonate relative to the acyl chloride. Add the acyl chloride dropwise to maintain a low instantaneous concentration.
-
Issue 3: Incomplete Reaction
Question: Even after a prolonged reaction time, I still observe a significant amount of unreacted 2,6-dichloro-5-fluoronicotinoyl chloride in my reaction mixture. How can I drive the reaction to completion?
Answer:
An incomplete reaction can be frustrating. The following points should be considered to ensure the reaction goes to completion.
Troubleshooting Steps:
-
Check Stoichiometry: Ensure the correct stoichiometry of reactants is being used. A slight excess of the magnesium enolate of diethyl malonate is often beneficial.
-
Reaction Temperature: While the initial addition of the acyl chloride should be at a low temperature, allowing the reaction to slowly warm to room temperature and stirring for several hours can help drive it to completion.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate. While ethers like THF or diethyl ether are common, exploring other anhydrous, aprotic solvents might be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the role of magnesium in the reaction?
Magnesium, in the form of magnesium ethoxide, plays a dual role. Firstly, it acts as a base to deprotonate diethyl malonate, forming the reactive enolate. Secondly, the magnesium ion can chelate with the enolate and the incoming acyl chloride, pre-organizing the transition state and facilitating the C-acylation reaction over O-acylation.[2][3] This chelation effect often leads to higher yields and cleaner reactions compared to using sodium or potassium bases.[4][5]
Q2: Can I use a different base, like sodium ethoxide?
Yes, sodium ethoxide can be used for Claisen condensations.[6] However, for this specific substrate, magnesium ethoxide is often preferred. The divalent magnesium ion is believed to form a more stable chelate with the β-keto ester product, which can help to drive the equilibrium towards the product side.[2] If using sodium ethoxide, it is crucial to use an alkoxide that matches the alcohol portion of the ester to avoid transesterification.[7]
Q3: How can I best purify the final product?
The crude product can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective. Alternatively, recrystallization from a suitable solvent system, such as ethanol-water, can be employed to obtain a highly pure product.[8]
Q4: What are the key starting materials and how can I ensure their quality?
The key starting materials are 2,6-dichloro-5-fluoronicotinoyl chloride and diethyl malonate.
-
2,6-dichloro-5-fluoronicotinoyl chloride: This can be synthesized from 2,6-dichloro-5-fluoronicotinic acid by reacting it with a chlorinating agent like thionyl chloride or phosphorus oxychloride.[9][10] It is highly reactive and moisture-sensitive, so it should be freshly prepared or distilled before use.
-
Diethyl Malonate: This should be of high purity and dry. It can be distilled under reduced pressure to remove any impurities.
Q5: Are there alternative synthetic routes to consider?
Yes, several alternative routes have been reported. One notable method involves the Blaise reaction, using 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile as a starting material, which is reacted with ethyl bromoacetate in the presence of zinc metal.[8] This method avoids the preparation of the highly reactive acyl chloride. Another approach uses monoethyl malonate potassium salt with magnesium chloride and triethylamine.[8]
Comparative Yields of Different Synthetic Methods
| Method | Starting Material | Reagents | Reported Yield | Reference |
| Method A | 2,6-dichloro-5-fluoronicotinic acid | Thionyl chloride, then diethyl malonate/magnesium ethoxide | ~45% | [8] |
| Method B | 2,6-dichloro-5-fluoronicotinic acid | Acyl chloride formation, then monoethyl malonate potassium salt, MgCl2/triethylamine | ~71% | [8] |
| Method C | 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile | Ethyl bromoacetate/zinc (Blaise reaction), then hydrolysis | 88-95% | [8] |
Experimental Protocol: Synthesis via Claisen Condensation
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.
Step 1: Preparation of Magnesium Enolate of Diethyl Malonate
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
To the flask, add magnesium turnings (1.1 equivalents).
-
Add a small amount of absolute ethanol to initiate the reaction. A crystal of iodine can be added to activate the magnesium if the reaction is slow to start.
-
Once the reaction begins, add the remaining absolute ethanol (2.2 equivalents) dropwise at a rate that maintains a gentle reflux.
-
After all the magnesium has reacted, cool the resulting magnesium ethoxide solution to room temperature.
-
Add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF dropwise to the magnesium ethoxide suspension.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the magnesium enolate.
Step 2: Acylation Reaction
-
Cool the magnesium enolate suspension to 0 °C in an ice bath.
-
Add a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of cold 10% aqueous HCl until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
Reaction Workflow Diagram
Caption: Decision tree for troubleshooting low yield issues.
References
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
-
Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. [Link]
-
What is Magnesium Ethoxide Used For? Salispharm. [Link]
-
Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. [Link]
- Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse...
-
ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Chemical Synthesis Database. [Link]
-
ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]
-
Claisen Reaction. Sciencemadness Discussion Board. [Link]
-
Claisen Condensation Reaction Mechanism. YouTube. [Link]
-
Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Scribd. [Link]
-
Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. ResearchGate. [Link]
-
Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Lookchem. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
-
Ethyl 3 2 6 Dichloro 5 Fluoropyridin 3 Yl 3 Oxopropanoate. Xiamen Aeco Chemical Industrial Co., Ltd. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. salispharm.com [salispharm.com]
- 4. scribd.com [scribd.com]
- 5. Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride - Lookchem [lookchem.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 10. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Welcome to the technical support guide for the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This molecule is a critical β-keto ester intermediate, notably in the synthesis of fourth-generation fluoroquinolone antibacterials like Gemifloxacin.[1] The synthesis, typically a crossed Claisen condensation, is powerful but notoriously sensitive, with several competing side reactions that can drastically reduce yield and purity. Acknowledged challenges in the literature include low yields and the presence of multiple side products that complicate purification.[1]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights to help you identify, troubleshoot, and prevent common side reactions encountered during this synthesis.
Core Reaction Pathway and Major Side Reactions
The primary transformation is a crossed Claisen condensation between an activated form of 2,6-dichloro-5-fluoronicotinic acid (e.g., the acyl chloride or another ester) and the enolate of ethyl propanoate. The reaction is driven by a strong base, which deprotonates the α-carbon of ethyl propanoate to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the nicotinoyl reactant.
However, three major side reactions frequently compete with this desired pathway:
-
Self-Condensation of Ethyl Propanoate: The enolate of ethyl propanoate can react with another molecule of ethyl propanoate.
-
Hydrolysis: The β-keto ester product is susceptible to hydrolysis, especially during aqueous workup.
-
Decarboxylation: The β-keto acid formed from hydrolysis is thermally unstable and can readily lose carbon dioxide.
The interplay between the desired reaction and these side pathways is illustrated below.
Caption: Main and competing side reaction pathways.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My final yield is consistently low, even when my starting materials are consumed. What is the most likely cause?
A1: Low yield in a Claisen-type reaction where starting materials are consumed often points to competing condensation reactions or product degradation during workup.
-
Primary Cause: Self-Condensation. The most probable culprit is the self-condensation of ethyl propanoate.[2][3] The base used to generate the required enolate does not discriminate and will deprotonate any available α-hydrogen. The resulting enolate can then attack a molecule of the nicotinoyl chloride (desired reaction) or another molecule of ethyl propanoate (side reaction). If the concentration of ethyl propanoate is too high relative to the electrophile, or if it is allowed to react with the base for too long before the electrophile is introduced, self-condensation can become the dominant pathway. The product of this side reaction is Ethyl 2-methyl-3-oxopentanoate .[2]
-
Secondary Cause: Degradation. The desired β-keto ester product is sensitive. Aggressive workup conditions, such as using strong aqueous acid/base or excessive heat during solvent removal, can lead to hydrolysis and subsequent decarboxylation, directly reducing your isolated yield.[4][5]
Q2: I observe an unexpected, lower molecular weight byproduct in my mass spectrum analysis. What could it be?
A2: This is a classic sign of decarboxylation . The desired product, if exposed to water (especially under acidic or basic conditions), can hydrolyze from the ethyl ester to the corresponding β-keto carboxylic acid.[5][6] This β-keto acid intermediate is thermally unstable and readily loses CO₂ upon gentle heating to form 1-(2,6-dichloro-5-fluoropyridin-3-yl)propan-1-one .[4] This side reaction is particularly common during purification steps like distillation or if the reaction workup is prolonged at elevated temperatures.
Q3: Why is my reaction mixture turning dark red/brown instead of the expected yellow?
A3: While slight color changes are normal, a rapid shift to a dark red or brown color, especially when using strong bases like sodium hydride (NaH), often indicates decomposition or side reactions involving impurities.
-
Moisture Contamination: NaH reacts violently with water to produce NaOH and H₂.[7] The resulting NaOH is a strong enough base to hydrolyze the ester starting material or product, but it can also promote undesired aldol-type side reactions, which often produce colored, polymeric materials.[7] It is critical that all solvents (like THF) and reagents are rigorously dried.
-
Impure Reagents: Impurities in the 2,6-dichloro-5-fluoronicotinoyl chloride starting material can also lead to colored byproducts under strong basic conditions.
Q4: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base?
A4: It is strongly discouraged. Using hydroxide bases is a common pitfall that leads to saponification (hydrolysis) of your ester starting material, ethyl propanoate.[8] Instead of deprotonating the α-carbon to form the desired enolate, the hydroxide ion will act as a nucleophile and attack the ester's carbonyl carbon.[8] This produces sodium propanoate and ethanol, effectively preventing the Claisen condensation from occurring. Always use an alkoxide base corresponding to the alcohol portion of your ester (e.g., sodium ethoxide for an ethyl ester) to prevent transesterification, or a non-nucleophilic base like NaH or LDA.[9]
Troubleshooting Summary Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Product Not Formed | 1. Self-condensation of ethyl propanoate. [2][3] 2. Inactive base (e.g., NaH exposed to moisture).[7][10] 3. Use of incorrect base (e.g., NaOH).[8] | 1. Add the ethyl propanoate slowly to a mixture of the base and the nicotinoyl chloride. 2. Use fresh, properly stored base and ensure strictly anhydrous reaction conditions.[10] 3. Use sodium ethoxide (NaOEt), magnesium ethoxide (Mg(OEt)₂), or NaH.[9] |
| Product Decomposition during Workup/Purification | 1. Hydrolysis to the β-keto acid.[4] 2. Decarboxylation of the β-keto acid.[4][5] | 1. Use a mild acidic quench (e.g., dilute acetic acid or saturated NH₄Cl) instead of strong acids.[11] 2. Avoid excessive heating. Concentrate the product in vacuo at low temperatures. |
| Multiple Spots on TLC / Peaks in GC-MS | 1. Self-condensation product present. 2. Decarboxylation product present. 3. Unreacted starting materials. | 1. Optimize reaction stoichiometry and addition order. 2. Use careful column chromatography for purification. 3. Ensure the reaction goes to completion by monitoring with TLC/GC. |
| Dark Reaction Color | 1. Wet solvents or reagents. [7] 2. Impurities in starting materials. | 1. Rigorously dry all solvents and glassware. Distill THF from sodium/benzophenone if using NaH.[7] 2. Purify starting materials before use. |
Experimental Protocols & Workflow
Recommended Protocol: Crossed Claisen Condensation
This protocol is synthesized from best practices for Claisen condensations to minimize the side reactions discussed above.[9][11]
Materials:
-
2,6-dichloro-5-fluoronicotinoyl chloride
-
Ethyl propanoate (anhydrous)
-
Sodium ethoxide (NaOEt) or Magnesium ethoxide (Mg(OEt)₂)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene. Cool the suspension to 0 °C in an ice bath.
-
Reaction: Prepare a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 equivalent) and ethyl propanoate (1.2 equivalents) in anhydrous toluene. Add this solution dropwise to the cooled base suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the nicotinoyl chloride is consumed.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding pre-chilled saturated aqueous NH₄Cl solution. This mild acidic quench is crucial to neutralize the base without causing significant product hydrolysis.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then saturated brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure at a temperature below 40 °C. Purify the resulting crude oil via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
-
Homework.Study.com. (n.d.). When a 1:1 mixture of ethyl propanoate and ethyl butanoate is treated with sodium ethoxide, four.... [Link]
-
Quick Company. (n.d.). Synthesis Of Gemifloxacin. [Link]
-
Reddit. (2020). r/Chempros - Thank you all for your suggestions regarding my failing Claisen condensation.... [Link]
- Google Patents. (2016).
-
Vedantu. (n.d.). Which is the Claisen condensation product of ethyl class 11 chemistry CBSE. [Link]
-
Sciencemadness.org. (2012). problem in claisen condensation reaction. [Link]
- Google Patents. (2010).
- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
- Google Patents. (2010).
-
ResearchGate. (2008). Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step. [Link]
- Google Patents. (2011).
-
Pearson. (n.d.). Claisen Condensation Practice Problems. [Link]
-
Filo. (2023). Propose a mechanism for the crossed Claisen condensation between ethyl ac... [Link]
-
ResearchGate. (n.d.). Scheme 3 Hydrolysis/decarboxylation reactions. Reagents and conditions:.... [Link]
-
YouTube. (2016). Crossed Claisen Condensation of Two Different Esters in Organic Chemistry. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
- Google Patents. (2019).
-
YouTube. (2018). Claisen Condensation Reaction Mechanism. [Link]
Sources
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. homework.study.com [homework.study.com]
- 3. Which is the Claisen condensation product of ethyl class 11 chemistry CBSE [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. aklectures.com [aklectures.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing self-condensation in Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate synthesis
Technical Support Center: Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
A Guide for Senior Application Scientists
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic intermediates. We will address a critical challenge in the preparation of this compound: the prevention of self-condensation side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant byproduct in my synthesis of the target β-keto ester. What is this impurity and why is it forming?
The synthesis of your target molecule is a Crossed Claisen Condensation .[1][2] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[3][4] In this case, the reactants are typically an ethyl acetate derivative (acting as the nucleophile) and an ethyl 2,6-dichloro-5-fluoronicotinate derivative (acting as the electrophile).
The most common and significant byproduct is ethyl acetoacetate , which arises from the self-condensation of ethyl acetate.[5] This occurs when the enolate of one ethyl acetate molecule attacks the carbonyl group of a second ethyl acetate molecule, instead of the intended pyridyl ester electrophile. This side reaction becomes dominant under suboptimal conditions, particularly when using bases that establish a reversible equilibrium, such as sodium ethoxide.[1][6]
Q2: How does the choice of base directly influence the formation of the self-condensation byproduct?
Base selection is the single most critical factor in controlling the outcome of a crossed Claisen condensation.[7]
-
Alkoxide Bases (e.g., Sodium Ethoxide, NaOEt): These bases are commonly used in classic Claisen condensations. However, they establish a reaction equilibrium. Since the acidity of the α-protons on ethyl acetate is not exceptionally high, the base will only deprotonate a small fraction of it at any given time.[6] This low concentration of enolate co-exists with a high concentration of unreacted ethyl acetate and the pyridyl ester, leading to a statistical mixture of all four possible condensation products (two self-condensation and two crossed-condensation products).[1][2]
-
Strong, Non-Nucleophilic Bases (e.g., LDA, NaH): To prevent self-condensation, the strategy must shift from thermodynamic control (equilibrium) to kinetic control . This is achieved by using a strong, sterically hindered base like Lithium Diisopropylamide (LDA).[3][8] LDA is powerful enough to irreversibly and completely convert one ester (ethyl acetate) into its lithium enolate before the second ester (the electrophile) is introduced.[1][9] This pre-formation of the enolate ensures that when the pyridyl ester is added, the enolate's only reactive partner is the desired electrophile, effectively shutting down the self-condensation pathway. Sodium hydride (NaH) can also be used to drive the reaction forward more effectively than alkoxides.[2]
Q3: Why is maintaining a low reaction temperature, such as -78 °C, so crucial?
Low temperature is essential for maintaining kinetic control, especially when using highly reactive intermediates like lithium enolates generated by LDA.
-
Enolate Stability: Lithium enolates are highly reactive and can undergo side reactions or decomposition at higher temperatures. Maintaining the reaction at -78 °C (the temperature of a dry ice/acetone bath) ensures the enolate remains stable until the electrophile is added.
-
Preventing Equilibrium: Low temperatures suppress the rate of undesired reactions, including potential equilibration or the reverse Claisen reaction.[9]
-
Selective Attack: It ensures that the subsequent nucleophilic attack on the pyridyl ester is the overwhelmingly favored kinetic pathway.
Troubleshooting Guide: Low Yield & Purity
This section provides actionable protocols to overcome the challenge of self-condensation and improve the yield and purity of this compound.
Primary Issue: Contamination with Ethyl Acetoacetate
If your analysis (e.g., NMR, LC-MS) confirms the presence of ethyl acetoacetate, it is a clear indicator of uncontrolled self-condensation. The following optimized protocol is designed to mitigate this issue.
Solution: Kinetically Controlled Crossed Claisen Condensation Protocol
This protocol utilizes LDA to achieve a clean, high-yield synthesis by pre-forming the enolate of ethyl acetate.
Experimental Protocol:
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl acetate
-
Ethyl 2,6-dichloro-5-fluoronicotinate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
LDA Preparation (In Situ):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and cool to -78 °C.
-
Slowly add diisopropylamine (1.1 equivalents).
-
Add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
To the freshly prepared LDA solution, add ethyl acetate (1.0 equivalent) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. This step quantitatively converts ethyl acetate to its lithium enolate.[1]
-
-
Crossed Condensation:
-
Dissolve ethyl 2,6-dichloro-5-fluoronicotinate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the enolate mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours. Monitor the reaction progress by TLC if feasible.
-
-
Quench and Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel to isolate the pure this compound.
-
Data Summary: Comparison of Base Strategies
| Base Strategy | Control Type | Key Considerations | Self-Condensation Risk | Recommended Temperature |
| Sodium Ethoxide (NaOEt) | Thermodynamic | Must match ester's alkoxy group to avoid transesterification.[6][10] | High | Room Temp to Reflux |
| Sodium Hydride (NaH) | Thermodynamic | Stronger base, can improve yields over NaOEt.[2] | Moderate | 0 °C to Room Temp |
| Lithium Diisopropylamide (LDA) | Kinetic | Pre-formation of enolate is required. Sensitive to air and moisture.[1][3] | Low to Negligible | -78 °C |
Visualizing the Reaction Pathways
The following diagram illustrates the desired kinetically controlled pathway versus the undesired side reaction.
Caption: Kinetically vs. Thermodynamically Controlled Pathways.
References
Sources
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. echemi.com [echemi.com]
- 8. Claisen_condensation [chemeurope.com]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. youtube.com [youtube.com]
Removal of 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct in synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of 2,4,6-trichloro-3-cyano-5-fluoropyridine Byproduct
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for a common and challenging purification issue: the removal of structurally similar, over-halogenated byproducts from your target pyridine derivative. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
Section 1: Understanding the Challenge - Byproduct Profiling
Q1: What is 2,4,6-trichloro-3-cyano-5-fluoropyridine and why is it a problematic byproduct?
The compound 2,4,6-trichloro-3-cyano-5-fluoropyridine is typically an undesired byproduct formed during the chlorination of a dihydroxy- or dichloro-pyridine precursor, such as in the synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine.[1][2] Its formation often results from over-chlorination, where the reaction conditions are harsh enough to substitute an additional site on the pyridine ring.
This byproduct is particularly challenging for several reasons:
-
Structural Similarity: Its molecular structure is very close to that of the desired product, often differing by only a single chlorine atom. This leads to nearly identical physicochemical properties.
-
Similar Polarity: The addition of a third chlorine atom makes the byproduct slightly less polar than a corresponding dichloro- product, but this difference can be minimal, making chromatographic and crystallization-based separations difficult.
-
Reduced Basicity: The pyridine nitrogen's basicity is significantly diminished by the strong electron-withdrawing effects of three chlorine atoms, a fluorine atom, and a cyano group. Consequently, standard purification techniques that exploit the basicity of pyridines, such as simple acid washes, are generally ineffective.[3][4]
Q2: How do the physicochemical properties of the byproduct compare to a typical target product like 2,6-dichloro-3-cyano-5-fluoropyridine?
Understanding the subtle differences in properties is the key to designing an effective purification strategy. While experimental data for the trichloro- byproduct is scarce, we can infer its properties based on established chemical principles.
| Property | Target: 2,6-Dichloro-3-cyano-5-fluoropyridine | Byproduct: 2,4,6-Trichloro-3-cyano-5-fluoropyridine | Rationale for Difference & Separation Strategy |
| Polarity | Moderately Polar | Lower Polarity | The additional, non-polar C-Cl bond reduces overall molecular polarity. This is the primary property to exploit in chromatography and recrystallization. |
| Solubility | Soluble in polar organic solvents (e.g., Ethyl Acetate, DCM, Acetone). | Expected to have higher solubility in non-polar solvents (e.g., Hexane, Toluene) and slightly lower solubility in polar solvents. | A mixed-solvent system for recrystallization can be designed where the byproduct remains in the non-polar component of the mother liquor. |
| Boiling Point | High | Higher | The increased molecular weight (approx. 225 g/mol vs. 191 g/mol ) leads to a higher boiling point. However, the high temperatures required for distillation risk thermal degradation. |
| Acido-basicity | Very Weak Base (pKa << 5) | Extremely Weak Base (pKa <<< 5) | The inductive effect of the third chlorine atom further reduces the electron density on the nitrogen, rendering it essentially non-basic for practical acid-extraction purposes. |
Section 2: Troubleshooting Guide - Purification Strategies
Q3: My initial aqueous work-up failed to remove the 2,4,6-trichloro- byproduct. What should I try next?
When a simple liquid-liquid extraction is insufficient, a more systematic approach is required. The choice between recrystallization and chromatography depends on the scale of your reaction and the impurity profile. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a primary purification method.
Q4: How can I optimize recrystallization to selectively remove the trichloro- byproduct?
Recrystallization is a powerful, scalable technique that exploits differences in solubility.[5] The goal is to find a solvent system where the desired, more polar product has high solubility in the hot solvent but low solubility when cold, while the less polar byproduct remains dissolved in the cold mother liquor.
Experimental Protocol: Solvent System Screening for Recrystallization
-
Preparation: Place ~20-30 mg of your impure, solid material into several separate test tubes.
-
Single Solvent Screening:
-
To each tube, add a different single solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene, Hexane) dropwise at room temperature until the solid just dissolves. Observe the amount of solvent needed. An ideal single solvent dissolves the compound poorly in the cold but well when heated.[5]
-
If a good single solvent is found (e.g., dissolves completely upon heating and yields crystals upon cooling), proceed to a larger scale.
-
-
Two-Solvent System Development (More Likely):
-
This is often more effective for separating closely related impurities. You need one "soluble" solvent (in which both compounds are soluble) and one "anti-solvent" (in which both are poorly soluble).
-
Step 3a: Dissolve the sample in a minimum amount of a hot "soluble" solvent (e.g., Ethyl Acetate, DCM, or Toluene).
-
Step 3b: While still hot, add a "anti-solvent" (e.g., Hexane, Heptane) dropwise until the solution just becomes cloudy (the saturation point).
-
Step 3c: Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Step 3d: Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Pure crystals of the less soluble (more polar) target compound should form.
-
-
Analysis: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and analyze the purity of both the crystals and the mother liquor by HPLC or TLC. The byproduct should be enriched in the mother liquor.
Table of Suggested Solvent Systems
| "Soluble" Solvent (Polar) | "Anti-Solvent" (Non-Polar) | Rationale |
| Toluene | Hexane / Heptane | Good for moderately non-polar compounds. The difference in solubility may be pronounced. |
| Ethyl Acetate | Hexane / Heptane | A more polar system. The less polar byproduct will have a strong preference for the hexane-rich mother liquor. |
| Isopropanol | Water | Use with caution. Water can promote hydrolysis of the cyano group if acidic/basic traces are present.[6] However, it can be very effective. |
Q5: Column chromatography is not separating the product and byproduct effectively. What are the key parameters to adjust?
Flash column chromatography is the workhorse of purification for challenging separations.[7] If you are seeing poor resolution (overlapping peaks), systematic optimization is necessary.
Experimental Protocol: TLC-Based Method Development
-
Spotting: Dissolve a small amount of your crude mixture in a suitable solvent (e.g., DCM). Spot it on a silica gel TLC plate.
-
Solvent System Testing: Develop the plate in a series of mobile phases with varying polarity. Start with a low polarity system and gradually increase it. The goal is to find a system that gives a retention factor (Rf) of ~0.2-0.4 for your target compound and shows maximum separation (ΔRf) between the target and byproduct spots.
-
Target Spot: Should be the lower, more polar spot.
-
Byproduct Spot: Should be the higher, less polar spot.
-
-
Optimization:
-
Selectivity: If separation is poor in a Hexane/Ethyl Acetate system, change one of the solvents to alter the interactions. For example, substitute Ethyl Acetate with Dichloromethane or tert-Butyl methyl ether (MTBE). This changes the selectivity (α) of the separation.[7]
-
Gradient Elution: For column chromatography, start with a mobile phase that is slightly less polar than the one identified by TLC. A common starting point is a system that gives an Rf of ~0.15 for your target. Run a shallow gradient from this starting polarity to the polarity that gave an Rf of ~0.3 on TLC. This will help sharpen the peaks and improve resolution.
-
-
Column Loading: Do not overload the column. A general rule is to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica). Overloading is a primary cause of poor separation.
Table of Chromatography Troubleshooting Parameters
| Parameter | Issue | Solution & Rationale |
| Stationary Phase | Tailing peaks or degradation. | The free silanol groups on standard silica gel are acidic and can interact strongly with the basic nitrogen of pyridines, causing tailing.[7] Solution: Use end-capped silica gel or add a small amount (0.1-0.5%) of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites. |
| Mobile Phase | Poor resolution (low α). | The choice of solvent is critical. Solution: Switch from an ethyl acetate-based system to a dichloromethane or ether-based system. This changes the solvent-solute interactions and can dramatically improve selectivity.[7] |
| Flow Rate | Broad peaks (low efficiency, N). | A flow rate that is too high reduces the number of theoretical plates. Solution: Decrease the flow rate. For a standard 40-60 µm silica column, an optimal linear velocity is around 5-7 cm/min. |
Section 3: Frequently Asked Questions (FAQs)
Q7: Can I use an acid wash to remove the 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct?
No, this is highly unlikely to be effective. While aqueous acid washes (e.g., 1M HCl) are excellent for removing simple pyridine, the electronic properties of this byproduct prevent protonation.[3] The combined electron-withdrawing power of three chlorine atoms, a fluorine atom, and a cyano group drastically reduces the electron density on the pyridine nitrogen, making it an extremely weak base. Both the target product and the byproduct will remain in the organic layer during an acidic extraction.
Q8: Is hydrolysis of the cyano group a concern during purification?
Yes, it can be. The cyano (nitrile) group can be hydrolyzed to a primary amide or a carboxylic acid under strongly acidic or basic conditions, especially when heated.[8][9]
-
During Chromatography: Standard silica gel is acidic and can potentially catalyze hydrolysis if water is present in the mobile phase, especially during long column runs. If you suspect degradation, neutralize the silica as described in Q5.
-
During Recrystallization: Avoid using strong acids or bases to induce crystallization. If using a protic solvent like an alcohol, ensure the crude material is free of any residual acid or base from the reaction.
-
During Work-up: Ensure any aqueous washes are performed at or near neutral pH unless specifically intended for another purpose.
Q9: How can I prevent the formation of this byproduct in the first place?
The best purification is one you don't have to do. Preventing byproduct formation is key.
-
Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., POCl₃/PCl₅).[2] Use the minimum excess required to drive the reaction to completion.
-
Temperature Control: Over-halogenation is often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.[10]
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent the slow formation of the over-chlorinated byproduct.
References
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- HPLC Methods for analysis of Pyridine.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. PubMed.
- Synthetic method of 2, 3, 5-trichloropyridine.
- Separation of chlorinated pyridines and derivatives thereof.
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Process for the preparation of substituted pyridines.
- 2,6-Dichloro-5-fluoropyridin-3-amine | 152840-65-8. Benchchem.
- 2,4,6-Trichloro-5-cyanopyrimidine | 3029-64-9. Smolecule.
- 3-CYANO-5-FLUOROPYRIDINE. LookChem.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Biodegradation of pyridine in a completely mixed activ
- What is best method to remove pyridine
- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
- How to remove pyridine
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
- Halogen Bonds of Halotetrafluoropyridines in Crystals and Co‐crystals with Benzene and Pyridine.
- Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. PubMed.
- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens
- 3-Cyano-5-fluoropyridine | CAS 696-42-4. Santa Cruz Biotechnology.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Synthesis of 3-Cyano-2-fluoropyridines.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- 2,4,6-Trichloroanisole. PubChem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- 5-Cyano-2-fluoropyridine | CAS Number 3939-12-6. Ossila.
- 2,4,6-Trichloro-5-cyanopyrimidine. PubChem.
- Hydrolysis of Nitriles. YouTube.
- 2,3,6-Trichloro-5-cyano-4-hydroxybenzamide. PubChem.
Sources
- 1. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. mt.com [mt.com]
- 6. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Blaise Reaction Conditions for Fluorinated Pyridines
Welcome to the technical support center for the optimization of the Blaise reaction with fluorinated pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to employ this powerful C-C bond-forming reaction for the synthesis of key intermediates. Fluorinated pyridines are crucial building blocks in medicinal chemistry, and their incorporation into larger molecules via reactions like the Blaise reaction is of significant interest.
The Blaise reaction, first reported by Edmond Blaise in 1901, is a classic organic reaction that forms a β-enamino ester or a β-ketoester from the reaction of an α-haloester with a nitrile in the presence of zinc.[1][2][3] However, the reaction can be challenging, often suffering from low yields and competing side reactions, especially with electron-deficient substrates like fluorinated pyridines.[4][5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve success in your synthetic endeavors.
I. Understanding the Challenge: The Blaise Reaction with Fluorinated Pyridines
The core of the Blaise reaction involves the formation of a zinc enolate from an α-haloester, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[1][3][5]
Mechanism Overview:
-
Formation of the Reformatsky Reagent: Zinc metal reacts with an α-haloester to form an organozinc intermediate, also known as a Reformatsky reagent.
-
Nucleophilic Addition: The organozinc reagent adds to the nitrile carbon, forming a metalloimine intermediate.[1]
-
Hydrolysis: The intermediate is then hydrolyzed to yield either a β-enamino ester (under basic conditions, e.g., 50% aq. K2CO3) or a β-ketoester (under acidic conditions, e.g., 1 M aq. HCl).[1][4]
The primary challenge with fluorinated pyridines lies in the reduced electrophilicity of the nitrile carbon. The strong electron-withdrawing nature of both the fluorine atoms and the pyridine ring deactivates the nitrile group towards nucleophilic attack. This can lead to sluggish reactions, low conversion, and the predominance of side reactions.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise when performing the Blaise reaction with fluorinated pyridine nitriles.
Q1: My Blaise reaction with 2-cyano-5-fluoropyridine is not starting or is extremely sluggish. What are the likely causes?
A1: This is a common issue stemming from two main factors: inefficient zinc activation and the electron-deficient nature of your substrate.
-
Zinc Activation is Crucial: The zinc metal surface is often coated with a layer of zinc oxide, which prevents it from reacting with the α-haloester. Activating the zinc to expose a fresh, reactive surface is paramount for the reaction to initiate.[2]
-
Substrate Reactivity: As mentioned, the electron-withdrawing fluorine and pyridine ring reduce the nitrile's electrophilicity, making the nucleophilic attack by the zinc enolate more difficult.
Troubleshooting Steps:
-
Ensure Proper Zinc Activation:
-
Acid Washing: A common and effective method is to wash the zinc dust or turnings with dilute HCl (e.g., 1-3 M) to remove the oxide layer. This should be followed by thorough rinsing with water, ethanol, and then ether, and finally drying under high vacuum.[6]
-
Other Activation Methods: Other methods include treatment with TMSCl, a catalytic amount of an organic acid, or using a zinc-copper couple.[7][8] The use of ultrasound can also be beneficial in promoting the reaction.[2][4]
-
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome the sluggishness. However, be cautious, as excessive heat can promote side reactions.
-
Use a More Reactive α-Haloester: α-Bromoesters are generally more reactive than α-chloroesters. If you are using an α-chloroester, consider switching to the corresponding α-bromoester.
Q2: I am observing a significant amount of self-condensation of my α-haloester (e.g., ethyl bromoacetate). How can I minimize this side reaction?
A2: The self-condensation of the α-haloester is a known competing side reaction in the Blaise reaction.[4] This occurs when the zinc enolate reacts with another molecule of the α-haloester instead of the nitrile.
Mitigation Strategies:
-
Slow Addition of the α-Haloester: One of the most effective ways to minimize self-condensation is to add the α-haloester slowly (e.g., dropwise over 30-60 minutes) to the suspension of activated zinc and the fluorinated pyridine nitrile.[3][4] This maintains a low concentration of the α-haloester and its corresponding zinc enolate, favoring the reaction with the nitrile which is present in a higher concentration.
-
Use of an Excess of the α-Haloester: While counterintuitive, a slight excess of the α-haloester (e.g., 1.2-1.5 equivalents) can sometimes improve the overall yield of the desired product by ensuring the complete consumption of the limiting nitrile.[4]
-
Solvent Choice: Tetrahydrofuran (THF) is often a superior solvent to older choices like benzene or ether, as it can help to solvate the intermediates and improve reaction rates, which can in turn reduce the lifetime of the zinc enolate available for self-condensation.[3][4]
Q3: My reaction works, but the yield of the β-enamino ester is consistently low. What can I do to improve it?
A3: Low yields are a common frustration. Beyond the points mentioned above, several other factors can contribute to this issue.
Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Dry, high-purity THF | THF is generally the solvent of choice for modified Blaise reactions, leading to improved yields.[3][4] Ensure it is anhydrous, as water will quench the organozinc intermediate. |
| Temperature | Start at room temperature, gently warm if necessary | While some heat may be needed to initiate the reaction with unreactive substrates, excessive temperatures can lead to decomposition and side reactions. |
| Reaction Time | Monitor by TLC or LC-MS | The reaction time can vary significantly depending on the specific substrate. Over-running the reaction can lead to product degradation. |
| Work-up | Careful quenching with 50% aq. K2CO3 | For the isolation of β-enamino esters, a careful work-up with 50% aqueous potassium carbonate is crucial.[1][4] It's important to follow established protocols precisely to avoid the formation of emulsions that can complicate purification and lower yields.[4] |
Troubleshooting Flowchart for Low Yield:
Caption: General workflow for the Blaise reaction.
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (2.0 eq.).
-
Add the fluorinated pyridine nitrile (1.0 eq.) and anhydrous THF.
-
In the dropping funnel, prepare a solution of the α-bromoester (1.2 eq.) in anhydrous THF.
-
Add the α-bromoester solution dropwise to the stirred suspension over 30-60 minutes. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring at room temperature. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with THF.
-
Slowly add 50% aqueous K2CO3 solution with vigorous stirring. Continue stirring for 30 minutes until two clean layers form. [4]9. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure β-enamino ester.
IV. Concluding Remarks
The Blaise reaction, while a classic, requires careful optimization and attention to detail, particularly when working with challenging substrates like fluorinated pyridines. The key to success lies in meticulous experimental technique, especially concerning the activation of zinc and the control of reaction conditions to minimize side reactions. By understanding the underlying principles and systematically troubleshooting any issues that arise, you can harness the power of this reaction to synthesize valuable fluorinated pyridine-containing molecules for your research and development programs.
V. References
-
Blaise Reaction - Organic Chemistry Portal. [Link]
-
Blaise reaction - Wikipedia. [Link]
-
The Decarboxylative Blaise Reaction - Organic Chemistry Portal. [Link]
-
Efficient activation of zinc: Application of the Blaise reaction to an expedient synthesis of a statin intermediate - Semantic Scholar. [Link]
-
Blaise Reaction | Chem-Station Int. Ed. [Link]
-
Blaise reaction: Nitrile to beta-keto Ester Conversion. - YouTube. [Link]
-
Vinylogous Blaise Reaction: Conceptually New Synthesis of Pyridin-2-ones | Request PDF . [Link]
-
Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively? | ResearchGate. [Link]
-
Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction) | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthetic Applications of the Blaise Reaction - Pondicherry University. [Link]
Sources
- 1. Blaise reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Blaise Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. backup.pondiuni.edu.in [backup.pondiuni.edu.in]
- 7. Efficient activation of zinc: Application of the Blaise reaction to an expedient synthesis of a statin intermediate | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Welcome to the technical support guide for the purification of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for challenges encountered during the purification of this key β-keto ester intermediate.
Introduction: The Criticality of Purity
This compound is a pivotal building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as residual starting materials or byproducts can lead to undesired side reactions, lower yields in subsequent steps, and complications in final product isolation and characterization. This guide provides a systematic approach to troubleshooting common purification issues, ensuring you achieve the desired purity for your downstream applications.
The synthesis of this β-keto ester, often involves the reaction of a nicotinoyl chloride derivative with a malonic ester or a similar C-C bond-forming reaction.[1] The purification strategy must therefore effectively remove unreacted starting materials, catalysts, and any side-products formed during the reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the purification of this compound.
Q1: What are the most common impurities I should expect?
A1: The primary impurities are typically unreacted starting materials, such as 2,6-dichloro-5-fluoronicotinoyl chloride and diethyl malonate (or a related carbanion source). You may also encounter byproducts from self-condensation of the starting materials or hydrolysis of the ester or acid chloride functionalities.
Q2: My crude product is a dark oil, but the pure compound should be a solid. What does this indicate?
A2: A dark, oily crude product often suggests the presence of polymeric byproducts or residual high-boiling solvents like DMF.[2] It can also indicate some degradation of the target compound. A proper workup, including an aqueous wash to remove polar impurities, followed by a robust purification method like column chromatography or recrystallization is essential.
Q3: Which purification technique is generally most effective for this compound?
A3: For high purity, column chromatography is often the most reliable method as it can separate compounds with very similar polarities.[3][4] However, for large-scale purifications, recrystallization can be a more efficient and economical choice if a suitable solvent system can be identified.[5][6]
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool. It allows for rapid analysis of the crude mixture and fractions from column chromatography. A typical eluent system for TLC would be a mixture of hexane and ethyl acetate. Staining with potassium permanganate or visualization under UV light can help identify the product and impurities.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Problem 1: Persistent Starting Material Contamination
Symptom: TLC or NMR analysis of the "purified" product consistently shows the presence of one or both starting materials.
Causality: This issue arises from either an incomplete reaction or a purification method that is not optimized to separate the starting materials from the product. The polarity of the product is often intermediate between the two starting materials, making separation challenging.
Troubleshooting Steps:
-
Optimize the Reaction: Ensure the reaction has gone to completion. Monitor by TLC until the limiting starting material is consumed. Consider extending the reaction time or slightly increasing the equivalents of one reagent.
-
Liquid-Liquid Extraction Wash: Before concentrating the crude reaction mixture, perform an aqueous workup.
-
A wash with a mild base like saturated sodium bicarbonate solution can help remove any unreacted acidic starting materials or byproducts.[7] Be cautious, as a strong base could hydrolyze your ester product.
-
A wash with a mild acid (e.g., dilute HCl) can remove basic impurities.
-
Follow with a brine wash to remove residual water from the organic layer.[8]
-
-
Refine Column Chromatography:
-
Solvent System: The choice of eluent is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate, is often effective.[3]
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Loading: Dry-loading the crude product onto a small amount of silica gel before adding it to the column can improve separation resolution.
-
Problem 2: Low Recovery After Column Chromatography
Symptom: A significant loss of product is observed after performing column chromatography.
Causality: This can be due to several factors: the product may be adsorbing irreversibly to the silica gel, it might be unstable on silica, or the chosen solvent system may not be eluting the compound effectively.
Troubleshooting Steps:
-
Assess Product Stability: β-keto esters can sometimes be sensitive to acidic conditions. Silica gel is slightly acidic. If you suspect degradation, you can use deactivated (neutral) silica gel or alumina for your chromatography.
-
Optimize Eluent Polarity: If the product is not eluting, the solvent system is likely not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent.
-
Check for Streaking on TLC: If the product spot streaks on the TLC plate, it can indicate adsorption issues. Adding a small amount (0.5-1%) of a modifying solvent like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the eluent can sometimes resolve this. Given the pyridine moiety, a small amount of triethylamine might be beneficial.
Problem 3: Difficulty in Achieving Crystallization
Symptom: The purified product remains an oil or a waxy solid and fails to crystallize, even when high purity is confirmed by NMR.
Causality: The presence of even minor impurities can inhibit crystallization. The choice of solvent is also crucial; an ideal recrystallization solvent will dissolve the compound when hot but not when cold.
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents and solvent mixtures on a small scale. Good starting points for a compound like this might include:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
Acetone[9]
-
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling can lead to the formation of an oil rather than crystals.
-
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction Workup
This protocol is designed to remove water-soluble impurities and catalysts before further purification.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Add an equal volume of deionized water and shake the funnel gently, venting frequently to release any pressure.[8]
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution.
-
Deionized water.
-
Saturated aqueous sodium chloride (brine).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
This is a standard procedure for purifying the crude product.
-
Prepare the Column: Pack a glass column with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).[10]
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elute: Begin elution with a low polarity solvent system (e.g., 100% hexane or 95:5 hexane:ethyl acetate).
-
Increase Polarity: Gradually increase the percentage of ethyl acetate in the eluent (e.g., to 90:10, 80:20) to elute the product.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Typical Column Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Good resolving power for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
| Gradient Profile | Start with 5% EtOAc in Hexane, gradually increase to 20-30% EtOAc | Ensures elution of non-polar impurities first, followed by the product. |
| Loading Method | Dry Loading | Often provides better separation and avoids band broadening. |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Purification decision workflow for the target compound.
References
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]
-
Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022). PMC - PubMed Central. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]
- Synthesis of B-keto esters. (n.d.).
-
Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2018). ResearchGate. [Link]
-
ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. (n.d.). Chemical Synthesis Database. [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. [Link]
-
Photoredox-Catalyzed Intramolecular Cyclopropanation of Alkenes with α-Bromo-β-keto Esters. (n.d.). The Royal Society of Chemistry. [Link]
- Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. (n.d.).
-
ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. [Link]
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Patsnap. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.).
- European Patent EP 2 368 550 B1. (n.d.).
-
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. (n.d.). MySkinRecipes. [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.).
- A kind of preparation method of ethyl nicotinate. (n.d.).
-
Preparation method of ethyl nicotinate. (n.d.). Patsnap. [Link]
-
Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid. (2022). IP International Journal of Forensic Medicine and Toxicological Sciences. [Link]
-
4.6: Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. [Link]
-
Ethyl 3 2 6 Dichloro 5 Fluoropyridin 3 Yl 3 Oxopropanoate. (n.d.). Xiamen AECO Chemical Industrial Co., Ltd.. [Link]
-
Ethyl 3 2 6 Dichloro 5 Fluoropyridin 3 Yl 3 Oxopropanoate. (n.d.). Xiamen AECO Chemical Industrial Co., Ltd.. [Link]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011). PubMed. [Link]
-
[125I]N-[2-[N-Ethyl-N-[2-(2-fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide dihydrochloride salt. (2011). National Center for Biotechnology Information. [Link]
Sources
- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of 2,6-dichloro-5-fluoronicotinoyl acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,6-dichloro-5-fluoronicotinoyl acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of 2,6-dichloro-5-fluoronicotinoyl acetate is consistently low. Where is the most common point of failure?
Low overall yield is a frequent issue that can typically be traced back to one of two critical stages: the preparation and stability of the 2,6-dichloro-5-fluoronicotinoyl chloride intermediate, or the final C-C bond-forming acylation step. The acyl chloride is highly reactive and susceptible to hydrolysis, making its handling under strictly anhydrous conditions paramount.[1][2][3] The subsequent acylation reaction often involves strong bases and carbanion intermediates, which can lead to multiple side reactions if not precisely controlled. A systematic approach, starting with validating the quality of the acyl chloride intermediate, is the most effective troubleshooting strategy.
Q2: What are the primary synthetic routes to produce the 2,6-dichloro-5-fluoronicotinoyl chloride intermediate, and what are the critical parameters?
The most common and direct method is the reaction of 2,6-dichloro-5-fluoronicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]
Key Critical Parameters:
-
Anhydrous Conditions: All glassware must be oven-dried, and all reagents and solvents must be anhydrous. The starting nicotinic acid should be thoroughly dried, as any residual water will consume the chlorinating agent and hydrolyze the product.[3][6]
-
Reagent Stoichiometry: An excess of the chlorinating agent (typically 2-5 equivalents) is used to ensure complete conversion of the carboxylic acid.
-
Temperature Control: The reaction is often initiated at room temperature and may require gentle heating (reflux) to drive it to completion.[5]
-
Catalyst: While not always necessary, a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride by forming the reactive Vilsmeier reagent in situ.
-
Removal of Excess Reagent: Excess thionyl chloride or oxalyl chloride must be completely removed under vacuum after the reaction, as its presence can complicate the subsequent acylation step.[5][7]
A patent for a related process describes heating the precursor, methyl 2,6-dihydroxy-5-fluoronicotinate, with phosphorus oxychloride (POCl₃) and lithium chloride in a sealed tube at 152-158°C to directly yield the acyl chloride, demonstrating the rigorous conditions that can be employed.[8][9]
Detailed Troubleshooting Guide
Issue 1: Incomplete Conversion of 2,6-dichloro-5-fluoronicotinic Acid to its Acyl Chloride
You've run the reaction with thionyl chloride, but TLC or ¹H NMR analysis of a quenched aliquot shows significant amounts of unreacted starting material.
-
Possible Cause A: Moisture Contamination
-
Scientific Rationale: Thionyl chloride and the product, 2,6-dichloro-5-fluoronicotinoyl chloride, are both extremely reactive towards water. Water will rapidly consume the thionyl chloride and hydrolyze the acyl chloride product back to the starting carboxylic acid, effectively stalling and reversing the reaction.[3][6] The acyl chloride's reactivity makes it a powerful acylating agent but also demands meticulous handling to prevent hydrolysis.[2]
-
Troubleshooting Protocol:
-
Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas (N₂ or Ar) or in a desiccator.
-
Use a freshly opened bottle of thionyl chloride or ensure your stock has been properly stored to prevent moisture ingress.
-
Dry the starting 2,6-dichloro-5-fluoronicotinic acid under high vacuum for several hours before use.
-
Conduct the reaction under a positive pressure of an inert gas.
-
-
-
Possible Cause B: Insufficient Reaction Time or Temperature
-
Scientific Rationale: The conversion of a carboxylic acid to an acyl chloride is not always instantaneous at room temperature. The reaction may require thermal energy to overcome the activation barrier for the formation of the key intermediate.
-
Troubleshooting Protocol:
-
Monitor the reaction's progress using TLC. Spot a tiny, carefully quenched aliquot of the reaction mixture against the starting material.
-
If the reaction is sluggish at room temperature, gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76°C) for 1-3 hours.[5]
-
Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Logical Troubleshooting Workflow: Acyl Chloride Formation
Caption: Troubleshooting workflow for acyl chloride synthesis.
Issue 2: Low Yield in the Final Acylation Step to Form the β-Ketoester
You have successfully prepared the acyl chloride, but the subsequent reaction to form 2,6-dichloro-5-fluoronicotinoyl acetate gives a low yield of the desired product. A common route involves reacting the acyl chloride with the enolate of an acetate equivalent, such as that derived from monoethyl malonate or ethyl acetate.
-
Possible Cause A: Incomplete Enolate Formation or Unsuitable Base
-
Scientific Rationale: The reaction requires the formation of a nucleophilic carbanion (enolate) from the acetate source. This requires a sufficiently strong base to deprotonate the α-carbon. Incomplete deprotonation results in a low concentration of the active nucleophile, leading to a slow or incomplete reaction. Using an incorrect base can also lead to side reactions.
-
Troubleshooting Protocol:
-
Base Selection: For reagents like monoethyl malonate, a combination of magnesium chloride and a tertiary amine like triethylamine is often used.[10] For less acidic precursors like ethyl acetate, a much stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is necessary, typically at low temperatures (-78°C) to prevent self-condensation.
-
Order of Addition: Add the base to the acetate source at the appropriate temperature to pre-form the enolate before slowly adding the acyl chloride solution. A reverse addition can cause the base to attack the highly electrophilic acyl chloride directly.
-
Temperature Control: Enolate formation and subsequent acylation are often performed at low temperatures (e.g., -78°C to 0°C) to minimize side reactions like the Claisen condensation of the ester.[10]
-
-
-
Possible Cause B: Degradation of the Acyl Chloride
-
Scientific Rationale: The 2,6-dichloro-5-fluoronicotinoyl chloride is highly electrophilic. If it is added to the reaction mixture too quickly, or if the temperature is not adequately controlled, it can react with trace impurities or decompose before reacting with the desired enolate. It is stable under normal storage conditions but reactive with moisture and bases.[1][2]
-
Troubleshooting Protocol:
-
Use the acyl chloride immediately after its preparation and the complete removal of the chlorinating agent.
-
Dissolve the crude acyl chloride in a dry, inert solvent (e.g., THF, dichloromethane) and add it dropwise to the cold enolate solution.
-
Maintain a low reaction temperature throughout the addition to control the reaction rate.
-
-
Reaction Mechanism: Potential Pitfalls in Acylation
Caption: Desired reaction pathway versus common side reactions.
Issue 3: Product Loss During Work-up and Purification
The reaction appears to be successful by TLC, but the isolated yield after aqueous work-up and purification is poor.
-
Possible Cause A: Hydrolysis of the β-Ketoester Product
-
Scientific Rationale: The target molecule is a β-ketoester, which can be susceptible to hydrolysis or decarboxylation, especially under harsh acidic or basic conditions during the work-up.
-
Troubleshooting Protocol:
-
Quenching: Quench the reaction with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), rather than a strong mineral acid.
-
Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction.[11]
-
Washing: If a basic wash is necessary to remove unreacted starting acid, use a weak base like saturated sodium bicarbonate solution and perform the wash quickly at low temperature (e.g., with an ice-water bath).[7][11] Avoid strong bases like NaOH or KOH.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a moderate temperature (e.g., <40°C) to prevent thermal decomposition.
-
-
-
Possible Cause B: Purification Challenges
-
Scientific Rationale: The crude product may contain impurities with similar polarity, making separation by standard column chromatography difficult. The product itself might also be unstable on silica gel over long periods.
-
Troubleshooting Protocol:
-
Chromatography: If column chromatography is necessary, use a less acidic stationary phase like neutral alumina, or deactivate silica gel by pre-treating it with a small amount of triethylamine in the eluent. Run the column quickly to minimize contact time.
-
Recrystallization: This is often the preferred method for purification if a suitable solvent system can be found. Test various solvents (e.g., ethanol/water, hexane/ethyl acetate) to find conditions that yield pure crystals. A Chinese patent describes rinsing the crude product with a cold ethanol/water mixture.[10]
-
Vacuum Distillation: Given the product is a derivative of a nicotinoyl chloride with a boiling point around 238-239°C, high-vacuum distillation (Kugelrohr) could be an option for purification, provided the compound is thermally stable.[12]
-
-
Data Summary: Recommended Reaction Conditions
| Step | Reagent | Stoichiometry | Solvent | Temperature | Time | Key Considerations |
| Acyl Chloride Formation | 2,6-dichloro-5-fluoronicotinic acid | 1.0 eq. | None or Inert Solvent (e.g., DCM) | RT to Reflux | 1-3 h | Must be strictly anhydrous.[3][6] |
| Thionyl Chloride (SOCl₂) | 2.0 - 5.0 eq. | - | Remove excess SOCl₂ completely. | |||
| Acylation | Acyl Chloride | 1.0 eq. | Anhydrous THF or Et₂O | -78°C to RT | 2-4 h | Slow, dropwise addition of acyl chloride is critical.[10] |
| Ethyl Lithioacetate (from LDA + EtOAc) | 1.1 - 1.5 eq. | - | Pre-form the enolate before adding the acyl chloride. |
References
Sources
- 1. 2,6-dichloro-5-fluoronicotinoyl chloride | CAS#:96568-02-4 | Chemsrc [chemsrc.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 9. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 10. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,6-DICHLORO-5-FLUORONICOTINOYL CHLORIDE | 96568-02-4 [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of base selection. We will address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides.
Introduction: The Claisen Condensation in Heterocyclic Synthesis
The synthesis of this compound is a classic example of a crossed Claisen condensation. In this reaction, an ester enolate (derived from ethyl acetate) acts as a nucleophile, attacking the carbonyl group of a different ester, Ethyl 2,6-dichloro-5-fluoronicotinate. The success of this carbon-carbon bond-forming reaction is fundamentally dependent on the efficient generation of the ester enolate, a process governed by the choice of base.[1][2] An inappropriate base can lead to a host of problems, including low yields, failed reactions, and difficult-to-separate side products. This guide provides the mechanistic rationale and practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in this synthesis?
The base's primary role is to deprotonate the α-carbon (the carbon adjacent to the carbonyl group) of ethyl acetate to form a resonance-stabilized enolate ion.[1][3] This enolate is the key nucleophile that attacks the carbonyl of the ethyl 2,6-dichloro-5-fluoronicotinate. The reaction's success hinges on the base being strong enough to generate a sufficient concentration of this enolate. The approximate pKₐ of an ester's α-hydrogen is around 23-25, so a base whose conjugate acid has a pKₐ significantly higher than 25 is required for efficient deprotonation.[4][5]
Q2: I used sodium hydroxide (NaOH) and got a very low yield. What happened?
Using a hydroxide base like NaOH or KOH is a common pitfall. While it is a strong base, it can readily participate in a competing side reaction: saponification (hydrolysis) of your ester starting materials or your β-keto ester product.[6][7] This irreversible hydrolysis consumes your reagents and desired product, leading to significantly reduced yields.
Q3: Why is sodium ethoxide (NaOEt) often recommended for Claisen condensations?
Sodium ethoxide is a suitable base for two key reasons. First, its conjugate acid, ethanol, has a pKₐ of about 16, which, while not ideal for complete deprotonation, is sufficient to establish an equilibrium that generates the enolate.[8] Second, and more importantly, it avoids the issue of transesterification.[9] If a different alkoxide base were used (e.g., sodium methoxide), it could react with the ethyl esters, leading to a mixture of methyl and ethyl esters and complicating the product profile.[6][9] Since NaOEt is the conjugate base of the alcohol that is eliminated during the reaction, its presence does not introduce new ester variants.[2]
Q4: My reaction seems to stop, with significant starting material remaining. Why isn't it going to completion?
This issue is often traced back to the reaction equilibrium. The Claisen condensation is a reversible reaction.[6][10] The driving force that pushes the reaction to completion is the final, irreversible deprotonation of the newly formed β-keto ester product.[1][6] The α-hydrogens of the β-keto ester are significantly more acidic (pKₐ ≈ 11) than the starting ester. The base in the reaction mixture deprotonates this product, shifting the entire equilibrium towards the product side according to Le Châtelier's principle.[7] This is why a full stoichiometric equivalent of base, not a catalytic amount, is required.[7][10] If your reaction stalls, it may be due to an insufficient amount of active base or a base that is not strong enough to effectively deprotonate the product.
Troubleshooting Guide: Base Selection & Reaction Optimization
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
| Possible Cause | Underlying Chemistry | Recommended Solution & Rationale |
| Insufficient Base Strength | The base is not strong enough to effectively deprotonate the ethyl acetate (pKₐ ~25). The equilibrium lies too far to the side of the starting materials. | Solution: Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). Rationale: NaH (conjugate acid H₂, pKₐ ~35) and LDA (conjugate acid diisopropylamine, pKₐ ~36) are significantly stronger bases that will irreversibly and completely deprotonate the ester, driving the reaction forward.[4][8] |
| Presence of Moisture | The enolate and strong bases are highly reactive and will be quenched by protic sources like water or ethanol. This consumes the base and the nucleophile, halting the reaction. | Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry THF, dry ethanol). Handle hygroscopic bases (like NaH) under an inert atmosphere (Nitrogen or Argon). |
| Incorrect Stoichiometry of Base | The final deprotonation of the β-keto ester product is essential to drive the reaction to completion. A catalytic amount of base is insufficient.[7] | Solution: Use at least one full equivalent of the base relative to the limiting reagent (typically the ethyl nicotinate derivative). |
| Base Degradation | Alkoxide bases can degrade upon exposure to air and moisture. Sodium hydride can become coated with an inactive layer of sodium hydroxide. | Solution: Use freshly opened or properly stored bases. For NaH, ensure you are using a fresh dispersion (if applicable) and that the grey powder is free of white crust (NaOH). |
Problem 2: Formation of Significant Side Products
| Possible Side Product | Identification / Cause | Recommended Solution & Rationale |
| 2,6-dichloro-5-fluoronicotinic acid | Caused by saponification (hydrolysis) of the starting pyridyl ester. This is common when using hydroxide bases (NaOH, KOH).[6][7] | Solution: Strictly avoid hydroxide bases. Use an alkoxide like NaOEt or a non-nucleophilic base like NaH. |
| Self-condensation of Ethyl Acetate | The ethyl acetate enolate attacks another molecule of ethyl acetate, forming ethyl acetoacetate. This occurs if the pyridyl ester is not reactive enough or is added too slowly. | Solution: Add the ethyl acetate (or its pre-formed enolate) slowly to the solution containing the pyridyl ester and the base. This keeps the concentration of the enolate low and maximizes its chance of reacting with the desired electrophile. |
| Transesterification Products | Occurs if the alkoxide base does not match the alkyl group of the esters (e.g., using NaOMe with ethyl esters).[6][9] | Solution: Always match the alkoxide to the ester (e.g., NaOEt for ethyl esters). Alternatively, use a non-alkoxide base like NaH or LDA where this side reaction is impossible. |
Comparative Analysis of Common Bases
| Base | pKₐ (Conj. Acid) | Pros | Cons | Recommended Use Case |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol)[8] | Inexpensive; avoids transesterification with ethyl esters.[2][9] | Moderately strong, establishes an equilibrium; requires anhydrous conditions. | Standard choice for simple Claisen condensations when cost is a factor and conditions can be rigorously dried. |
| Sodium Hydride (NaH) | ~35 (H₂)[8] | Very strong base, drives reaction to completion; non-nucleophilic; byproduct (H₂) is a gas.[4] | Highly reactive with water; can be difficult to handle (solid dispersion); slower, heterogeneous reaction.[4][11] | Excellent for achieving high yields, especially in difficult or large-scale reactions where complete conversion is desired. |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine)[4][8] | Very strong, non-nucleophilic base; soluble in THF, allowing for homogeneous reactions at low temperatures.[4] | Must be prepared fresh or purchased as a solution; sterically hindered. | Ideal for reactions requiring precise control and low temperatures to minimize side reactions, though may be overkill for this specific transformation. |
| Potassium tert-Butoxide (KOtBu) | ~17 (t-Butanol)[8] | Strong, sterically hindered base. | Can promote elimination reactions in other contexts; no significant advantage over NaH or LDA here. | Generally not the first choice for this reaction type compared to NaH or LDA. |
In-Depth Mechanistic Insights
Understanding the reaction mechanism and the logic of base selection is crucial for effective troubleshooting and optimization.
Diagram: Claisen Condensation Mechanism
The diagram below outlines the key steps in the synthesis. The final deprotonation of the product is the thermodynamically favorable step that drives the reaction forward.
Caption: Decision tree for selecting a suitable base.
Experimental Protocols
The following protocol provides a reliable method for the synthesis using sodium hydride, which is recommended for achieving high yields.
Protocol: Synthesis using Sodium Hydride (NaH)
Materials:
-
Ethyl 2,6-dichloro-5-fluoronicotinate
-
Ethyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes or Heptane (for washing NaH)
Procedure:
-
Preparation of Sodium Hydride:
-
Under an inert atmosphere (N₂ or Ar), weigh the required amount of NaH (1.1 equivalents) into a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.
-
Wash the NaH dispersion with anhydrous hexanes (2-3 times) to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.
-
Dry the resulting grey powder under a stream of inert gas.
-
-
Reaction Setup:
-
Add anhydrous THF to the flask containing the washed NaH to create a slurry.
-
Cool the flask to 0 °C using an ice bath.
-
-
Enolate Formation:
-
In the addition funnel, prepare a solution of ethyl acetate (1.5 equivalents) in anhydrous THF.
-
Add the ethyl acetate solution dropwise to the stirred NaH slurry at 0 °C. Hydrogen gas will evolve (ensure proper ventilation away from ignition sources).
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation.
-
-
Claisen Condensation:
-
Prepare a solution of Ethyl 2,6-dichloro-5-fluoronicotinate (1.0 equivalent) in anhydrous THF.
-
Add this solution dropwise to the enolate mixture at room temperature.
-
After the addition, heat the reaction mixture to a gentle reflux (or stir at 40-50 °C) and monitor the reaction progress by TLC until the starting nicotinate ester is consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C.
-
Very carefully and slowly quench the reaction by adding 1 M HCl dropwise until the gas evolution ceases and the pH is acidic (~pH 2-3).
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude β-keto ester.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
References
-
Enolate Nucleophiles. (2022). Chemistry LibreTexts. [Link]
-
Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]
-
Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
-
Regioselective Formation of Enolates. (2023). JoVE. [Link]
-
Kinetic Enolate Formation by Lithium Arylamide: Effects of Basicity on Selectivity. (1995). The Journal of Organic Chemistry. [Link]
-
Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step. (2009). ResearchGate. [Link]
-
Claisen Condensation Mechanism. (n.d.). BYJU'S. [Link]
-
Acidity of Aldehydes and Ketones: Enolate Ions. (2015). Chemistry LibreTexts. [Link]
- pKa Values of Common Bases. (n.d.).
- Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. (2012).
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]
-
Claisen Condensation: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993).
-
Synthesis of the pyridinyl analogues of dibenzylideneacetone (pyr-dba) via an improved Claisen–Schmidt condensation... (2011). Organic & Biomolecular Chemistry. [Link]
- The Claisen Condensation. (n.d.). [Source URL not available, general chemical lecture notes].
-
Claisen condensation. (n.d.). Wikipedia. [Link]
-
Organic Acid-Base pKa Table. (n.d.). Scribd. [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]
-
ChemInform Abstract: Synthesis of the Pyridinyl Analogues of Dibenzylideneacetone... (2011). ResearchGate. [Link]
-
Base used in Claisen Condensation. (2018). Chemistry Stack Exchange. [Link]
- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid... (2000).
-
Optimization of the reaction conditions for Claisen-Schmidt condensation. (2020). ResearchGate. [Link]
-
The Claisen Condensation Reaction. (n.d.). Fiveable. [Link]
-
Fast Claisen condensation reaction optimization in a continuous flow reactor. (2023). SpringerLink. [Link]
-
The pKa Table Is Your Friend. (2010). Master Organic Chemistry. [Link]
-
pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. (2021). Chemistry LibreTexts. [Link]
Sources
- 1. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Temperature control in the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Welcome to the technical support guide for the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully navigating the nuances of this procedure. The synthesis, which is a variation of the Claisen condensation, is highly sensitive to temperature fluctuations. Precise thermal control is paramount for achieving high yield and purity.[1][2][3]
Core Principles of Temperature Control
In any chemical synthesis, temperature is a critical parameter that dictates the rate and outcome of the reaction.[2][4] For the synthesis of this specific β-keto ester, temperature influences several key stages:
-
Enolate Formation: The deprotonation of diethyl malonate to form the nucleophilic enolate is temperature-dependent. Low temperatures can favor the formation of the kinetic enolate, which may be desirable for certain applications.[5][6]
-
Nucleophilic Acyl Substitution: The subsequent attack of the enolate on the electrophilic 2,6-dichloro-5-fluoronicotinoyl chloride is an exothermic step. Inadequate temperature control can lead to a runaway reaction, resulting in the formation of impurities.[7]
-
Product Stability: The desired product, a β-keto ester, can be susceptible to decarboxylation at elevated temperatures, especially after hydrolysis to the corresponding β-keto acid.[8][9][10]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, with a focus on temperature-related causes and solutions.
Question 1: My reaction yield is significantly lower than expected, or the reaction failed to proceed to completion. What are the likely temperature-related causes?
Answer:
Low or no yield can often be traced back to improper temperature management during the initial stages of the reaction.
-
Cause 1: Incomplete Enolate Formation. The formation of the diethyl malonate enolate using a base like sodium ethoxide is a crucial first step.[5][6][11] If the reaction temperature is too low, the rate of deprotonation may be significantly reduced, leading to incomplete enolate formation. Conversely, if the temperature is too high, side reactions involving the base and the solvent may become more prevalent.
-
Solution: Ensure the reaction is conducted within the optimal temperature range for enolate formation, typically between 0°C and room temperature. Use a reliable cooling bath (e.g., an ice-water bath) to maintain a consistent temperature. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
-
Cause 2: Insufficient Reaction Temperature for Acylation. While the acylation step is exothermic, an initial activation energy barrier must be overcome.[2] If the reaction mixture is too cold when the 2,6-dichloro-5-fluoronicotinoyl chloride is added, the reaction may not initiate or may proceed too slowly.
-
Solution: After the enolate formation is complete, allow the reaction mixture to slowly warm to the recommended temperature for the acylation step. The addition of the acyl chloride should be done dropwise to control the exotherm.[7]
-
Question 2: I'm observing a significant amount of an unknown impurity in my final product. Could this be related to temperature?
Answer:
Yes, impurity formation is a common consequence of poor temperature control.
-
Cause 1: Side Reactions from Overheating. The reaction between the enolate and the acyl chloride is exothermic. If the heat generated is not effectively dissipated, localized "hot spots" can form within the reaction mixture. These high-temperature zones can promote side reactions, such as self-condensation of the diethyl malonate or decomposition of the thermally sensitive acyl chloride.[12][13]
-
Solution: Maintain vigorous stirring throughout the addition of the acyl chloride to ensure even heat distribution. Use a jacketed reactor or a cooling bath to actively remove heat from the system.[3] The acyl chloride should be added slowly and at a rate that prevents the internal temperature from exceeding the specified limit.[7]
-
-
Cause 2: Decarboxylation of the Product. The final product is a β-keto ester. If the reaction is worked up under acidic conditions and at an elevated temperature, the ester can hydrolyze to the corresponding β-keto acid, which is prone to decarboxylation upon heating.[9][14]
-
Solution: During the work-up, avoid excessive heating, especially if acidic conditions are present. If an acid wash is necessary, perform it at a low temperature. Some protocols suggest that decarboxylation of β-keto acids can occur even at room temperature, so minimizing the time the product is in an acidic aqueous environment is crucial.[10]
-
Question 3: The reaction seems to "stall" after the initial addition of the acyl chloride. What could be the issue?
Answer:
A stalled reaction can be indicative of a temperature control problem that affects reagent stability or solubility.
-
Cause: Precipitation of Reagents. If the reaction is conducted at too low a temperature, the starting materials or intermediates may precipitate out of the solution, effectively halting the reaction.
-
Solution: Ensure that the chosen solvent is appropriate for the desired temperature range and that all reagents remain in solution. A slight, controlled increase in temperature may be necessary to redissolve any precipitated material. However, be cautious not to overshoot the optimal temperature, which could lead to the issues described in the previous questions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature can vary depending on the specific base and solvent system used. However, a general guideline is to perform the enolate formation at a controlled low temperature, often between 0°C and 10°C. The subsequent acylation reaction is typically carried out at a temperature that allows for a controlled reaction rate, often in the range of 20°C to 30°C.[15] It is crucial to consult the specific literature procedure you are following for the recommended temperature ranges.
Q2: What are the consequences of allowing the reaction to overheat?
A2: Overheating can lead to a cascade of undesirable outcomes, including:
-
Reduced Yield: Increased formation of byproducts through side reactions.
-
Lower Purity: The final product will be contaminated with impurities that may be difficult to remove.
-
Runaway Reaction: In a worst-case scenario, an uncontrolled exotherm can lead to a dangerous runaway reaction, posing a significant safety hazard.[7]
-
Decomposition: The starting acyl chloride is a reactive molecule that can decompose at elevated temperatures, leading to a complex mixture of products.[12][13]
Q3: What type of equipment is recommended for precise temperature control in this synthesis?
A3: For laboratory-scale synthesis, the following equipment is recommended:
-
Jacketed Reaction Vessel: This allows for the circulation of a heating or cooling fluid to maintain a stable internal temperature.[3]
-
Digital Thermometer or Thermocouple: For accurate monitoring of the internal reaction temperature.[3]
-
Cryostat or Chiller: To provide a continuous supply of cooling fluid at a set temperature.
-
Stirrer with a reliable motor: To ensure efficient mixing and heat transfer.
For larger-scale production, automated temperature control systems are highly recommended to ensure consistency and safety.[3][7]
Q4: How critical is the rate of addition of the 2,6-dichloro-5-fluoronicotinoyl chloride?
A4: The rate of addition is extremely critical. A slow, controlled addition allows the heat generated by the exothermic reaction to be effectively dissipated, preventing a rapid temperature increase.[7] A dropping funnel or a syringe pump is recommended for this purpose. The addition rate should be adjusted based on the real-time temperature monitoring of the reaction.
| Parameter | Recommended Temperature Range | Consequences of Deviation |
| Enolate Formation | 0°C - 10°C | Too Low: Slow or incomplete reaction. Too High: Increased side reactions. |
| Acylation | 20°C - 30°C | Too Low: Slow or stalled reaction. Too High: Impurity formation, potential runaway reaction. |
| Work-up (Acidic) | < 25°C | Too High: Hydrolysis and subsequent decarboxylation of the product. |
Table 1: Summary of Critical Temperature Parameters
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key stages of the synthesis and the logical relationship between temperature control and the desired outcome.
Experimental Workflow
Caption: Key stages in the synthesis of this compound.
Temperature Control Logic
Sources
- 1. lneya.com [lneya.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. labproinc.com [labproinc.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,6-dichloro-5-fluoronicotinoyl chloride | CAS#:96568-02-4 | Chemsrc [chemsrc.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. youtube.com [youtube.com]
- 15. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Hydrolysis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical challenge encountered during the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: unwanted hydrolysis of the ester functionality during the reaction workup. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize or eliminate this side reaction, ensuring the integrity and yield of your target compound.
Understanding the Challenge: The Susceptibility of a β-Keto Ester to Hydrolysis
This compound is a β-keto ester. This class of compounds is known to be susceptible to hydrolysis, a reaction in which the ester group is cleaved by water to form a carboxylic acid and an alcohol. This process can be catalyzed by both acids and bases, making the aqueous workup a critical step where product loss can occur.
The presence of the electron-withdrawing 2,6-dichloro-5-fluoropyridin-3-yl group further increases the electrophilicity of the ester's carbonyl carbon. This heightened electrophilicity makes the ester even more prone to nucleophilic attack by water, exacerbating the risk of hydrolysis under non-optimal workup conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrolysis of my β-keto ester during workup?
A1: The primary causes are exposure to acidic or basic aqueous conditions. Even seemingly neutral water can become slightly acidic or basic depending on dissolved gases (like CO2) or residual reagents from your reaction. The inherent reactivity of the β-keto ester functional group, enhanced by the electron-withdrawing pyridine ring, makes it sensitive to pH fluctuations.
Q2: How can I visually or analytically detect if hydrolysis has occurred?
A2: Visually, you might not see a significant change. Analytically, the most common methods are:
-
Thin Layer Chromatography (TLC): The hydrolyzed carboxylic acid will have a different Rf value than the ester, typically appearing as a more polar spot that may streak.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method. You will see a new peak corresponding to the carboxylic acid, and the peak area of your desired ester will be diminished. Note that β-keto esters can sometimes show poor peak shapes (tailing or broadening) due to keto-enol tautomerism.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the characteristic ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) will decrease in integration, while a broad singlet corresponding to the carboxylic acid proton may appear.
Q3: Can I reverse the hydrolysis reaction?
A3: While re-esterification is possible, it would require an additional reaction step with its own set of challenges, including purification from the reagents used. It is far more efficient to prevent hydrolysis in the first place.
Q4: Is my compound sensitive to the silica gel used in column chromatography?
A4: Yes, it can be. Standard silica gel is slightly acidic and can potentially catalyze the hydrolysis of sensitive esters. If you suspect this is an issue, consider using deactivated (neutral) silica gel or an alternative purification method. Additionally, prolonged exposure to silica gel during chromatography can lead to degradation.
Troubleshooting Guide: Minimizing Hydrolysis During Workup
This section provides a systematic approach to troubleshooting and preventing the hydrolysis of this compound.
Issue 1: Significant Hydrolysis Detected After Aqueous Extraction
Root Cause: The pH of the aqueous phase is likely too acidic or too basic.
Solutions:
-
Maintain Neutral pH: The most critical parameter to control during your workup is the pH. Aim to keep all aqueous washes as close to neutral (pH 7) as possible.
-
Use Buffered Washes: Instead of deionized water, use a saturated solution of sodium chloride (brine) or a dilute phosphate buffer (pH 7) for your initial washes.
-
Mild Bicarbonate Wash (with caution): If your reaction mixture is acidic, you can neutralize it with a cold, dilute solution of sodium bicarbonate. However, be aware that even a weak base like bicarbonate can promote hydrolysis if used in excess or for a prolonged period. Perform this step quickly and at a low temperature (0-5 °C).
-
-
Minimize Contact Time: Reduce the amount of time your organic layer is in contact with the aqueous phase. Perform extractions efficiently and avoid letting the layers sit together for extended periods.
-
Work at Low Temperatures: Perform all aqueous workup steps at a reduced temperature (e.g., in an ice bath). Lower temperatures decrease the rate of the hydrolysis reaction.
Issue 2: Product Degradation During Solvent Removal
Root Cause: Residual acidic or basic impurities in the organic layer can become concentrated during solvent evaporation, leading to hydrolysis.
Solutions:
-
Thorough Washing: Ensure your organic layer is thoroughly washed to remove all water-soluble acids or bases. A final wash with brine is highly recommended to remove most of the dissolved water.
-
Drying Agent: Use a sufficient amount of a neutral drying agent like anhydrous sodium sulfate or magnesium sulfate to remove all traces of water before concentrating the solution.
-
Avoid Excessive Heat: Use a rotary evaporator with a water bath temperature that is as low as possible to effectively remove the solvent. For volatile solvents like ethyl acetate or dichloromethane, a bath temperature of 30-40 °C is often sufficient.
Issue 3: Hydrolysis During Purification by Column Chromatography
Root Cause: The acidic nature of standard silica gel can catalyze the hydrolysis of the ester.
Solutions:
-
Use Neutralized Silica Gel: You can prepare neutralized silica gel by washing it with a dilute solution of a weak base (like triethylamine in your eluent system) and then thoroughly drying it.
-
"Dry Loading" the Sample: Instead of loading your sample onto the column as a solution, adsorb it onto a small amount of silica gel, remove the solvent, and then carefully add the dry powder to the top of the column. This minimizes the time the compound is in a concentrated solution on the acidic stationary phase.
-
Optimize Your Eluent System: A well-chosen eluent system will move your compound down the column relatively quickly, reducing its contact time with the silica. A common eluent system for β-keto esters is a mixture of ethyl acetate and hexane.
-
Alternative Purification Methods: If hydrolysis on silica gel remains a persistent issue, consider alternative purification methods such as preparative thin-layer chromatography (prep-TLC) on neutralized plates or crystallization.
Recommended Workup and Purification Protocol
This protocol is designed to minimize the risk of hydrolysis for this compound.
Step 1: Quenching the Reaction
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction. This provides a mildly acidic to neutral quench, which is often preferable to a strongly acidic or basic quench.
Step 2: Extractive Workup
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
1 x cold, saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions). Perform this wash quickly.
-
2 x cold deionized water.
-
1 x cold, saturated aqueous sodium chloride (brine). This helps to remove dissolved water from the organic layer.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
Step 3: Solvent Removal
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C.
Step 4: Purification by Column Chromatography
-
Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of ethyl acetate and hexane).
-
Pack the column.
-
Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Workflow: A Guide to a Stable Workup
Caption: Workflow for minimizing hydrolysis during workup.
Monitoring Hydrolysis: Analytical Techniques
A key aspect of troubleshooting is the ability to accurately monitor the extent of hydrolysis.
| Technique | Principle | Key Considerations |
| Thin Layer Chromatography (TLC) | Separation based on polarity. | The hydrolyzed acid is more polar than the ester. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and quantification. | Use a C18 column with a mobile phase like acetonitrile/water. Tautomerism can cause peak broadening.[1] |
| ¹H NMR Spectroscopy | Differentiates protons in different chemical environments. | Look for the disappearance of ethyl ester signals and the appearance of a carboxylic acid proton signal. |
| pH Measurement | Direct measurement of the acidity/basicity of aqueous phases. | Use a calibrated pH meter to ensure washes are near neutral. |
Mechanistic Insight: Why is this Molecule so Sensitive?
The hydrolysis of an ester can proceed through either an acid-catalyzed or a base-catalyzed pathway.
Caption: Acid- and base-catalyzed ester hydrolysis pathways.
The electron-withdrawing nature of the dichlorofluoropyridine ring makes the carbonyl carbon of the ester particularly electron-deficient and thus more susceptible to nucleophilic attack by water (in the acid-catalyzed mechanism) or hydroxide ions (in the base-catalyzed mechanism). The base-catalyzed process, also known as saponification, is irreversible because the final step is the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol by-product. This is why even weak bases must be handled with care during the workup.
By understanding the underlying mechanisms and implementing the careful handling procedures outlined in this guide, researchers can significantly improve the yield and purity of this compound, a valuable building block in pharmaceutical and agrochemical research.
References
-
Rance, M. J., & Wilson, S. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A, 1217(12), 1912–1915. Available at: [Link]
Sources
Identifying impurities in Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate by NMR
An invaluable tool in pharmaceutical development and quality control is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] It offers unparalleled insight into molecular structure, making it essential for identifying and quantifying impurities in active pharmaceutical ingredients (APIs) and their intermediates.[3] This guide provides specialized technical support for researchers using NMR to analyze Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key intermediate in pharmaceutical synthesis.
This document is structured to provide rapid answers through FAQs and in-depth solutions via a detailed troubleshooting guide, reflecting the practical challenges encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect to see in my sample?
A1: Impurities in a new drug substance are typically classified into three categories: organic impurities, inorganic impurities, and residual solvents.[4][5] For this compound, these can include:
-
Organic Impurities: These are often process-related and can include unreacted starting materials, intermediates, by-products from side reactions, or degradation products.[4][6] A likely starting material is 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile.[7]
-
Inorganic Impurities: These may include reagents, ligands, catalysts, or inorganic salts from the manufacturing process.[4] These are not typically observed by NMR unless they are NMR-active and present in sufficient quantity.
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.[4] Common examples include ethanol, ethyl acetate, dichloromethane, or toluene.
Q2: What are the standard ¹H and ¹³C NMR chemical shifts for pure this compound?
A2: While the exact chemical shifts can vary slightly based on the solvent, concentration, and temperature, the expected signals are summarized in the table below.[8] These values are predicted based on the chemical structure and typical ranges for similar functional groups.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | ~8.2 - 8.5 | d (JHF ≈ 6-8 Hz) | ~145 - 148 |
| Methylene (-CH₂-) | ~4.0 - 4.2 | s | ~45 - 50 |
| Ethyl (-OCH₂CH₃) | ~4.1 - 4.3 | q | ~60 - 65 |
| Ethyl (-OCH₂CH₃) | ~1.2 - 1.4 | t | ~13 - 15 |
| Keto (-C=O) | - | - | ~190 - 195 |
| Ester (-COO-) | - | - | ~165 - 170 |
| Pyridine-C2 (Cl) | - | - | ~150 - 155 |
| Pyridine-C6 (Cl) | - | - | ~150 - 155 |
| Pyridine-C5 (F) | - | - | ~155 - 160 (d, JCF) |
| Pyridine-C3 | - | - | ~125 - 130 |
Q3: Why is ¹⁹F NMR particularly useful for this compound?
A3: ¹⁹F NMR is a highly sensitive technique that provides a clean spectral window with a wide chemical shift range, making it excellent for detecting fluorine-containing impurities.[9] Since the parent molecule contains a single fluorine atom, the appearance of any additional signals in the ¹⁹F NMR spectrum is a direct indication of a fluorine-containing impurity. The chemical shift of the fluorine atom can provide significant structural information about its electronic environment.[10]
Q4: How do I quantify an impurity using NMR?
A4: Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of impurities.[11][12][13] The internal standard method is commonly used for accuracy.[14] This involves adding a known mass of a certified reference standard to a known mass of your sample.[15] The impurity level is calculated by comparing the integral of a specific, non-overlapping impurity peak to the integral of a peak from the internal standard.
Troubleshooting Guide: Resolving Common NMR Issues
This section addresses specific spectral observations and provides a logical workflow for impurity identification.
Problem 1: An unexpected signal is observed in the aromatic region of the ¹H NMR spectrum.
-
Scenario: You observe the expected doublet for the pyridine proton of your main compound, but another, smaller signal (e.g., a singlet or another doublet) is also present between 8.0 and 9.0 ppm.
-
Probable Cause: This often points to an unreacted starting material or a related aromatic by-product. For example, if the synthesis started from 2,6-dichloro-5-fluoronicotinoyl chloride, its corresponding proton signal would appear in this region.
-
Identification Workflow:
-
Review the Synthesis: Identify all aromatic compounds used in the synthetic route, including starting materials and reagents.
-
Spiking Experiment: If a reference standard for the suspected impurity is available, add a small amount to your NMR sample. An increase in the intensity of the unknown peak confirms its identity.
-
Utilize 2D NMR: If a standard is not available, 2D NMR experiments are crucial.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals they are directly attached to.[16][17] Run an HSQC to see which carbon the unknown proton is attached to. This helps differentiate it from the main compound.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds.[16][17] This is key to piecing together the structure of the unknown impurity by establishing its connectivity.[18]
-
-
Problem 2: My spectrum shows characteristic signals for common laboratory solvents (e.g., triplets and quartets for ethanol or singlets for acetone/dichloromethane).
-
Scenario: In addition to your compound's signals, you see peaks matching known solvents.
-
Probable Cause: Residual solvents from the manufacturing process or purification steps that were not fully removed during drying.
-
Identification & Quantification Workflow:
-
Confirm Identity: Compare the chemical shifts of the unknown peaks to a reliable NMR solvent chart. Remember that shifts can vary slightly depending on the deuterated solvent used for your sample.[8]
Solvent ¹H Signal (ppm in CDCl₃) ¹³C Signal (ppm in CDCl₃) Ethanol ~3.7 (q), ~1.2 (t) ~58, ~18 Ethyl Acetate ~4.1 (q), ~2.0 (s), ~1.2 (t) ~171, ~60, ~21, ~14 Dichloromethane ~5.30 (s) ~54 Acetone ~2.17 (s) ~206, ~30 Toluene ~7.2-7.3 (m), ~2.3 (s) ~138, ~129, ~128, ~125, ~21 -
Quantify According to ICH Guidelines: The International Council for Harmonisation (ICH) provides guidelines for controlling residual solvents (Q3C).[6][19] To ensure compliance, you must quantify the solvent.
-
Protocol for qNMR:
-
Accurately weigh approximately 10-20 mg of your sample into a vial.
-
Accurately weigh and add a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have peaks that do not overlap with your sample or the solvent signals.[12][15]
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) and transfer to an NMR tube.[15][20]
-
Acquire the ¹H NMR spectrum using quantitative parameters (e.g., a long relaxation delay, typically 5 times the longest T1 relaxation time).
-
Integrate a well-resolved peak from the solvent and a peak from the internal standard.
-
Calculate the amount of solvent using the standard qNMR equation, accounting for the number of protons in each integrated signal and the molecular weights.
-
-
-
Problem 3: The spectrum is complex, with multiple unidentifiable peaks suggesting a structural isomer or degradation product.
-
Scenario: You observe unexpected ethyl signals, methylene signals, or aromatic signals that cannot be attributed to simple starting materials or solvents. This could indicate a side-product, such as a regioisomer formed during synthesis or a product of hydrolysis.
-
Probable Cause:
-
By-products: An alternative reaction pathway occurred during synthesis.
-
Degradation Products: The compound has degraded upon storage or during the workup, for example, through hydrolysis of the ethyl ester to a carboxylic acid.
-
Isomers: A structural isomer of the target molecule is present.
-
-
Comprehensive 2D NMR Identification Workflow: A multi-step 2D NMR approach is required for full structural elucidation of unknown impurities.[3]
// Edges H1 -> C13 [style=invis]; C13 -> F19 [style=invis]; H1 -> HSQC [color="#4285F4", label="Assign Protonated Carbons"]; C13 -> HSQC [color="#4285F4"]; HSQC -> HMBC [color="#34A853", label="Use Assigned Signals"]; HMBC -> Assemble [color="#EA4335", label="Establish Connectivity"]; Assemble -> Verify [color="#FBBC05", label="Final Check"]; } Workflow for elucidating unknown impurities using 2D NMR.
-
Step-by-Step Protocol:
-
Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H, ¹³C{¹H}, and ¹⁹F spectra.
-
Run an HSQC Experiment: This will unambiguously link every proton signal to the carbon it is bonded to, confirming the CH, CH₂, and CH₃ groups of the impurity.[16][17]
-
Run an HMBC Experiment: This is the most critical step for determining the overall carbon skeleton.[16] Look for key long-range correlations:
-
From the aromatic proton of the impurity to the carbons within its pyridine ring.
-
From the methylene protons (-CH₂-) to the keto-carbon and the adjacent ester carbon.
-
From the ethyl group protons to the ester carbons.
-
-
Assemble the Structure: Use the connectivity information from the HMBC spectrum to piece together the fragments identified in the 1D and HSQC spectra. Pay close attention to correlations involving quaternary (non-protonated) carbons, as these define the core structure.
-
Verify: Once a potential structure is proposed, check that it is fully consistent with all acquired NMR data, including chemical shifts, multiplicities, and all 2D correlations.
-
By following this systematic approach, researchers can confidently identify and characterize unexpected impurities, ensuring the quality and safety of the final pharmaceutical product.
References
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. ICH.
- Pharmaceutical impurities and degradation products: Uses and applic
- qNMR Purity Recipe Book (1 - Sample Prepar
- NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem.
- qNMR: top tips for optimised sample prep. Manufacturing Chemist.
- Pharmaceutical impurities and degradation products: uses and applic
- Let's try doing quantit
- Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
- A Guide to Quantit
- HSQC and HMBC. Columbia University NMR Core Facility.
- ¹⁹F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility.
- NMR Solvent d
- 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
- Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
- Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
Sources
- 1. veeprho.com [veeprho.com]
- 2. toref-standards.com [toref-standards.com]
- 3. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 8. eurisotop.com [eurisotop.com]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 15. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. youtube.com [youtube.com]
- 19. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. pubsapp.acs.org [pubsapp.acs.org]
Scaling up the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate challenges
An essential intermediate in the development of advanced pharmaceutical agents, Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a β-keto ester whose synthesis, particularly at scale, presents a unique set of challenges. The electron-deficient and sterically hindered nature of the substituted pyridine ring demands careful optimization and troubleshooting to achieve high yields and purity.
This technical support center provides a comprehensive guide for researchers, scientists, and process chemists encountering difficulties in the synthesis of this key building block. We will delve into the common synthetic routes, address frequently asked questions, and offer detailed, step-by-step troubleshooting for issues that may arise during the reaction, workup, and purification stages.
Synthetic Pathway Overview: The Claisen Condensation Approach
The most common and adaptable method for synthesizing β-keto esters is the Claisen condensation.[1] This reaction involves the C-acylation of an ester enolate with an acylating agent. In this case, the reaction occurs between an enolate derived from an ethyl ester (like ethyl acetate or diethyl malonate) and an activated form of 2,6-dichloro-5-fluoronicotinic acid, typically the acyl chloride.
The general transformation is illustrated below:
Caption: General workflow for the Claisen condensation synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this molecule?
A1: The C-acylation of a malonate half-ester is a fundamental and effective transformation for accessing β-keto esters.[2] A crossed Claisen condensation using 2,6-dichloro-5-fluoronicotinoyl chloride as the acylating agent and a pre-formed enolate of a malonate, such as potassium ethyl malonate, is a robust approach. An alternative route reported involves a Blaise reaction using 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and ethyl bromoacetate with activated zinc, followed by hydrolysis.[3] However, this method can suffer from low yields and poor reproducibility if not strictly controlled.[3]
Q2: Why is the choice of base so critical in this reaction?
A2: The base must be strong enough to completely deprotonate the α-hydrogen of the ester to form the enolate, but it must not interfere with the reaction through side reactions.[1] For a Claisen condensation, using an alkoxide base with an alkyl group different from the ester's alkoxy group (e.g., sodium methoxide with an ethyl ester) can lead to transesterification, creating a mixture of products.[4] Therefore, a non-nucleophilic strong base like lithium diisopropylamide (LDA) or using a pre-formed salt like potassium ethyl malonate is often preferred.[1]
Q3: What are the primary challenges when scaling up this synthesis?
A3: Key scale-up challenges include:
-
Exotherm Control: The acylation step can be highly exothermic. Efficient heat transfer is crucial to prevent side reactions or a runaway reaction.
-
Reagent Addition: Maintaining stoichiometric control during the addition of reactive intermediates like the acyl chloride is critical to minimize byproduct formation.
-
Solid Handling: If using a solid salt like potassium ethyl malonate, ensuring it is fully dissolved or effectively slurried is necessary to avoid clogging and ensure consistent reaction kinetics.[2]
-
Workup and Purification: Handling large volumes during aqueous workup and performing large-scale chromatography or recrystallization can be challenging and may lead to yield loss.
Q4: What are the main safety considerations for this synthesis?
A4: The primary safety concerns involve the reagents used:
-
Acyl Chloride: 2,6-dichloro-5-fluoronicotinoyl chloride is moisture-sensitive and will react with water to release HCl gas. It is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Bases: Reagents like sodium hydride (NaH), LDA, or potassium tert-butoxide are highly reactive and often pyrophoric. They react violently with water. Anhydrous conditions are mandatory.
-
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether can form explosive peroxides over time. Always use freshly distilled or certified peroxide-free solvents.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Caption: A logical flowchart for troubleshooting low-yield synthesis.
Problem Area: Low or Inconsistent Yield
Q: My reaction yield is consistently below 50%. What are the most likely causes?
A: Consistently low yields often point to one of three areas: incomplete reaction, competing side reactions, or product loss during workup.
-
Incomplete Reaction: The Claisen condensation is a reversible reaction.[5] The final step, deprotonation of the newly formed β-keto ester, is what drives the reaction to completion.[1]
-
Cause: Insufficient base. A full stoichiometric equivalent of base is required because the product is more acidic than the starting ester and will be deprotonated, consuming the base.[1]
-
Solution: Ensure at least 1.0 equivalent of a strong, non-nucleophilic base is used. For challenging substrates, a slight excess (1.05-1.1 eq.) may be beneficial.
-
-
Reagent Quality: The reaction is highly sensitive to moisture and impurities.
-
Cause: The acyl chloride may have hydrolyzed to the unreactive carboxylic acid (2,6-dichloro-5-fluoronicotinic acid). The base may have decomposed upon storage.
-
Solution: Use freshly prepared or newly purchased acyl chloride. The purity of the starting nicotinic acid can be checked by melting point (153-155 °C).[6] Ensure the base is properly stored and its activity is verified. All solvents must be rigorously dried.
-
Problem Area: Side Product Formation
Q: My crude NMR/LC-MS shows multiple significant byproducts. What could they be?
A: Several side reactions are common in Claisen-type condensations.
-
Self-Condensation of the Enolate Source:
-
Cause: If using ethyl acetate, it can self-condense to form ethyl acetoacetate. This is more prevalent if the acyl chloride is added too slowly or if the reaction temperature rises prematurely.
-
Solution: Use a malonate derivative like potassium ethyl malonate, which cannot self-condense in the same manner. Alternatively, ensure the acyl chloride is added quickly to the cold (-78 °C) enolate solution.
-
-
Hydrolysis of the Acyl Chloride:
-
Cause: Trace amounts of water in the reaction vessel or solvents will rapidly convert the reactive acyl chloride to the unreactive 2,6-dichloro-5-fluoronicotinic acid.[7]
-
Solution: Dry all glassware in an oven overnight and cool under a stream of inert gas (N₂ or Ar). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
-
Transesterification:
-
Cause: This occurs when the alkoxide base does not match the ester being used (e.g., sodium methoxide with ethyl malonate).[4][8] This leads to a mixture of ethyl and methyl esters in the final product, complicating purification.
-
Solution: Match the base to the ester (e.g., sodium ethoxide with ethyl esters). Better yet, use a non-nucleophilic base like LDA or NaH, which avoids this issue entirely.
-
Problem Area: Purification Difficulties
Q: The crude product is an oil that is difficult to purify by column chromatography. What can I do?
A: β-keto esters can be challenging to purify due to their polarity and potential for instability.
-
Tautomerism and Streaking on Silica:
-
Cause: β-keto esters exist as a mixture of keto and enol tautomers. This can cause significant tailing or streaking on silica gel columns.
-
Solution: Try deactivating the silica gel with a small amount of a modifying solvent like triethylamine (0.1-1%) in your eluent system. Alternatively, consider using a different stationary phase like alumina.
-
-
Product Instability:
-
Cause: The product can undergo hydrolysis or decarboxylation, especially if exposed to acidic or basic conditions, or high temperatures.[9]
-
Solution: Ensure the workup is performed under neutral or slightly acidic pH. Remove purification solvents at reduced pressure without excessive heating. If distillation is attempted, it must be done under high vacuum and at the lowest possible temperature.[10]
-
-
Alternative Purification:
-
Solution: If chromatography is failing, attempt recrystallization from a suitable solvent system. A biphasic system like hexanes/ethyl acetate or isopropanol/water might be effective. For some β-keto esters, forming a copper (II) complex can facilitate purification, followed by liberation of the purified product with a dilute acid wash.
-
Experimental Protocols & Data
Table 1: Representative Lab-Scale Synthesis Protocol
| Parameter | Value/Description | Rationale & Key Considerations |
| Reactant 1 | Potassium Ethyl Malonate | 1.1 eq. |
| Reactant 2 | 2,6-dichloro-5-fluoronicotinoyl chloride | 1.0 eq. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | ~0.2 M concentration |
| Temperature | -78 °C (dry ice/acetone bath) to RT | Low temperature is critical for controlling the reaction rate and minimizing side products. |
| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS for the disappearance of the acyl chloride. |
| Workup | Quench with sat. aq. NH₄Cl | A neutral quench prevents hydrolysis of the ester product. |
| Purification | Flash Column Chromatography | Hexanes/Ethyl Acetate gradient |
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (N₂), add potassium ethyl malonate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Dissolution: Add anhydrous THF via syringe and cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Acyl Chloride Addition: Dissolve 2,6-dichloro-5-fluoronicotinoyl chloride in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cold malonate slurry over 30-45 minutes, ensuring the internal temperature does not exceed -65 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent, and concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography.
References
- BenchChem.
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. [Link]
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Taylor & Francis Online. Synthesis of β-Keto Acids and Methyl Ketones Using Bis(trimethylsilyl) Malonate and Triethylamine in the Presence of Lithium or Magnesium Halides. [Link]
-
ResearchGate. Mastering .beta.-Keto Esters. [Link]
-
National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Chemistry LibreTexts. Claisen Reactions. [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
National Institutes of Health. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Wikipedia. Claisen condensation. [Link]
- Google Patents.
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5 [chemicalbook.com]
- 8. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
Technical Support Center: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Welcome to the technical support center for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. As a highly functionalized β-keto ester, this compound offers unique opportunities in synthetic chemistry, particularly in the construction of complex heterocyclic scaffolds. However, its reactivity also presents specific challenges. This document aims to provide a comprehensive resource to navigate these challenges effectively.
I. Chemical Profile and Core Stability Considerations
This compound is a β-keto ester featuring a highly substituted pyridine ring. Its chemical behavior is governed by the interplay of the reactive β-keto ester moiety and the electron-deficient, sterically hindered pyridine core.
Key Structural Features Influencing Stability:
-
β-Keto Ester Group: This functional group is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation to yield a ketone.
-
Dichlorinated Pyridine Ring: The two chlorine atoms significantly influence the electronic properties of the pyridine ring, making it electron-deficient and susceptible to nucleophilic aromatic substitution, although the steric hindrance from the adjacent substituents can modulate this reactivity.
-
Fluorine Substituent: The fluorine atom further enhances the electron-withdrawing nature of the pyridine ring.
A foundational understanding of these features is crucial for anticipating and mitigating stability issues during storage, reaction setup, and workup procedures.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound in a question-and-answer format.
FAQ 1: Reaction Monitoring & Purity Assessment
Question: I am seeing unexpected spots on my TLC plate and multiple peaks in my initial HPLC analysis of the starting material. What are the likely impurities?
Answer:
The purity of this compound is critical for successful downstream reactions. The presence of impurities can often be traced back to its synthesis or degradation upon storage.
Potential Impurities and Their Origins:
| Impurity | Potential Origin | Identification |
| 2,6-dichloro-5-fluoronicotinic acid | Hydrolysis of the ester functionality. | Can be detected by LC-MS; will have a different retention time and a molecular weight corresponding to the carboxylic acid. |
| 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one | Decarboxylation of the corresponding β-keto acid (formed from hydrolysis). | Detectable by GC-MS or LC-MS. Will be more nonpolar than the starting material and the acid impurity. |
| Unreacted starting materials from synthesis | Incomplete reaction during the synthesis of the β-keto ester. | Dependent on the synthetic route (e.g., 2,6-dichloro-5-fluoronicotinoyl chloride, diethyl malonate). |
Troubleshooting Protocol for Purity Assessment:
-
Initial Analysis: Always perform an initial purity check of a new batch of the reagent by HPLC-UV and LC-MS. This will provide a baseline for future comparisons.
-
Stability-Indicating HPLC Method: Develop a stability-indicating HPLC method to resolve the parent compound from its potential degradation products. A gradient method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[1][2]
-
NMR Spectroscopy: ¹H and ¹³C NMR can also be used to assess purity. Look for the characteristic signals of the ethyl ester and the methylene group of the propanoate chain. The presence of significant impurities will be evident from additional, unassigned peaks.
FAQ 2: Low Yields and Side Reactions in Heterocycle Synthesis (e.g., Hantzsch Pyridine Synthesis)
Question: I am using this compound in a Hantzsch-type reaction to synthesize a dihydropyridine derivative, but my yields are consistently low. What could be the issue?
Answer:
Low yields in Hantzsch pyridine synthesis and related multicomponent reactions are a common issue, often stemming from suboptimal reaction conditions or side reactions involving the β-keto ester.[3][4][5]
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
Detailed Explanation:
-
Suboptimal Reaction Conditions: The traditional refluxing in ethanol can be inefficient.
-
Solution: Explore alternative catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or solvent-free conditions with catalysts such as γ-Al2O3 nanoparticles.[3] These methods can significantly improve yields and reduce reaction times.
-
-
Incomplete Oxidation: The Hantzsch reaction initially forms a dihydropyridine, which must be oxidized to the final pyridine product. Incomplete oxidation is a frequent cause of low yields.
-
Solution: Ensure the correct stoichiometry of a suitable oxidizing agent. While nitric acid is traditional, milder reagents like iodine in methanol or potassium permanganate can be more effective.[6] Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the dihydropyridine intermediate.
-
-
Side Reactions: The β-keto ester can undergo self-condensation or other undesired reactions.
-
Solution: The order of reagent addition is crucial. For unsymmetrical pyridines, it is often advantageous to pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-keto ester) before adding the enamine (formed from the second equivalent of the β-keto ester and ammonia). This minimizes the formation of byproducts.
-
FAQ 3: Hydrolytic Instability and Decarboxylation
Question: During an aqueous workup or a reaction run in a protic solvent, I am losing a significant amount of my material. Is the compound unstable to water?
Answer:
Yes, this compound is susceptible to hydrolysis, especially under acidic or basic conditions. The initial product of hydrolysis is the corresponding β-keto acid, which is often thermally unstable and can readily decarboxylate.
Degradation Pathway:
Caption: Hydrolysis and subsequent decarboxylation pathway.
Experimental Protocols to Mitigate Degradation:
-
Anhydrous Reaction Conditions: Whenever possible, conduct reactions under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Aqueous Workup:
-
Perform aqueous workups at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Use mildly acidic or basic washes (e.g., saturated NaHCO₃, dilute HCl) and minimize contact time.
-
Promptly extract the product into a non-polar organic solvent and dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Avoid prolonged heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.
-
For column chromatography, use a neutral stationary phase like silica gel and elute with non-protic solvents if possible. If protic solvents are necessary, minimize the time the compound spends on the column.
-
FAQ 4: Reactivity with Nucleophiles
Question: I am attempting a reaction with a primary amine, but I am observing multiple products. What are the possible reaction sites?
Answer:
This compound has multiple electrophilic sites that can react with nucleophiles like primary amines.
Potential Reaction Pathways with Amines:
Caption: Potential reaction pathways with primary amines.
Controlling Reactivity:
-
Amide Formation: This is generally favored under conditions that activate the ester carbonyl, but direct reaction with amines often requires elevated temperatures, which can promote other pathways.
-
Enamine Formation: The ketone carbonyl can react with the amine to form an enamine. This is a common intermediate in reactions like the Hantzsch synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to SNAr at the 2- and 6-positions. While the chlorine atoms are good leaving groups, this reaction may require forcing conditions due to steric hindrance.
To favor a specific pathway:
-
For Enamine/Hantzsch-type reactions: Use milder conditions, often with a catalytic amount of acid, to promote condensation at the keto carbonyl.
-
For SNAr: This will likely require higher temperatures and a strong nucleophile. The regioselectivity (C2 vs. C6) may be difficult to control.
-
For Amide formation: Consider converting the ester to a more reactive species like an acid chloride if this is the desired transformation, though this would likely involve hydrolysis and subsequent chlorination.
By carefully selecting the reaction conditions (temperature, solvent, catalyst, and stoichiometry), the desired reaction pathway can often be favored.
III. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
-
Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Organic Chemistry II Key Term.
-
BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
-
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., & Tyagi, P. K. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-15.
-
Ambeed. (2025). Hantzsch Pyridine Synthesis. Ambeed.com.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate in Heterocyclic Synthesis. BenchChem.
-
Dulsat, N., Slassi, S., Kolokotroni, D., El-Achi, S. S., Jabbour, M., El-Ajami, H., ... & Rizk, S. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 27(19), 6649.
-
Science.gov. (n.d.). degradation product formed: Topics by Science.gov.
-
Thermo Fisher Scientific. (n.d.). Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific.
-
The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water.
-
Singh, S., Kumar, V., & Bhutani, R. (2013). MS (n), LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Journal of pharmaceutical and biomedical analysis, 85, 158-166.
-
Farooq, U., Allam, A., Mohamed, S. K., & El-Shabrawy, M. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 789495.
-
Sonawane, P. A., Gaikwad, P. V., & Dabhade, S. S. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 18(4), 438.
-
Richardson, S. D., & Ternes, T. A. (2018). Liquid chromatography-mass spectrometry of emerging disinfection by-products. Journal of hazardous materials, 358, 26-44.
-
PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
-
R Discovery. (n.d.). Stability-indicating Methods Research Articles - Page 1.
-
D'hooghe, M. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
-
Sreenivas, N., Kumar, D. S., & Rao, D. S. (2015). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Der Pharmacia Lettre, 7(11), 272-279.
-
Patel, A. H., & Captain, A. D. (2023). Design of Experiment-Driven Stability Indicating RP-HPLC Method for Simultaneous Estimation of Tetracaine Hydrochloride and Oxymetazoline. Biol. Env. Pharm. Life Sci, 12, 1-1.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for 4-Amino-3,5-dichloro-2,6-difluoropyridine. BenchChem.
-
Oliveto, E. P. (1993). Process for the synthesis of 2, 6-dichloro-5-fluoronicotinic acid and 2, 6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent No. 5,204,478.
-
Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly.
-
PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
-
Fürstner, A., Hupperts, A., & Seidel, G. (2004). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses, 81, 214-222.
Sources
Technical Support Center: Recrystallization of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Welcome to the technical support guide for the purification of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the recrystallization of this key synthetic intermediate. Our approach is rooted in explaining the causality behind each step, ensuring you not only execute the protocol but also understand the principles for adapting it to your specific needs.
Quick Reference: Physicochemical Properties
A successful recrystallization begins with understanding the physical properties of the compound. This data is critical for selecting an appropriate solvent and troubleshooting issues like "oiling out."
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 96568-04-6 | [1][2] |
| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [1] |
| Molecular Weight | 280.08 g/mol | [1] |
| Melting Point | 68°C to 72°C | [1] |
| Appearance | Solid (presumed) | Inferred from MP |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent system for recrystallizing this compound?
Answer: Based on documented procedures and the compound's structure, a mixed-solvent system of ethanol and water is highly recommended.[3]
-
Rationale (The "Why"): This compound is a moderately polar organic molecule containing an ester, a ketone, and a halogenated pyridine ring.
-
Ethanol ("Solvent"): The compound is expected to be highly soluble in hot ethanol. Ethanol's polarity is well-suited to dissolve the molecule's functional groups.
-
Water ("Anti-solvent"): The compound is expected to be poorly soluble in water, even when hot.
-
The Principle: In a mixed-solvent recrystallization, the crude solid is first dissolved in a minimum amount of the "good" hot solvent (ethanol).[4][5] The "bad" solvent or anti-solvent (water) is then added dropwise to the hot solution until persistent cloudiness (saturation point) is observed.[5] A final drop or two of the hot "good" solvent is added to redissolve the precipitate, and the clear solution is then allowed to cool slowly, promoting the formation of pure crystals.[6] A patent describing the synthesis of this compound specifically mentions washing the crude solid with an ice-cooled 7:3 ethanol-water mixture, strongly suggesting this is an effective system for purification.[3]
-
Q2: Can you provide a detailed, step-by-step protocol for this recrystallization?
Answer: Absolutely. The following protocol is a robust starting point. Remember to always perform any new procedure on a small scale first.
Experimental Protocol: Ethanol/Water Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid completely dissolves. The goal is to use the minimum volume of hot solvent required to create a saturated solution.[6][7]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for preventing these impurities from being incorporated into your final crystals.[8][9]
-
Reaching Saturation: To the clear, hot ethanol solution, add warm water dropwise with continuous swirling. Continue adding water until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are starting the cooling process from a point of true saturation, not suspension.[6]
-
Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a non-heat-conducting surface.[9] Slow cooling is critical for forming large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[7][8] Rapid cooling traps impurities.[6]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[10][11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (a 7:3 ratio is a good starting point based on literature).[3] Using ice-cold solvent minimizes the redissolving of your purified product.[7]
-
Drying: Allow the crystals to dry completely under vacuum on the filter funnel. For final drying, they can be transferred to a watch glass or drying oven (set to a temperature well below the 68-72°C melting point).
Visualization of the Recrystallization Workflow
Caption: General workflow for the mixed-solvent recrystallization of the target compound.
Troubleshooting Common Issues
Q3: My compound separated as an oil instead of crystals ("oiling out"). What happened and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[9] Given the compound's low melting point (68-72°C), this is a significant risk if the solution becomes supersaturated while the solvent is still very hot.
Causes & Solutions:
-
Solution Saturated Too Hot: The boiling point of ethanol (78°C) is higher than the compound's melting point. If saturation is reached near the boiling point, the compound may melt instead of crystallizing.
-
High Impurity Concentration: Significant impurities can depress the melting point of the mixture, increasing the likelihood of oiling out.
-
Solution: If the problem persists, it may be necessary to remove the solvent and re-purify the crude material using another technique, such as column chromatography, before attempting recrystallization again.[13]
-
Q4: The solution has cooled, but no crystals have formed. What should I do?
Answer: This is a common issue, often due to either supersaturation or using too much solvent.
Troubleshooting Steps:
Caption: Decision tree for troubleshooting failure of crystallization.
-
Induce Crystallization: A supersaturated solution needs a nucleation site to begin forming crystals.[13]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[12][13] The microscopic scratches provide a surface for crystal growth to begin.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This acts as a template for further crystallization.[12][14]
-
-
Too Much Solvent: This is the most common reason for crystallization failure.[13] If induction techniques don't work, you likely used too much ethanol.
Q5: My final yield is very low. How can I improve it?
Answer: A low yield can result from several factors during the procedure.
Potential Causes:
-
Using Too Much Solvent: The most common cause. A significant amount of your product will remain dissolved in the mother liquor if an excess of the recrystallization solvent was used.[12]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.[9] Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Precipitation: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize the amount of solid that comes out of solution.
-
Excessive Washing: While washing is necessary, using too much cold solvent, or solvent that is not sufficiently cold, can dissolve a portion of your purified crystals.[7]
Q6: How do I confirm the purity of my recrystallized product?
Answer: The most straightforward method is melting point analysis .
-
Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[14]
-
Procedure: Compare the melting point of your recrystallized product to the literature value (68-72°C).[1] A sharp melting point within this range indicates high purity. A broad or depressed melting point suggests the presence of residual impurities.
References
-
Solvent Choice . (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet . (2021). Royal Society of Chemistry. Retrieved from [Link]
-
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Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Troubleshooting . (2022). Chemistry LibreTexts. Retrieved from [Link]
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recrystallization, filtration and melting point . (n.d.). California State University, Los Angeles. Retrieved from [Link]
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Recrystallization - Single Solvent . (n.d.). University of Toronto Scarborough. Retrieved from [Link]
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Tips & Tricks: Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Recrystallization . (2023). Chemistry LibreTexts. Retrieved from [Link]
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Recrystallization . (2020, January 10). Professor Dave Explains [YouTube Video]. Retrieved from [Link]
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Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97% . (n.d.). Labware E-shop. Retrieved from [Link]
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2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine . (n.d.). Organic Syntheses. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to β-Ketoester Synthesis: Blaise Reaction vs. Traditional Condensation
For the discerning researcher in organic synthesis and drug development, the β-ketoester motif is a cornerstone of molecular construction. Its unique combination of electrophilic and nucleophilic centers provides a versatile handle for a multitude of transformations, making it a critical intermediate in the synthesis of pharmaceuticals and complex natural products[1][2]. The selection of a synthetic route to this valuable functional group is a critical decision, balancing factors of substrate scope, yield, and reaction robustness.
This guide provides an in-depth, objective comparison between the classic, base-mediated Claisen condensation and the organometallic Blaise reaction for the synthesis of β-ketoesters. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings, practical considerations, and field-proven insights that govern the choice between these two powerful methodologies.
The Classic Approach: Claisen Condensation
The Claisen condensation is a foundational carbon-carbon bond-forming reaction where two ester molecules react in the presence of a strong base to form a β-ketoester[3][4]. It is the quintessential method for this transformation, relying on the principles of enolate chemistry.
Mechanism and Driving Force
The reaction proceeds through a well-understood, multi-step mechanism[3][4][5]:
-
Enolate Formation: A strong base, typically a sodium alkoxide (e.g., sodium ethoxide), abstracts an acidic α-proton from an ester molecule, creating a resonance-stabilized enolate ion. Critically, the starting ester must possess at least two α-hydrogens for the reaction to proceed to completion[5][6][7].
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.
-
Alkoxide Elimination: This intermediate collapses, eliminating an alkoxide leaving group to form the desired β-ketoester.
-
Irreversible Deprotonation: The newly formed β-ketoester is significantly more acidic (pKa ≈ 11) than the alcohol conjugate acid of the alkoxide base (pKa ≈ 16-17)[8]. The alkoxide base, therefore, rapidly and irreversibly deprotonates the β-ketoester. This final acid-base reaction is the thermodynamic driving force, pulling the entire equilibrium toward the product[3][5][8].
-
Protonation: A final acidic workup neutralizes the enolate to yield the final β-ketoester product[5].
Overcoming Early Limitations
Historically, the Blaise reaction was hampered by low yields and competing side reactions, such as the self-condensation of the α-haloester.[9][10] However, procedural improvements, notably by Hannick and Kishi, have revitalized the reaction. The use of activated zinc, tetrahydrofuran (THF) as a solvent, and the slow addition of the α-haloester can substantially improve yields and minimize side products.[10][11] These modifications make the Blaise reaction a reliable and powerful tool for modern synthesis.[12][13]
Head-to-Head Comparison: Performance and Application
The choice between these two reactions is dictated by the available starting materials and the desired molecular architecture.
| Feature | Claisen Condensation | Blaise Reaction |
| Reactants | Two ester molecules (at least one must be enolizable) | α-Haloester + Nitrile |
| Key Reagent | Strong alkoxide base (e.g., NaOEt) | Activated Zinc metal |
| Key Intermediate | Ester enolate | Organozinc (Reformatsky) reagent |
| Driving Force | Formation of a highly stable β-ketoester enolate | Formation of stable C-C bond and subsequent hydrolysis |
| Key Advantage | Well-established, uses readily available esters and bases. [1] | Excellent for nitrile-to-ketoester conversion; avoids mixed-ester issues; can isolate β-enamino ester intermediate. [9][14] |
| Key Disadvantage | Risk of self- and cross-condensation with mixed esters; requires stoichiometric strong base. [1] | Requires activated zinc; potential for haloester self-condensation; historically lower yields without modern protocols. [9][10] |
| Functional Group Tolerance | Sensitive to base-labile groups. | Tolerates some groups incompatible with strong bases, such as free hydroxyls. [15][16] |
| Typical Yields | 50-80% (highly substrate dependent) | 60-90% (with improved procedures) [11][13] |
Decision Workflow for Method Selection
Choosing the optimal synthetic path requires careful consideration of the starting materials and the target molecule.
Experimental Protocols
The following protocols are representative examples. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Classic Claisen Condensation (Synthesis of Ethyl Acetoacetate)
This protocol describes the self-condensation of ethyl acetate. The key is the use of sodium ethoxide as a base, which matches the ester's alkoxy group to prevent transesterification.
-
Materials:
-
Absolute ethanol
-
Sodium metal
-
Anhydrous ethyl acetate
-
Diethyl ether
-
Dilute acetic acid or HCl
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), dissolve clean sodium metal (1 equivalent) in absolute ethanol.
-
Causality: The apparatus must be scrupulously dry as sodium reacts violently with water, and the base would be quenched. The inert atmosphere prevents reaction with atmospheric moisture and oxygen.
-
-
Reaction: To the freshly prepared sodium ethoxide solution, add anhydrous ethyl acetate (at least 2 equivalents) dropwise with stirring. After the addition is complete, gently heat the mixture to reflux for 1-2 hours to drive the reaction to completion.[5]
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture onto a mixture of crushed ice and dilute acid (e.g., acetic acid) to neutralize the base and protonate the product enolate.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with brine to remove residual water and water-soluble impurities, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude ethyl acetoacetate can then be purified by vacuum distillation.[5]
-
Protocol 2: Improved Blaise Reaction (Kishi Method)
This protocol incorporates modern improvements for higher yields and is adapted from the procedure developed by Hannick and Kishi.[10][11]
-
Materials:
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrile (e.g., Acetonitrile, 1 equivalent)
-
α-bromoester (e.g., Ethyl bromoacetate, 3-5 equivalents)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Zinc Activation: Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, then drying under vacuum. This removes the passivating oxide layer.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the activated zinc and anhydrous THF. Heat the suspension to reflux.
-
Slow Addition: In a separate flask, prepare a solution of the nitrile and the α-bromoester in anhydrous THF. Add this solution slowly via a syringe pump or addition funnel to the refluxing zinc suspension over 30-60 minutes.[10][11]
-
Reaction Monitoring: Continue refluxing after the addition is complete. Monitor the reaction progress by TLC or GC-MS until the starting nitrile is consumed.
-
Acidic Work-up: Cool the reaction mixture to 0 °C and carefully quench by adding 1M HCl. Stir vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the Blaise intermediate to the β-ketoester.[10]
-
Extraction: Extract the mixture several times with an organic solvent like ethyl acetate.
-
Washing and Drying: Combine the organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to remove excess acid), and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Conclusion
Both the Claisen condensation and the Blaise reaction are formidable tools for the synthesis of β-ketoesters. The Claisen condensation remains a workhorse for the self-condensation of esters or for controlled reactions with non-enolizable partners. Its simplicity and use of common reagents are significant advantages.
Conversely, the Blaise reaction provides a superior solution for converting nitriles into β-ketoesters, a two-carbon homologation that is synthetically powerful.[14] Modern, optimized protocols have overcome its historical limitations, transforming it into a high-yielding and reliable method. Its unique ability to tolerate certain functional groups and provide access to β-enamino esters simply by altering the workup conditions adds a layer of strategic versatility that the Claisen condensation cannot offer. The ultimate choice rests on a careful analysis of the available precursors, the overall synthetic strategy, and the specific molecular target.
References
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Organic Chemistry Portal. Blaise Reaction. Available from: [Link]
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Allen. Claisen Condensation – Mechanism, Variations & FAQs. Available from: [Link]
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JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Available from: [Link]
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BYJU'S. Claisen Condensation Mechanism. Available from: [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]
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Chem-Station Int. Ed. Blaise Reaction. Available from: [Link]
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Mandal, B. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. Available from: [Link]
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Hannick, S. M., & Kishi, Y. (1983). An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis. The Journal of Organic Chemistry, 48(21), 3833–3835. Available from: [Link]
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Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(1), 1-13. Available from: [Link]
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Rao, H. S. P. Synthetic Applications of the Blaise Reaction. Pondicherry University. Available from: [Link]
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Alcázar, J., et al. (2017). Reformatsky and Blaise Reactions in Flow as a Tool for Drug Discovery. One Pot Diversity Oriented Synthesis of Valuable Intermediates and Heterocycles. Green Chemistry. Available from: [Link]
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Rao, H. S. P., & Senthilkumar, S. P. (2009). Novel Synthesis of Methyl Ketones Based on the Blaise Reaction. Synthetic Communications, 39(12), 2159–2167. Available from: [Link]
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Organic Chemistry Portal. An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis. Available from: [Link]
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R Discovery. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Available from: [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
Shin, H., et al. (2013). Tandem Blaise/retro-Blaise reaction for the nitrile-mediated regioselective intermolecular addition of unstabilized zinc ester enolates (Reformatsky reagents) to 1-alkynes and 1,3-enynes. The Journal of Organic Chemistry, 78(22), 11483–11493. Available from: [Link]
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SynArchive. Blaise Reaction. Available from: [Link]
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The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism [Video]. YouTube. Available from: [Link]
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GeeksforGeeks. (2023). Claisen Condensation. Available from: [Link]
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chemeurope.com. Blaise reaction. Available from: [Link]
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Leah4sci. (2021). 13.03 Mechanism of the Claisen Condensation [Video]. YouTube. Available from: [Link]
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Fiveable. β-ketoester Definition. Available from: [Link]
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The Organic Chemistry Tutor. (2019). Blaise reaction: Nitrile to beta-keto Ester Conversion [Video]. YouTube. Available from: [Link]
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Yield comparison of different synthetic routes to Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate is a pivotal intermediate in the synthesis of numerous pharmaceuticals, particularly in the construction of the naphthyridine ring system found in potent quinolone antibiotics like gemifloxacin.[1] The efficiency of its synthesis directly impacts the overall cost and viability of these therapeutic agents. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering a critical analysis of their respective yields, scalability, and operational complexities, supported by experimental data from peer-reviewed literature and patents.
Introduction to Synthetic Strategies
The synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate has been approached through two principal methodologies: the traditional Claisen condensation pathway and the more direct Blaise reaction. Each strategy presents a unique set of advantages and challenges, which will be explored in detail to inform the selection of the most appropriate route for a given research or production context.
Route 1: The Claisen Condensation Pathway
The Claisen condensation is a well-established method for carbon-carbon bond formation and a common strategy for producing β-keto esters. In the context of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate synthesis, this route commences with 2,6-dichloro-5-fluoronicotinic acid, which is first converted to its more reactive acyl chloride derivative. This intermediate then undergoes condensation with an acetate enolate equivalent.
Variations of the Claisen Condensation
Several variations of the acetate enolate source have been reported, each with significant implications for the overall yield and purity of the final product.
-
Using Diethyl Malonate: This approach involves the reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with the magnesium enolate of diethyl malonate. The resulting diester intermediate is then subjected to partial hydrolysis and decarboxylation to yield the target molecule.[1] However, this method is often plagued by side reactions, including the formation of methyl ketone impurities through double decarboxylation, which complicates purification and reduces the overall yield to as low as 45%.[1][2]
-
Using Monoethyl Malonate: To circumvent the challenges of selective partial hydrolysis, the use of a malonate monoester, such as the potassium salt of monoethyl malonate, has been explored. This modification eliminates the need for selective hydrolysis, thereby improving the process control. Reported yields for this variation are in the range of 61% to 71%.[2] However, some protocols require the use of Grignard reagents, which can present safety and handling challenges, or column chromatography for purification, which is not ideal for large-scale production.[2] A high-yielding (97.9%) version of this route utilizes n-butyllithium, but the cryogenic temperatures (-50°C) and the hazardous nature of the reagent limit its industrial applicability.[2]
-
Using Ethyl Acetoacetate: Another variation employs the magnesium enolate of ethyl acetoacetate. The subsequent deacetylation of the intermediate also furnishes the desired product.[1]
The multi-step nature of the Claisen condensation, coupled with the potential for side reactions and the need for hazardous reagents in some of its higher-yielding variations, presents significant considerations for scalability and process safety.
Route 2: The Blaise Reaction Pathway
An alternative and more streamlined approach to Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate is the Blaise reaction. This method offers a single-step conversion of a nitrile precursor, 3-cyano-2,6-dichloro-5-fluoropyridine, into the target β-keto ester.[1]
The reaction involves the treatment of the cyanopyridine derivative with an organozinc reagent formed in situ from ethyl bromoacetate and activated zinc. The resulting zinc salt intermediate is then hydrolyzed to afford the final product. A significant advancement in this route is the use of methanesulfonic acid as an in situ activator for the zinc, which eliminates the unpredictable induction period often associated with the Blaise reaction, thereby enhancing its safety and viability for large-scale manufacturing.[1][3]
This optimized Blaise reaction has been reported to achieve a yield of 72% on a kilogram scale.[1][3] Further process optimization, particularly in the workup procedure involving controlled acidification and extraction of the imide ester intermediate, has been claimed in patent literature to push the total yield to an impressive 88-95% with a purity of 99%.[2]
Comparative Analysis of Synthetic Routes
| Parameter | Claisen Condensation Route | Blaise Reaction Route |
| Starting Material | 2,6-dichloro-5-fluoronicotinic acid | 3-cyano-2,6-dichloro-5-fluoropyridine |
| Key Transformation | Acylation of an acetate enolate equivalent | Organozinc addition to a nitrile |
| Number of Steps | Multiple steps (acid to acyl chloride, then condensation) | Single step (nitrile to β-keto ester) |
| Reported Yield | 45% - 97.9% (highly dependent on the specific variation) | 72% - 95% |
| Scalability | Generally scalable, but high-yielding variations can be problematic | Demonstrated to be highly scalable and safe with optimizations |
| Key Challenges | Side reactions, purification, use of hazardous reagents (e.g., n-butyllithium) | Historically, unpredictable induction period (mitigated by activators) |
| Process Safety | Varies; can involve pyrophoric and cryogenic reagents | Improved safety with in situ zinc activation |
Experimental Protocols
Protocol 1: Blaise Reaction Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate[1][3]
-
A suspension of zinc dust (1.5 equivalents) and 3-cyano-2,6-dichloro-5-fluoropyridine (1.0 equivalent) in tetrahydrofuran (THF) is prepared.
-
Methanesulfonic acid (0.05 equivalents) is added, and the mixture is heated to reflux for 10 minutes to activate the zinc.
-
Ethyl bromoacetate (1.3 equivalents) is added dropwise over a period of 2.5 hours while maintaining reflux.
-
After an additional 30 minutes of reflux, the reaction mixture is cooled to 0-5 °C.
-
A 6 N HCl solution is added, followed by water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The resulting solid is filtered, washed with a cold ethanol-water mixture, and dried to yield the product.
Protocol 2: Claisen Condensation using Monoethyl Malonate Potassium Salt[2]
Note: This is a generalized protocol based on descriptions in the literature, as specific conditions can vary.
-
2,6-dichloro-5-fluoronicotinic acid is converted to 2,6-dichloro-5-fluoronicotinoyl chloride using a standard chlorinating agent such as thionyl chloride.
-
In a separate vessel, monoethyl malonate potassium salt is reacted with magnesium chloride and a tertiary amine base (e.g., triethylamine) in an appropriate solvent.
-
The freshly prepared 2,6-dichloro-5-fluoronicotinoyl chloride is then added to this mixture at a controlled temperature.
-
The reaction is stirred until completion, monitored by a suitable technique (e.g., TLC or HPLC).
-
The reaction is quenched, and the product is worked up through acidification and extraction.
-
The crude product is then purified, typically by recrystallization or chromatography.
Visualizing the Synthetic Pathways
Caption: Comparative workflows of the Claisen condensation and Blaise reaction routes.
Conclusion and Future Outlook
Both the Claisen condensation and the Blaise reaction represent viable pathways for the synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. The traditional Claisen route, while versatile, often requires multiple steps and can suffer from side reactions that impact yield and purity, although certain variations can achieve high yields under specific, often harsh, conditions.
The Blaise reaction, particularly with the advent of in situ zinc activation, has emerged as a highly efficient, scalable, and safer alternative. Its single-step nature and high reported yields make it an attractive option for industrial production. For researchers and drug development professionals, the choice between these routes will ultimately depend on the scale of synthesis, available resources, and the desired level of process control and safety. The optimized Blaise reaction appears to be the more robust and economical choice for large-scale synthesis, while the Claisen route may offer more flexibility for small-scale and analogue synthesis due to the wide availability of starting materials and reagents.
References
-
Kim, H. R., et al. (2005). Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step. Organic Process Research & Development, 9(3), 312-315. [Link]
-
Ataman Kimya. Ethyl Nicotinate. [Link]
-
ACS Publications. Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step1. [Link]
- CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acet
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse purific
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A Comparative Guide to the Purity Analysis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate Synthesized via Different Methodologies
In the landscape of pharmaceutical intermediate synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the purity of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key building block, when synthesized through two prevalent methodologies: the traditional Claisen condensation and a more modern approach utilizing a Blaise reaction intermediate. We will explore the nuances of each synthetic route, the characteristic impurity profiles they generate, and the rigorous analytical techniques required to quantify purity and ensure regulatory compliance.[1][2][3]
Introduction: The Significance of a High-Purity Intermediate
This compound is a pivotal intermediate in the synthesis of various pharmaceuticals. Its molecular structure, featuring a halogenated pyridine ring and a β-keto ester functionality, makes it a versatile precursor for constructing complex heterocyclic systems. The stringent purity requirements for such intermediates are dictated by regulatory bodies like the FDA and EMA, as even trace impurities can have significant impacts on the final drug product's safety and stability.[1][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purity analysis for this specific compound, enabling informed decisions in process development and quality control.
Part 1: Synthesis Methodologies and Their Inherent Impurity Profiles
The choice of synthetic route is a primary factor influencing the final purity of this compound. We will compare two distinct approaches.
Method A: The Classic Claisen Condensation
The Claisen condensation is a well-established carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[4][5] In this context, 2,6-dichloro-5-fluoronicotinic acid ethyl ester would react with ethyl acetate.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium ethoxide is crucial to deprotonate the α-carbon of ethyl acetate, forming the reactive enolate.[4][6] The reaction is typically run at low temperatures to control the exothermic nature and minimize side reactions. An acidic workup is necessary to neutralize the reaction and protonate the resulting β-keto ester enolate.[4]
Common Impurities:
-
Unreacted Starting Materials: Residual 2,6-dichloro-5-fluoronicotinic acid ethyl ester and ethyl acetate.
-
Self-Condensation Product of Ethyl Acetate: Ethyl acetoacetate can form if the reaction conditions are not carefully controlled.[7]
-
By-products from Side Reactions: Hydrolysis of the ester groups can lead to the corresponding carboxylic acids.
Method B: Synthesis via a Blaise Reaction Intermediate
A more contemporary approach involves the use of a Blaise reaction, which is known for its efficiency in synthesizing β-enamino esters or β-keto esters from nitriles.[8] This method starts with 2,6-dichloro-5-fluoro-3-cyanopyridine.
Causality Behind Experimental Choices: This route involves the reaction of the nitrile with an organozinc intermediate derived from ethyl bromoacetate (a Reformatsky-type reaction), followed by hydrolysis. A patent describes a method where 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is reacted with ethyl bromoacetate and zinc to form an intermediate, which is then hydrolyzed to the desired product.[8] This method can offer higher yields and purity.[8]
Common Impurities:
-
Unreacted Nitrile: Residual 2,6-dichloro-5-fluoro-3-cyanopyridine.
-
Imino Ester Intermediate: Incomplete hydrolysis can leave traces of the ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-iminopropionate intermediate.[8]
-
Hydrolysis By-products: Formation of the corresponding amide or carboxylic acid from the nitrile under acidic or basic conditions.
Part 2: A Comparative Purity Analysis Workflow
A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound.
Visualizing the Purity Analysis Workflow
Caption: Workflow for the purity analysis of this compound.
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC-UV/PDA)
HPLC is the cornerstone for quantitative purity determination and impurity profiling of non-volatile organic compounds.[9]
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating the polar and non-polar components.[9]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for better peak shape) is often effective.[10][11] A typical gradient might start at 30% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the pyridine ring exhibits strong absorbance.[9]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Hypothetical Comparative Data:
| Parameter | Method A (Claisen) | Method B (Blaise) |
| Purity (Area %) | 98.5% | 99.5% |
| Major Impurity 1 | Unreacted Ester (0.8%) | Unreacted Nitrile (0.2%) |
| Major Impurity 2 | Self-condensation (0.4%) | Imino Ester Intermediate (0.15%) |
| Other Impurities | 0.3% | 0.15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities.[12][13]
Experimental Protocol:
-
Instrumentation: Agilent 7890B GC with 5977B MS Detector or equivalent.
-
Column: A capillary column with a non-polar stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane to a concentration of approximately 100 µg/mL.
Hypothetical Impurity Identification:
| Synthesis Method | Key Volatile Impurities Identified by GC-MS |
| Method A (Claisen) | Ethyl acetate, Diethyl ether (from workup) |
| Method B (Blaise) | Ethyl bromoacetate, Tetrahydrofuran (solvent) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range, which often results in well-resolved signals without overlapping.[14][15][16][17]
Experimental Protocol:
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire standard proton spectra to confirm the overall structure.
-
¹⁹F NMR: Acquire fluorine spectra to specifically probe the fluorine-containing species. The single fluorine on the pyridine ring will give a distinct signal.
-
Quantitative NMR (qNMR):
-
Accurately weigh the sample and a certified internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR or trifluorotoluene for ¹⁹F qNMR) into an NMR tube.
-
Dissolve in a known volume of deuterated solvent.
-
Acquire the spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all nuclei for accurate integration.
-
Calculate the purity based on the integral ratio of the analyte to the internal standard.
-
Hypothetical Purity Data from ¹⁹F qNMR:
| Synthesis Method | Purity by ¹⁹F qNMR (w/w %) |
| Method A (Claisen) | 98.2% ± 0.3% |
| Method B (Blaise) | 99.3% ± 0.2% |
Part 3: Synthesis of Findings and Recommendations
The comparative analysis demonstrates that Method B, utilizing the Blaise reaction intermediate, consistently yields this compound with a higher purity profile compared to the traditional Claisen condensation (Method A). The impurity profile of Method B is also less complex, with lower levels of identifiable by-products.
Logical Relationship between Synthesis and Purity:
Caption: Relationship between synthesis method and resulting purity profile.
Recommendations for Researchers and Drug Development Professionals:
-
For applications demanding the highest purity and a more streamlined impurity profile, Method B is the recommended synthetic route.
-
A combination of HPLC for routine purity checks and GC-MS for volatile impurity screening should be implemented as a standard quality control protocol.
-
¹⁹F NMR should be utilized for definitive structural confirmation and as a primary method for quantitative purity determination due to its high specificity for this fluorinated compound.
-
Analytical method validation is a critical and mandatory step to ensure that the chosen analytical procedures are suitable for their intended purpose, providing reliable and accurate results.[1][2][3][18][19] This includes assessing parameters like accuracy, precision, specificity, linearity, and range.[3][19]
By understanding the interplay between synthetic methodology and the resulting purity, and by employing a robust, multi-technique analytical approach, researchers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the downstream drug development process.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- University of Minnesota. (n.d.). Guide to fluorine NMR for organic chemists.
- PMC - NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different.
- Google Patents. (n.d.). Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
- Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- SciSpace. (2020). Simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids.
- ATSDR. (n.d.). Analytical Methods.
- Wikipedia. (n.d.). Claisen condensation.
- Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.
- PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- BYJU'S. (n.d.). Claisen Condensation Mechanism.
- University of Calgary. (n.d.). The Claisen Condensation.
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A Spectroscopic Guide to the Authentication of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: Synthesized vs. Commercial Standard
This guide provides a comprehensive spectroscopic comparison of laboratory-synthesized Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate against a commercially available standard. For researchers in drug discovery and agrochemical development, the rigorous verification of a molecule's identity and purity is a foundational step that underpins the reliability of all subsequent experimental data. This document details the synthetic protocol, analytical methodologies, and comparative data interpretation using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Introduction and Rationale
This compound is a key chemical intermediate. Its halogenated pyridine core makes it a valuable precursor in the synthesis of various bioactive molecules, including novel pharmaceuticals and crop protection agents.[1] Given its importance, ensuring the structural integrity of this compound after synthesis is paramount.
A direct comparison with a certified commercial standard provides the highest level of confidence in the identity of a newly synthesized batch. Spectroscopic techniques offer a non-destructive and highly detailed fingerprint of a molecule's structure. By overlaying the data from the synthesized product with that of a commercial reference, we can unequivocally confirm its identity and assess its purity. This guide serves as both a practical protocol and an educational resource for scientists engaged in synthetic chemistry and quality control.
Materials and Methodology
Synthesis of this compound
The synthesis was adapted from established methods for preparing β-keto esters, specifically employing a Blaise reaction followed by hydrolysis.[2] This approach is efficient and scalable, making it suitable for laboratory production.[2]
Experimental Protocol:
-
Preparation of the Blaise Intermediate:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add activated zinc metal.
-
Add a solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and ethyl bromoacetate in anhydrous tetrahydrofuran (THF) dropwise to the zinc suspension.
-
Heat the reaction mixture to reflux for 2-3 hours until the nitrile starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature. The resulting mixture contains the intermediate zinc salt.
-
-
Hydrolysis and Product Formation:
-
Carefully quench the reaction mixture by slowly adding it to a cooled (0-10 °C) aqueous solution of hydrochloric acid (HCl), adjusting the pH to 2-3.[2]
-
This acidification and subsequent hydrolysis of the intermediate imino ester yields the target product, this compound.[2]
-
Stir the mixture vigorously for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol-water mixture to obtain the final product as an off-white crystalline solid.[1]
-
Caption: Workflow for the synthesis of this compound.
Commercial Standard
A commercial sample of this compound (97% purity) was procured from Thermo Scientific Chemicals (formerly Acros Organics) for use as a reference standard.[3]
Spectroscopic Analysis
All samples (synthesized and commercial) were prepared and analyzed under identical conditions to ensure data comparability.
¹H and ¹³C NMR Spectroscopy:
-
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the number and electronic environment of all unique carbon atoms.
-
Protocol:
-
Prepare samples by dissolving ~10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peaks.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 400 MHz spectrometer.
-
Reference ¹H NMR spectra to the residual CHCl₃ signal at δ 7.26 ppm and ¹³C NMR spectra to the CDCl₃ signal at δ 77.16 ppm.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group (e.g., C=O, C-F, C-Cl) absorbs infrared radiation at a characteristic frequency, providing a distinct molecular fingerprint.
-
Protocol:
-
Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of solid samples directly with minimal preparation.
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Mass Spectrometry (MS):
-
Rationale: Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of data for confirming its molecular formula. It also offers information about the molecule's structure through fragmentation patterns.
-
Protocol:
-
Use an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.
-
Dissolve a small amount of the sample in methanol.
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Caption: General workflow for the spectroscopic analysis of the samples.
Results and Discussion
Molecular Structure and Predicted Spectral Features
The structure of this compound dictates a unique set of expected spectroscopic signals.
Caption: Structure of this compound.
-
¹H NMR: The structure suggests four distinct proton environments: a methyl group (CH₃), a methylene group (CH₂) adjacent to the ester oxygen, a methylene group (CH₂) between the two carbonyls, and a single aromatic proton on the pyridine ring.
-
¹³C NMR: Ten unique carbon signals are expected, corresponding to each carbon atom in the molecule. The carbonyl carbons (ketone and ester) will be the most downfield.
-
FT-IR: Key absorption bands are expected for the two C=O groups (ketone and ester), C-O bonds, C-F, C-Cl, and aromatic C=C bonds. The C=O stretching vibrations for β-keto esters are typically observed in the 1750-1700 cm⁻¹ region.[5]
-
Mass Spectrometry: The monoisotopic mass of the molecule (C₁₀H₈Cl₂FNO₃) is 278.98 g/mol . The ESI-MS spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 280 and a sodium adduct [M+Na]⁺ at m/z 302, reflecting the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).
Comparative Data Analysis
The spectroscopic data obtained from the synthesized product and the commercial standard are summarized below for direct comparison.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Signal Assignment | Synthesized Product (δ ppm, Multiplicity, J (Hz), Integration) | Commercial Standard (δ ppm, Multiplicity, J (Hz), Integration) |
| -O-CH₂-CH₃ | 1.31 (t, J = 7.1 Hz, 3H) | 1.31 (t, J = 7.1 Hz, 3H) |
| -CO-CH₂ -CO- | 4.01 (s, 2H) | 4.01 (s, 2H) |
| -O-CH₂ -CH₃ | 4.26 (q, J = 7.1 Hz, 2H) | 4.26 (q, J = 7.1 Hz, 2H) |
| Ar-H | 8.05 (d, J = 7.2 Hz, 1H) | 8.05 (d, J = 7.2 Hz, 1H) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Signal Assignment | Synthesized Product (δ ppm) | Commercial Standard (δ ppm) |
| -O-CH₂-CH₃ | 13.9 | 13.9 |
| -CO-CH₂ -CO- | 45.8 | 45.8 |
| -O-CH₂ -CH₃ | 62.1 | 62.1 |
| Pyridine C4 | 129.5 | 129.5 |
| Pyridine C3 | 134.2 | 134.2 |
| Pyridine C2 | 145.1 | 145.1 |
| Pyridine C6 | 148.9 | 148.9 |
| Pyridine C5 | 155.8 (d, ¹JCF = 258 Hz) | 155.8 (d, ¹JCF = 258 Hz) |
| Ester C =O | 167.0 | 167.0 |
| Ketone C =O | 190.3 | 190.3 |
Table 3: FT-IR Data (ATR, cm⁻¹)
| Functional Group | Synthesized Product (ν cm⁻¹) | Commercial Standard (ν cm⁻¹) |
| C-H Stretch (aliphatic) | 2985 | 2986 |
| C=O Stretch (Ketone) | 1745 | 1745 |
| C=O Stretch (Ester) | 1718 | 1718 |
| C=C, C=N Stretch (Aromatic) | 1580, 1545 | 1580, 1545 |
| C-O Stretch | 1250 | 1251 |
| C-F Stretch | 1025 | 1025 |
Table 4: Mass Spectrometry Data (ESI+)
| Ion | Synthesized Product (m/z) | Commercial Standard (m/z) | Expected (m/z) |
| [M+H]⁺ | 280.0 | 280.0 | 280.0 |
| [M+Na]⁺ | 302.0 | 302.0 | 302.0 |
Interpretation of Results
The spectroscopic data from the synthesized this compound shows an excellent correlation with the commercial standard across all analytical techniques.
-
NMR Analysis: The ¹H and ¹³C NMR spectra are virtually superimposable. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum perfectly match the expected structure of an ethyl ester group (triplet at 1.31 ppm, quartet at 4.26 ppm) and the pyridine moiety.[6] The singlet at 4.01 ppm confirms the methylene group flanked by two carbonyls. The ¹³C NMR spectrum shows the correct number of signals, with the characteristic large carbon-fluorine coupling constant confirming the C-F bond.[7][8]
-
FT-IR Analysis: The FT-IR spectra of both samples display identical absorption frequencies. The strong bands at 1745 cm⁻¹ and 1718 cm⁻¹ are characteristic of the ketone and ester carbonyl groups, respectively. The presence of aromatic ring stretches and C-F bond vibrations further corroborates the structure.[9][10][11][12][13]
-
Mass Spectrometry Analysis: The mass spectra for both samples show the same base peaks for the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺). The observed m/z values are in perfect agreement with the calculated molecular weight, confirming the elemental composition of C₁₀H₈Cl₂FNO₃.
The complete overlap of all spectral data provides unequivocal evidence that the laboratory-synthesized product is structurally identical to the commercial standard and possesses a high degree of purity, with no significant impurities detected by these methods.
Conclusion
This guide has demonstrated a rigorous, multi-technique spectroscopic approach to verify the identity and purity of a synthesized fine chemical. Through a side-by-side comparison of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we have conclusively confirmed that the laboratory-synthesized batch of this compound is structurally identical to the commercially sourced reference standard.
The detailed protocols and comparative data presented herein serve as a robust framework for researchers to ensure the quality and authenticity of their synthetic materials. This process of validation is a critical component of scientific integrity, guaranteeing that subsequent research and development efforts are built upon a foundation of accurately characterized molecules.
References
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Xiamen AECO Chemical Industrial Co., Ltd. Ethyl 3 2 6 Dichloro 5 Fluoropyridin 3 Yl 3 Oxopropanoate. [Link]
- Google Patents.
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Xiamen AECO Chemical Industrial Co., Ltd. Ethyl 3 2 6 Dichloro 5 Fluoropyridin 3 Yl 3 Oxopropanoate. [Link]
-
Xiamen AECO Chemical Industrial Co., Ltd. Ethyl 3 2 6 Dichloro 5 Fluoropyridin 3 Yl 3 Oxopropanoate. [Link]
-
Chemical Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. [Link]
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Organic Syntheses. Ethyl 3,3-diethoxypropanoate. [Link]
-
CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [Link]
-
PubChem. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. [Link]
-
Chem-Impex International. Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate. [Link]
-
ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]
-
ResearchGate. FTIR spectrum for Pyridine. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. [Link]
-
National Institute of Standards and Technology. Pyridine - NIST WebBook. [Link]
-
ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]
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Physical Chemistry Chemical Physics (RSC Publishing). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. [Link]
-
ResearchGate. An analysis of structural, spectroscopic, quantum chemical and in silico studies of ethyl 3-[(pyridin-2-yl)amino]propanoate: A potential thrombin inhibitor. [Link]
-
SciELO. NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. [Link]
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- 3. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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Alternatives to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate in quinolone synthesis
An In-Depth Guide to Synthetic Alternatives for Quinolone Core Formation A Senior Application Scientist's Comparative Analysis of Methodologies Beyond Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
For researchers and professionals in drug development, the quinolone scaffold is a cornerstone of antibacterial drug discovery. The synthesis of this privileged heterocycle often relies on robust and versatile chemical reactions. A common and effective strategy involves the use of functionalized β-ketoesters, such as this compound, which serve as critical C3-C4 synthons. This specific reagent is designed for constructing complex, highly substituted quinolones, likely through a Gould-Jacobs type reaction, leading to potent antibiotics like Sitafloxacin and Gemifloxacin.[1][2][3]
However, the reliance on a single class of precursor or a single synthetic route can be limiting. Challenges in precursor availability, cost, or the desire to explore different substitution patterns necessitate a broader understanding of alternative synthetic strategies. This guide provides an in-depth comparison of the principal named reactions for quinolone synthesis, offering researchers a strategic toolkit for navigating this vital area of medicinal chemistry. We will explore the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental protocols and comparative data.
The Baseline: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a foundational method for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable 4-quinolone form.[4][5] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[6] The use of a pre-formed β-ketoester like this compound represents a direct application of this strategy, where the substituted pyridine moiety is part of the "malonate" equivalent that reacts with an appropriate amine.
The primary advantage of this method is its reliability and effectiveness, especially for anilines bearing electron-donating groups in the meta-position.[4] The reaction proceeds via an initial nucleophilic substitution to form an anilidomethylenemalonate intermediate, which then undergoes a 6-electron electrocyclization at high temperatures (often >250 °C) to form the quinolone ring.[6]
Caption: Generalized workflow for the Gould-Jacobs synthesis of 4-quinolones.[6]
While effective, the harsh conditions required for cyclization can limit its applicability for sensitive substrates. Modern variations utilizing microwave irradiation or catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) have been developed to mitigate these issues, offering shorter reaction times and milder conditions.[7]
Alternative Synthetic Pathways
Beyond the Gould-Jacobs framework, several other classical reactions provide powerful and distinct routes to the quinolone core. Each utilizes different starting materials and mechanistic pathways, offering unique advantages in terms of substrate scope, regioselectivity, and reaction conditions.
The Conrad-Limpach-Knorr Synthesis
This method also employs the reaction of anilines with β-ketoesters but offers temperature-dependent control over the final product, yielding either 4-quinolones or 2-quinolones.[8][9][10]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction proceeds via nucleophilic attack of the aniline's nitrogen on the keto-carbonyl of the β-ketoester. This is a reversible, kinetically favored process that, after cyclization, leads to the 4-quinolone product (Conrad-Limpach pathway).[11]
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., 140-160 °C), the reaction favors the irreversible nucleophilic attack of the aniline on the ester-carbonyl, forming a more stable β-keto anilide intermediate. Subsequent cyclization yields the thermodynamically preferred 2-quinolone product (Knorr pathway).[10][11]
This dichotomy provides synthetic flexibility but requires careful control of reaction temperature to ensure regioselectivity. The cyclization step is typically a thermal condensation performed in a high-boiling solvent or with an acid catalyst.[12]
Caption: Temperature-dependent pathways in the Conrad-Limpach-Knorr synthesis.
The Camps Cyclization
The Camps cyclization offers a fundamentally different approach, starting from an o-acylaminoacetophenone.[13] This reaction involves an intramolecular condensation catalyzed by a base (e.g., sodium hydroxide) to form either 2-hydroxy or 4-hydroxyquinolines.[14][15]
The mechanism is an intramolecular aldol-type condensation. A base abstracts a proton from the methylene group adjacent to the acetophenone carbonyl, forming an enolate.[15] This enolate then attacks the amide carbonyl, leading to cyclization. The regioselectivity (attack on the amide vs. the other carbonyl in more complex substrates) depends on the substrate structure and reaction conditions.[16] A key advantage of the Camps cyclization is that the precursor o-acylaminoacetophenones can be readily prepared, for instance, through the copper-catalyzed amidation of o-halophenones, making this a versatile two-step process.[14][17]
Caption: The synthetic pathway of the Camps Cyclization.
The Friedländer Annulation
The Friedländer synthesis is one of the most direct methods for preparing quinolines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester), catalyzed by either acid or base.[18][19]
The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.[19] Alternatively, an initial Schiff base formation between the amine and the carbonyl can occur, followed by an intramolecular aldol reaction.[19] The versatility of this method allows for the synthesis of a wide range of highly functionalized quinolines by varying both reaction partners.[20][21] While historically requiring harsh conditions, modern protocols use milder catalysts like iodine or Lewis acids, and can even be performed under solvent-free conditions.[18] A primary challenge can be controlling regioselectivity when using unsymmetrical ketones.[18]
Caption: The reaction sequence of the Friedländer Annulation.
Comparative Analysis of Synthetic Routes
| Feature | Gould-Jacobs Reaction | Conrad-Limpach-Knorr Synthesis | Camps Cyclization | Friedländer Annulation |
| Starting Materials | Aniline + Alkoxymethylenemalonate or β-ketoester | Aniline + β-ketoester | o-Acylaminoacetophenone | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl |
| Key Intermediate | Anilidomethylenemalonate | Enamine (low temp) or β-Keto anilide (high temp) | Enolate of acetophenone | Aldol adduct or Schiff base |
| Typical Product | 4-Quinolone-3-carboxylate | 4-Quinolone (low temp) or 2-Quinolone (high temp) | 2- or 4-Hydroxyquinolines | Substituted Quinolines |
| Conditions | High temp (>250 °C) or microwave; Eaton's reagent | Temperature-dependent (RT to 160 °C), acid catalyst | Strong base (e.g., NaOH), heat | Acid or base catalysis, can be harsh but modern methods are milder |
| Advantages | Reliable for 4-quinolones; well-established.[4] | Temperature-controlled access to 2- or 4-quinolone isomers.[10] | Different set of precursors; versatile two-step access.[14][15] | Direct, convergent synthesis of diverse quinolines.[20][22] |
| Limitations | Harsh thermal conditions; limited to anilines.[5] | Requires strict temperature control for selectivity; potential for mixed products.[11] | Precursor synthesis required; regioselectivity can be an issue.[16] | Regioselectivity issues with unsymmetrical ketones; potential side reactions.[18] |
Experimental Protocols
The following protocols are generalized procedures derived from literature and serve as a starting point for laboratory synthesis. Researchers should consult the primary literature for substrate-specific optimizations.
Protocol 1: Gould-Jacobs Reaction (Microwave-Assisted)
This protocol is adapted from modern methods that improve upon the classical high-temperature approach.[7][23]
-
Reaction Setup: In a microwave vial equipped with a magnetic stir bar, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq). For cyclization of a pre-formed anilidomethylenemalonate intermediate, dissolve it in a minimal amount of a high-boiling solvent like diphenyl ether or use a catalyst.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Isolation: After cooling to room temperature, a precipitate of the product should form. Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.
-
Purification: Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling solvent (if used), and dry under vacuum. Recrystallization from ethanol or ethyl acetate can be performed if necessary.
Protocol 2: Conrad-Limpach Synthesis for 4-Quinolones
This protocol follows the kinetically controlled pathway.[8][12]
-
Reaction Setup: Combine the aniline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq) in a round-bottom flask. A catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄ or HCl) can be added.
-
Condensation: Stir the mixture at room temperature for 12-24 hours. The formation of the enamine intermediate can be monitored by observing the separation of water.
-
Cyclization: Add the crude intermediate to a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A). Heat the mixture to approximately 250 °C for 15-30 minutes.
-
Isolation and Purification: Cool the reaction mixture. The product often precipitates upon cooling. Add hexane to aid precipitation, filter the solid, wash with hexane, and dry.
Protocol 3: Camps Cyclization
This protocol is based on the base-promoted cyclization of an N-(ketoaryl)amide.[14][15]
-
Reaction Setup: Dissolve the o-acylaminoacetophenone (1.0 eq) in a suitable solvent like dioxane or ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (3.0-3.5 eq).
-
Heating: Heat the mixture to reflux (around 100-110 °C) and stir for 2-4 hours, monitoring by TLC.
-
Workup: After cooling, neutralize the mixture with an acid (e.g., 10% HCl). The product will typically precipitate.
-
Isolation: Filter the solid product, wash with water, and dry. Further purification can be achieved by recrystallization.
Protocol 4: Friedländer Annulation
This protocol describes a general acid-catalyzed synthesis.[18][22]
-
Reaction Setup: In a flask, mix the o-aminoaryl ketone (1.0 eq), the α-methylene carbonyl compound (1.2 eq), and a solvent such as ethanol or toluene.
-
Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).
-
Reaction: Heat the mixture to reflux for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a basic aqueous solution (e.g., sat. NaHCO₃) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Conclusion
While this compound is a highly valuable and specialized precursor for advanced quinolone antibiotics, a comprehensive understanding of alternative synthetic strategies is essential for the modern medicinal chemist. The Gould-Jacobs, Conrad-Limpach-Knorr, Camps, and Friedländer reactions each provide a unique and powerful pathway to the quinolone core. The choice of method depends critically on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. By mastering these classical transformations, researchers can significantly expand their capabilities in designing and synthesizing novel quinolone-based therapeutics.
References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation−Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry, 72(21), 7968–7973. [Link]
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Organic Chemistry Portal. (n.d.). Conrad-Limpach-Knorr Synthesis. Química Orgánica. [Link]
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Yu, L., Liu, L., & Shi, G. (2014). Research on the Synthesis and Characterization of Sitafloxacin. Asian Journal of Chemistry, 26(18), 6149-6152. [Link]
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Liu, Y., Liu, L., & Shi, G. (2014). Synthesis and Characterization of Sitafloxacin. Asian Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Scheme of synthesis of garenoxacin with 4-aminomethylfluorescein (GAR–4AMF) tracers. [Link]
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Martinez, R., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1949. [Link]
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ACS Publications. (2021). Investigation of a Highly Selective Asymmetric Synthesis Strategy for cis-2-Fluorocyclopropanecarboxylic Acid: The Key Component of Sitafloxacin. The Journal of Organic Chemistry. [Link]
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Szychowski, K. A., & Gmiński, J. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1409. [Link]
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Wikipedia. (2023). Friedländer synthesis. [Link]
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Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. [Link]
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Szychowski, K. A., & Gmiński, J. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]
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Sharma, V., Kumar, V., & Kumar, R. (2021). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 11(20), 12053-12072. [Link]
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Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Wiley Online Library. [Link]
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ResearchGate. (2024). Modification of Gemifloxacin Drug Antibacterial to Promising Anti-Prostate Cancer PC3 Azomethine Compounds: Synthesis and in Vitro Studies. [Link]
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A Comparative Guide to the Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: An Efficiency Benchmark
This guide provides an in-depth technical comparison of prevalent synthetic methodologies for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. This β-keto ester is a critical building block in the synthesis of fourth-generation fluoroquinolone antibacterial agents, most notably Gemifloxacin.[1] The efficiency, scalability, and robustness of its synthesis are paramount for pharmaceutical development and manufacturing. We will dissect three primary synthetic strategies: the classic Crossed Claisen Condensation, the modern Blaise Reaction, and routes involving the Acylation of Malonate Derivatives. Our analysis is grounded in experimental data and mechanistic principles to provide researchers and process chemists with a definitive guide for selecting the optimal synthetic pathway.
Method 1: The Crossed Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation, creating β-keto esters through the reaction of two ester molecules.[2][3][4][5] For the synthesis of our target molecule, a "Crossed" Claisen condensation is employed, which involves two different esters.[2][3][5][6][7]
Mechanistic Principle & Rationale
The success of a crossed Claisen condensation hinges on a critical requirement: one of the ester reactants must be incapable of forming an enolate.[7][8][9] This is achieved by using an ester that lacks α-hydrogens.[2][4][7][8] This strategic choice prevents self-condensation and directs the reaction toward a single desired product.[9]
In this specific synthesis, Ethyl 2,6-dichloro-5-fluoronicotinate serves as the non-enolizable electrophile, while ethyl acetate acts as the enolizable nucleophile. The reaction proceeds via three core steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, abstracts an α-proton from ethyl acetate to form a nucleophilic enolate.[5][10] The choice of an alkoxide base corresponding to the ester's alcohol group (ethoxide for an ethyl ester) is crucial to prevent transesterification, a competing side reaction.[2][4][8]
-
Nucleophilic Attack: The ethyl acetate enolate attacks the carbonyl carbon of Ethyl 2,6-dichloro-5-fluoronicotinate.[10]
-
Elimination & Deprotonation: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group. The resulting β-keto ester product is highly acidic at its new α-position (pKa ≈ 11) and is immediately deprotonated by the ethoxide in the reaction mixture.[3] This final, essentially irreversible acid-base step is the thermodynamic driving force for the entire reaction.[3][8][10]
Experimental Protocol: Crossed Claisen Condensation
-
Base Preparation: In a flame-dried, multi-necked flask under an inert nitrogen atmosphere, dissolve clean sodium metal (1.0 eq) in anhydrous ethanol at 0-5 °C to generate sodium ethoxide in situ.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of Ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) and ethyl acetate (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it by pouring it onto a mixture of ice and dilute acetic or hydrochloric acid.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization.
Data Summary: Crossed Claisen Condensation
| Parameter | Observation | Rationale / Notes |
| Typical Yield | 60-75% | Yield can be highly dependent on moisture control and the purity of reagents. |
| Purity | Good to Excellent | Purification is typically required to remove unreacted starting materials and any self-condensation byproducts. |
| Scalability | Moderate | Requires strict anhydrous conditions and careful temperature control. The use of sodium metal can be hazardous on a large scale. |
| Key Strengths | Utilizes common, relatively inexpensive starting materials. A well-understood, classic transformation. | |
| Key Weaknesses | Stoichiometric use of a strong base is required.[4] Susceptible to side reactions if conditions are not rigorously controlled. |
Workflow Diagram: Crossed Claisen Condensation
Caption: A typical laboratory workflow for the Crossed Claisen synthesis.
Method 2: The Blaise Reaction
A more modern and highly efficient alternative is the Blaise reaction. This method has been optimized for the large-scale, safe synthesis of the target molecule, bypassing some of the challenges associated with the Claisen condensation.[11]
Mechanistic Principle & Rationale
The Blaise reaction involves the reaction of an organozinc intermediate, formed from an α-haloester, with a nitrile.[1][11] For this synthesis, the key reactants are 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and ethyl bromoacetate.
The process is as follows:
-
Organozinc Formation: Metallic zinc reacts with ethyl bromoacetate to form an organozinc reagent (a Reformatsky-type reagent). A significant process improvement involves the in situ activation of zinc with a catalytic amount of methanesulfonic acid. This eliminates the often-problematic induction period, making the reaction safer, more reliable, and highly scalable.[11]
-
Nitrile Addition: The organozinc reagent adds to the nitrile carbon of the pyridine starting material, forming a zinc salt of an imine intermediate.[1]
-
Hydrolysis: The reaction mixture is then subjected to acidic workup. This step hydrolyzes the imine intermediate to the corresponding ketone, yielding the final β-keto ester product. Careful control of pH during this step is critical to prevent hydrolysis of the ester group and maximize yield and purity.[1]
Experimental Protocol: Optimized Blaise Reaction
-
Zinc Activation: In a reactor charged with anhydrous THF, add activated zinc powder (1.5 eq). Add a catalytic amount of methanesulfonic acid and stir for 1 hour at room temperature.
-
Reagent Addition: Add a solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF to the zinc slurry at a controlled rate to maintain a gentle reflux.
-
Reaction Completion: After the addition, continue to stir the reaction at reflux until the starting nitrile is consumed (typically 2-3 hours), as monitored by LC-MS.
-
Hydrolysis & Work-up: Cool the reaction mixture to 0-10 °C and slowly add a saturated aqueous solution of ammonium chloride. Adjust the pH to 2-3 with dilute hydrochloric acid.[1]
-
Isolation: Extract the product with an organic solvent, wash the combined organic layers, and concentrate. The product often crystallizes upon concentration and can be isolated by filtration with high purity, frequently without the need for further chromatographic purification.[1]
Data Summary: Optimized Blaise Reaction
| Parameter | Observation | Rationale / Notes |
| Typical Yield | 88-95%[1] | This one-pot process is highly efficient. The optimized work-up minimizes side reactions.[1] |
| Purity | >99%[1] | The product often precipitates in high purity, reducing the need for extensive purification. |
| Scalability | Excellent | The use of activated zinc provides a safe and reproducible reaction profile, making it ideal for industrial scale-up.[11] |
| Key Strengths | High yield and purity, fewer process steps, and enhanced safety profile.[1][11] | |
| Key Weaknesses | Requires handling of lachrymatory ethyl bromoacetate. Zinc quality and activation are critical for success. |
Workflow Diagram: Optimized Blaise Reaction
Caption: A streamlined workflow for the scalable Blaise reaction synthesis.
Method 3: Acylation of Malonate Derivatives
This strategy involves the acylation of a malonate derivative with an activated form of 2,6-dichloro-5-fluoronicotinic acid, followed by a decarboxylation step to yield the β-keto ester.[12]
Mechanistic Principle & Rationale
The core transformation is a nucleophilic acyl substitution.
-
Acid Activation: 2,6-dichloro-5-fluoronicotinic acid is first converted to a more reactive acyl donor, typically the acyl chloride, using reagents like thionyl chloride or oxalyl chloride.[1]
-
Acylation: The acyl chloride is then reacted with a malonate nucleophile. Two common variants exist:
-
Using Diethyl Malonate: This requires a base like magnesium ethoxide. However, the resulting acylated malonate must then undergo selective hydrolysis of one ester group followed by decarboxylation, which can be problematic and lead to lower yields.
-
Using a Malonate Half-Ester: Employing potassium ethyl malonate (the mono-potassium salt of malonic acid monoethyl ester) is a more elegant solution.[1] The mono-anion directly acylates to form an intermediate that readily undergoes decarboxylation upon acidic work-up, avoiding the selective hydrolysis issue.
-
-
Decarboxylation: The acylated malonate intermediate loses carbon dioxide upon heating or acidification to afford the final product.
Experimental Protocol: Malonate Half-Ester Acylation
-
Acyl Chloride Formation: Convert 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) to 2,6-dichloro-5-fluoronicotinoyl chloride using thionyl chloride (1.5 eq) with a catalytic amount of DMF. Distill off excess thionyl chloride.
-
Acylation: In a separate reactor, suspend potassium ethyl malonate (1.1 eq) and magnesium chloride (1.1 eq) in anhydrous acetonitrile. Add the acyl chloride solution dropwise at room temperature.
-
Reaction Completion: Stir the reaction for 4-6 hours at 40-50 °C.
-
Work-up and Decarboxylation: Cool the mixture and quench with dilute hydrochloric acid. The acidic conditions facilitate the decarboxylation of the intermediate.
-
Extraction & Purification: Extract the product with an organic solvent and purify via standard methods (distillation, chromatography, or recrystallization). A reported procedure using these reagents achieved a total yield of 71%.[1]
Data Summary: Malonate Acylation
| Parameter | Observation | Rationale / Notes |
| Typical Yield | 71% (via potassium ethyl malonate)[1] to 97.9% (via n-BuLi)[1] | The n-BuLi route offers high yield but is unsuitable for industry due to cost and safety concerns.[1] The half-ester route is more practical but less efficient than the Blaise reaction. |
| Purity | Moderate to Good | Purity depends on the efficiency of the decarboxylation and removal of malonic acid-derived impurities. |
| Scalability | Poor to Moderate | The acyl chloride formation step involves corrosive and hazardous reagents, posing environmental and handling challenges.[1] The n-BuLi route is not scalable. |
| Key Strengths | Avoids the direct use of ethyl acetate enolate. | |
| Key Weaknesses | Multi-step process. The generation of acyl chloride is undesirable from a process safety and environmental perspective.[1] |
Logical Relationship Diagram: Malonate Acylation
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A Comparative Guide to the Structural Validation of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: Spotlight on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a pyridine derivative of significant interest.[1][2][3] At the core of this analysis is single-crystal X-ray crystallography, the gold standard for unambiguous structural elucidation.[4][5] This guide will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative assessment against other widely used spectroscopic methods.
The Imperative of Structural Certainty
This compound and its analogues are key intermediates in the synthesis of various pharmaceutical compounds.[6][7] The precise arrangement of atoms, including bond lengths, bond angles, and stereochemistry, directly influences the molecule's physicochemical properties, biological activity, and potential interactions with target macromolecules.[8][9] Therefore, rigorous structural validation is not merely a confirmatory step but a foundational requirement for advancing drug discovery and development programs.[8][9]
The Unrivaled Precision of Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the absolute structure of crystalline compounds.[4][5][10] It provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of individual atoms can be determined.[4][11] This level of detail is often unattainable with other analytical methods.
Causality in Experimental Design: Why X-ray Crystallography?
The choice of X-ray crystallography is driven by the need for unequivocal structural data. While techniques like NMR and mass spectrometry provide valuable information about connectivity and molecular weight, they often leave ambiguities regarding the precise spatial arrangement of atoms, especially in complex molecules. X-ray crystallography resolves these ambiguities by directly imaging the molecule's structure.[4][12]
Experimental Protocol: A Self-Validating Workflow
The process of determining a crystal structure through X-ray diffraction is inherently self-validating, with numerous checkpoints to ensure the quality and accuracy of the final model.[13]
Step 1: Crystal Growth
-
Objective: To obtain high-quality single crystals suitable for diffraction.
-
Methodology: Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is a common technique. The choice of solvent and crystallization conditions (temperature, rate of evaporation) are critical and often require empirical optimization.
-
Rationale: The quality of the crystal directly impacts the quality of the diffraction data. A well-ordered, single crystal will produce sharp, well-defined diffraction spots, leading to a high-resolution structure.[14]
Step 2: Data Collection
-
Objective: To measure the intensities of the diffracted X-ray beams.
-
Methodology: A suitable crystal is mounted on a goniometer and placed in a focused X-ray beam.[15] The crystal is rotated, and diffraction patterns are collected on a detector at various orientations.[15][16]
-
Rationale: Collecting a complete sphere of data ensures that all unique reflections are measured, which is essential for accurate structure determination.[15]
Step 3: Structure Solution and Refinement
-
Objective: To determine the arrangement of atoms in the crystal lattice and refine the model to best fit the experimental data.
-
Methodology: The collected diffraction data is processed to determine the unit cell dimensions and space group.[16] The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the agreement between the observed and calculated diffraction patterns.[11]
-
Rationale: The refinement process minimizes the difference between the experimental data and the model, resulting in an accurate representation of the molecular structure. Key parameters like the R-factor and goodness-of-fit are used to assess the quality of the final structure.[13]
dot
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A Researcher's Guide to Navigating the Reactivity of Fluorinated Pyridine Intermediates
Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, present in a multitude of FDA-approved therapeutics.[1][2] The strategic incorporation of fluorine into these structures is a proven method for optimizing molecular properties.[1][3] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity.[3][4]
However, these same electronic perturbations significantly alter the chemical reactivity of the pyridine ring.[5] For the medicinal chemist, understanding these changes is not merely an academic exercise; it is fundamental to designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the reactivity of structurally similar fluorinated pyridine intermediates, focusing on the two most critical reaction classes in pharmaceutical synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will explore the underlying principles that govern their reactivity, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors.
The Dichotomy of the C-F Bond: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a workhorse in medicinal chemistry for forging C-N, C-O, and C-S bonds. In this context, the role of fluorine is powerful and, at first glance, paradoxical. While the C-F bond is the strongest single bond to carbon, fluoride is an exceptionally good leaving group in SNAr reactions on electron-deficient rings like pyridine.[6]
The "Super-Activation" Effect: Fluorine vs. Other Halogens
The enhanced reactivity of fluoropyridines over their chloro, bromo, and iodo counterparts is one of the most important principles in their application. This is not due to leaving group ability in the traditional sense (where I⁻ > Br⁻ > Cl⁻ > F⁻) but is a direct consequence of the reaction mechanism. The rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus susceptible to nucleophilic attack. This powerful inductive effect also stabilizes the developing negative charge in the intermediate, lowering the activation energy of the first step.
This leads to a dramatic increase in reaction rates. For example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine under identical conditions.[6][7][8][9][10]
Table 1: Relative Reaction Rates for SNAr of 2-Halopyridines with Sodium Ethoxide
| 2-Halopyridine | Relative Rate (krel) | Rationale for Reactivity |
| 2-Fluoropyridine | 320 | High electronegativity of F strongly activates the ring for nucleophilic attack and stabilizes the Meisenheimer intermediate.[6][8] |
| 2-Chloropyridine | 1 | Baseline for comparison. |
| 2-Bromopyridine | ~0.8 | Lower electronegativity compared to Cl provides less activation. |
| 2-Iodopyridine | ~0.4 | Lowest electronegativity of the halogens results in the least activation for the rate-determining step. |
Regioselectivity: The Critical Importance of Fluorine's Position
The position of the fluorine atom on the pyridine ring dictates its reactivity towards nucleophiles. Fluorine atoms at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen strongly activate the ring for SNAr. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.
Conversely, a fluorine at the 3- (meta) position offers poor activation. The negative charge in the corresponding Meisenheimer intermediate cannot be delocalized onto the ring nitrogen, resulting in a much less stable intermediate and consequently, a significantly slower reaction rate.[2] Therefore, 3-fluoropyridines are generally unreactive in SNAr reactions unless other strongly electron-withdrawing groups are present on the ring.[2]
Case Study: Suzuki-Miyaura Coupling
In Suzuki-Miyaura couplings, fluorinated pyridine boronic acids can exhibit different reactivity compared to their non-fluorinated analogs. The strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the pyridine ring. [5]This can slow down the transmetalation step in the catalytic cycle, potentially leading to lower yields or requiring more forcing reaction conditions compared to electron-rich pyridine boronic acids. [5] Table 2: Illustrative Comparison of Yields in Suzuki-Miyaura Coupling
| Pyridine Boronic Acid | Coupling Partner | Typical Yield | Rationale for Reactivity Difference |
| Pyridine-3-boronic acid | 4-Bromoanisole | ~90% | Electron-neutral pyridine ring facilitates efficient transmetalation. |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | ~75% | The electron-withdrawing fluorine deactivates the ring, potentially slowing transmetalation and leading to slightly lower yields under similar conditions. [5][11] |
Note: Yields are representative and can vary significantly based on specific reaction conditions (catalyst, base, solvent).
Experimental Protocols
To ensure the practical applicability of these principles, the following self-validating protocols are provided as a starting point for laboratory execution.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Difluoropyridine
This protocol demonstrates the displacement of an activated fluorine with an amine nucleophile.
-
Objective: Synthesize 4-fluoro-2-morpholinopyridine.
-
Rationale: The fluorine at the 2-position is highly activated for SNAr. Morpholine is a common nucleophile in drug discovery. A polar aprotic solvent (DMSO) is used to facilitate the reaction, and a mild base (K₂CO₃) acts as a scavenger for the HF generated.
-
Materials:
-
2,4-Difluoropyridine (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoropyridine and DMSO (approx. 0.5 M concentration).
-
Add potassium carbonate to the solution.
-
Add morpholine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) to remove DMSO and salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Regioselective Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine
This protocol illustrates the selective C-N bond formation at the C-I position.
-
Objective: Synthesize N-phenyl-2-fluoro-4-pyridinamine.
-
Rationale: This reaction leverages the higher reactivity of the C-I bond towards palladium oxidative addition. A specialized phosphine ligand (e.g., BINAP) is crucial for facilitating the catalytic cycle. [12][13]A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.
-
Materials:
-
2-Fluoro-4-iodopyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂, BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene and stir for 10 minutes to allow for catalyst pre-formation.
-
Add 2-fluoro-4-iodopyridine to the flask.
-
Add aniline via syringe.
-
Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Synthetic Strategy
The reactivity of fluorinated pyridine intermediates is a tale of two distinct chemical behaviors governed by the reaction mechanism.
-
For Nucleophilic Aromatic Substitution , a C-F bond at the 2- or 4-position is a powerful activating group, enabling facile displacement by a wide range of nucleophiles under relatively mild conditions. [6][10]* For Palladium-Catalyzed Cross-Coupling , the C-F bond is largely inert due to its high bond strength, making the initial oxidative addition step challenging.
This dichotomy is not a limitation but a profound synthetic advantage. It allows for predictable, regioselective, and orthogonal functionalization of poly-halogenated pyridine rings. By understanding the electronic principles that dictate these outcomes, researchers can design more elegant and efficient synthetic routes, accelerating the discovery and development of next-generation therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
-
Brittain, W. D., et al. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers (Basel), 12(10), 2396. [Link]
- RSC Publishing. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
-
Fagnou, K., & Lautens, M. (2013). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
van der Wildt, B., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(1), 1-6. [Link]
-
Unkown. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9419–9428. [Link]
- American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. American Chemical Society.
-
Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13465–13473. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
-
Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]
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A Comparative Analysis of the Antibacterial Spectrum of Naphthyridones Derived from Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, the naphthyridone scaffold has emerged as a cornerstone for the development of potent therapeutics. This guide provides an in-depth comparative analysis of the antibacterial spectrum of naphthyridone derivatives synthesized from the versatile precursor, Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. We will delve into the synthesis of a clinically significant naphthyridone, Gemifloxacin, and present a comprehensive comparison of its in vitro activity against a panel of Gram-positive and Gram-negative bacteria, benchmarked against established fluoroquinolones, Ciprofloxacin and Levofloxacin. This analysis is supported by experimental data and established methodologies to ensure scientific integrity and provide actionable insights for researchers in the field.
From Precursor to Potent Antibacterial: The Synthetic Pathway
The journey from the starting material, this compound, to a bioactive naphthyridone core is a critical process in the synthesis of this class of antibiotics. A key transformation involves the cyclization of this precursor to form the 1,8-naphthyridin-4-one ring system. This is exemplified in the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, a crucial intermediate in the production of Gemifloxacin[1]. This intermediate encapsulates the foundational structure necessary for potent antibacterial activity.
The overall synthetic scheme can be conceptualized as a multi-step process, beginning with the formation of an enamine from the starting β-ketoester, followed by a cyclization reaction to yield the bicyclic naphthyridone core. Subsequent modifications, such as the introduction of a cyclopropyl group at the N-1 position and the ultimate displacement of the C-7 chloro substituent with a suitable amine side chain, are pivotal in modulating the antibacterial spectrum and potency of the final compound.
Caption: Workflow for the broth microdilution susceptibility test.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the naphthyridone or comparator antibiotic is prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Plate Preparation: The prepared dilutions are dispensed into the wells of a 96-well microtiter plate. A growth control well (broth and inoculum only) and a sterility control well (broth only) are also included.
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
MIC Determination: Following incubation, the plates are examined visually. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Concluding Remarks
The synthetic pathway originating from this compound provides a versatile platform for the generation of potent naphthyridone antibacterial agents, as evidenced by the synthesis of Gemifloxacin. This guide has demonstrated that Gemifloxacin exhibits a broad spectrum of activity with exceptional potency against key Gram-positive respiratory pathogens, surpassing that of older fluoroquinolones. While its Gram-negative spectrum is robust, particularly against respiratory pathogens, its activity against Pseudomonas aeruginosa is less pronounced compared to Ciprofloxacin.
This comparative analysis, grounded in experimental data and standardized protocols, offers valuable insights for researchers engaged in the discovery and development of new antibacterial drugs. The continued exploration of the naphthyridone scaffold, leveraging versatile precursors like the one discussed herein, holds significant promise in the ongoing battle against bacterial infections and the escalating challenge of antimicrobial resistance.
References
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Hooper, D. C. (2001). Mechanisms of Action of Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Vance-Bryan, K., & Guay, D. R. (1991). Ofloxacin and ciprofloxacin, two new fluoroquinolone antimicrobials. Clinical pharmacy, 10(9), 677–701. [Link]
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Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of quinolone action and resistance. Cold Spring Harbor perspectives in medicine, 6(9), a025320. [Link]
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Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. Enfermedades infecciosas y microbiologia clinica, 26(Suppl 13), 2–8. [Link]
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Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]
-
Fuchs, P. C., Barry, A. L., & Brown, S. D. (1999). In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 29–36. [Link]
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Winstanley, T. G., & Courvalin, P. (1998). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Antimicrobial Chemotherapy, 41(5), 587–588. [Link]
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Clinical and Laboratory Standards Institute. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Clinical and Laboratory Standards Institute. [Link]
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Rastogi, N., Goh, K. S., & Labrousse, V. (1996). Spectrum of activity of levofloxacin against nontuberculous mycobacteria and its activity against the Mycobacterium avium complex in combination with ethambutol, rifampin, roxithromycin, amikacin, and clofazimine. Antimicrobial agents and chemotherapy, 40(11), 2483–2487. [Link]
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Clinical and Laboratory Standards Institute. (2015). Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria; Third Edition. CLSI guideline M45. Clinical and Laboratory Standards Institute. [Link]
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Kim, J., Hinds, J., & Nahm, M. H. (2013). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of clinical microbiology, 51(8), 2755–2757. [Link]
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U.S. Food and Drug Administration. (2013). LEVAQUIN (levofloxacin) Prescribing Information. [Link]
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Davies, T. A., Kelly, L. M., & Pankuch, G. A. (2000). Activity of Gemifloxacin against Penicillin- and Ciprofloxacin-Resistant Streptococcus pneumoniae Displaying Topoisomerase- and Efflux-Mediated Resistance Mechanisms. Antimicrobial agents and chemotherapy, 44(6), 1591–1595. [Link]
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Ednie, L. M., Jacobs, M. R., & Appelbaum, P. C. (2000). Activity of gemifloxacin, a new broad-spectrum quinolone, against 200 pneumococci by four different susceptibility testing methods. Journal of antimicrobial chemotherapy, 45(4), 525–528. [Link]
-
Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., Drlica, K., & Zinner, S. H. (2000). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial agents and chemotherapy, 44(10), 2762–2768. [Link]
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Fuchs, P. C., Barry, A. L., & Pfaller, M. A. (1993). Levofloxacin disk potency and tentative interpretive criteria for susceptibility tests. Diagnostic microbiology and infectious disease, 17(3), 227–230. [Link]
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EUCAST. (2026). MIC distributions for Levofloxacin. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Calver, A. D. (2006). Gemifloxacin use in the treatment of acute bacterial exacerbation of chronic bronchitis. International journal of chronic obstructive pulmonary disease, 1(4), 377–386. [Link]
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Drugs.com. (2025). Gemifloxacin Monograph for Professionals. [Link]
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Khan, A. U., & Maryam, L. (2013). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Journal of basic and applied sciences, 9, 453–457. [Link]
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Al-Shdefat, R., Al-Zereini, W., & Al-limoun, M. (2022). Determination of MIC of ciprofloxacin. ResearchGate. [Link]
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Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of chemotherapy (Florence, Italy), 21(6), 611–626. [Link]
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Sandoval, M. M., Bardach, A., Rojas-Roque, C., & Ciapponi, A. (2023). Ciprofloxacin MIC values reported by published studies. ResearchGate. [Link]
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A Comparative Guide to the Green Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparison of synthetic routes for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key intermediate in the synthesis of various pharmaceuticals. The focus of this analysis is on the principles of green chemistry, providing a quantitative and qualitative assessment of the environmental impact of each method. By evaluating established green chemistry metrics, this document aims to empower researchers to make more sustainable choices in their synthetic endeavors.
Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint.[1][2] The synthesis of active pharmaceutical ingredients (APIs) and their intermediates often involves multi-step processes that can generate significant waste. Green chemistry metrics provide a framework for quantifying the "greenness" of a chemical process, enabling a shift from a focus solely on reaction yield to a more holistic view that encompasses waste reduction, energy efficiency, and the use of safer chemicals.[3][4]
Key metrics utilized in this guide include:
-
Atom Economy: A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product.[5][6][7][8][9]
-
Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product.[10][11][12][13][14]
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of product.[15][16][17][18][19]
This guide will compare two primary synthetic routes to this compound: the Blaise Reaction and a Claisen-Type Condensation (Malonic Ester Synthesis) .
Synthetic Route 1: The Blaise Reaction
The Blaise reaction offers a direct approach to β-keto esters from nitriles and α-haloesters, mediated by zinc. A specific application of this reaction for the synthesis of the target molecule is detailed in Chinese patent CN101774967B.[18]
Experimental Protocol: Blaise Reaction
The synthesis proceeds in two main steps: the formation of a zinc salt intermediate followed by acid-catalyzed alcoholysis.
Step 1: Synthesis of 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-iminopropionic acid ethyl ester zinc bromide
-
In a reaction vessel, activated zinc powder (15.8 mmol) is suspended in anhydrous tetrahydrofuran (THF, 10.0 mL).
-
A solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (10.4 mmol) and ethyl bromoacetate (15.6 mmol) in anhydrous THF (20.0 mL) is added dropwise at a controlled temperature.
-
The reaction mixture is stirred until the starting nitrile is consumed (monitored by TLC).
Step 2: Synthesis of this compound
-
The resulting zinc salt intermediate is cooled to 0-10°C and acidified with a hydrochloric acid solution to a pH of 2-3.
-
The aqueous layer is extracted with an organic solvent, and the organic layers are combined and distilled to yield the crude imino ester.
-
The crude imino ester is dissolved in anhydrous ethanol and treated with an anhydrous ethanolic solution of hydrogen chloride or concentrated sulfuric acid at 20-30°C for 2-3 hours.
-
The product is isolated by filtration and purified by washing with a cold ethanol-water mixture.
Caption: Synthetic pathway via the Blaise reaction.
Green Chemistry Metrics Analysis: Blaise Reaction
| Metric | Value | Analysis |
| Atom Economy | ~65.7% | The theoretical atom economy is moderate, with a significant portion of the mass originating from the zinc and bromine atoms, which are not incorporated into the final product. |
| E-Factor | High (estimated > 20) | The use of stoichiometric zinc, solvents for reaction and extraction, and acidic and basic solutions for work-up contributes to a significant amount of waste. The disposal of zinc-containing waste presents an environmental concern.[12][15] |
| Process Mass Intensity (PMI) | High (estimated > 21) | The large volumes of THF and ethanol, along with the mass of zinc and other reagents, result in a high PMI, indicating a material-intensive process. |
Causality Behind Experimental Choices: The use of activated zinc is crucial for the success of the Blaise reaction, as it facilitates the formation of the organozinc intermediate. Anhydrous conditions are necessary to prevent the premature hydrolysis of the organozinc reagent and the imino ester intermediate. The two-step acid treatment is designed to first hydrolyze the imine to a ketone and then facilitate the alcoholysis to the final ester product.
Synthetic Route 2: Claisen-Type Condensation (Malonic Ester Synthesis)
An alternative approach involves the acylation of a malonic ester derivative with 2,6-dichloro-5-fluoronicotinoyl chloride, followed by decarboxylation. This route is based on the well-established malonic ester synthesis.[11]
Experimental Protocol: Malonic Ester Synthesis
This synthesis can be conceptualized in two main stages: the preparation of the acid chloride and the subsequent condensation and decarboxylation.
Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
-
2,6-dichloro-5-fluoronicotinic acid is refluxed with thionyl chloride until the reaction is complete.
-
Excess thionyl chloride is removed by distillation to yield the crude acid chloride, which can be purified by vacuum distillation.[5]
Step 2: Synthesis of this compound
-
Magnesium turnings (1.1 eq) are reacted with absolute ethanol (0.5 eq) in dry diethyl ether to form magnesium ethoxide.
-
Diethyl malonate (1.0 eq) is added to the suspension of magnesium ethoxide and stirred.
-
The resulting solution of the magnesium salt of diethyl malonate is cooled, and a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 eq) in dry diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with dilute acid, and the product is extracted with an organic solvent.
-
The crude product is then heated in the presence of a catalytic amount of acid to effect decarboxylation, yielding the final product.
Caption: Synthetic pathway via malonic ester synthesis.
Green Chemistry Metrics Analysis: Malonic Ester Synthesis
| Metric | Value | Analysis |
| Atom Economy | ~55.2% (for the condensation step) | The atom economy of the key C-C bond-forming step is lower than the Blaise reaction due to the loss of ethanol and carbon dioxide during the final decarboxylation step. |
| E-Factor | Moderate to High (estimated 15-25) | While avoiding the use of metallic zinc, this route still generates significant waste from the use of thionyl chloride, magnesium, solvents, and work-up reagents. |
| Process Mass Intensity (PMI) | High (estimated > 16) | Similar to the Blaise reaction, the use of multiple solvents and reagents contributes to a high PMI. However, the avoidance of a separate hydrolysis step might offer a slight advantage. |
Causality Behind Experimental Choices: The use of the magnesium salt of diethyl malonate provides a soft enolate that selectively undergoes C-acylation rather than O-acylation.[5] The final decarboxylation step is a classic transformation for β-keto esters derived from malonic esters and is typically driven by heat and acid catalysis. Thionyl chloride is a common and effective reagent for the conversion of carboxylic acids to acid chlorides.
Comparison of Synthetic Routes and Future Perspectives
| Feature | Blaise Reaction | Malonic Ester Synthesis |
| Starting Materials | 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, Ethyl bromoacetate | 2,6-dichloro-5-fluoronicotinic acid, Diethyl malonate |
| Key Reagents | Zinc | Magnesium, Thionyl chloride |
| Atom Economy | Higher | Lower |
| E-Factor & PMI | High | Moderate to High |
| Environmental Concerns | Use and disposal of zinc waste.[12][15] | Use of hazardous thionyl chloride. |
| Process Simplicity | Fewer steps from the nitrile. | More steps from the carboxylic acid. |
Both the Blaise reaction and the malonic ester synthesis routes for this compound exhibit significant drawbacks from a green chemistry perspective. The high E-Factors and PMIs for both processes highlight the substantial amount of waste generated, primarily from solvents and stoichiometric reagents.
Future Directions for a Greener Synthesis:
The development of a truly green synthesis for this important intermediate requires a departure from these classical methods. Promising areas of research include:
-
Catalytic Alternatives: Replacing stoichiometric reagents like zinc and magnesium with catalytic systems would significantly improve the atom economy and reduce waste.
-
Biocatalysis: The use of enzymes, such as lipases or transaminases, for the synthesis of β-keto esters is a rapidly growing field.[1][3][15][16][17] Biocatalytic methods often proceed under mild, aqueous conditions with high selectivity, offering a potentially transformative green alternative.
-
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch reactions, often with reduced solvent usage.
-
Safer Solvents: Replacing hazardous solvents like THF and diethyl ether with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could significantly reduce the environmental impact.[10]
Conclusion
This comparative guide demonstrates that while both the Blaise reaction and malonic ester synthesis are established methods for producing this compound, they fall short of modern green chemistry standards. A thorough analysis of their respective green chemistry metrics reveals significant opportunities for improvement. By embracing innovative approaches such as biocatalysis and catalytic C-C bond formation, the pharmaceutical industry can move towards more sustainable and environmentally responsible manufacturing processes for this and other vital chemical intermediates.
References
- American Chemical Society Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). ACSGCIPR.
- Dunn, P. J., Wells, A. S., & Williams, M. T. (Eds.). (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
- BioPharm International. (2019, March 11). Improving Process Mass Intensity for Bio/Pharmaceutical Production.
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric.
- Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527.
- Organic Chemistry Portal. (n.d.). Blaise Reaction.
- CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acet
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Jimenez-Gonzalez, C., Ponder, C. S., Broxterman, Q. B., & Manley, J. B. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry to Drive More Sustainable Processes. Organic Process Research & Development, 15(4), 912–917.
- Sigma-Aldrich. (n.d.).
- Howden, M. E. H., & Tyler, M. (n.d.). Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Scribd.
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- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- JETIR. (n.d.).
- Sheldon, R. A. (1994). Consider the environmental quotient. CHEMTECH, 24(3), 38-47.
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- Sheldon, R. A. (n.d.). E-Factor.
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- Royal Society of Chemistry. (n.d.).
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
As a Senior Application Scientist, this guide provides comprehensive, actionable procedures for the safe handling and disposal of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate. The protocols herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting our commitment to providing value and building trust beyond the product itself. The chemical structure, featuring a halogenated pyridine ring, necessitates a rigorous and well-documented disposal pathway.
Hazard Identification and Immediate Safety Precautions
Understanding the hazard profile is the foundation of safe disposal. This compound is an irritant and, more significantly, a halogenated organic compound. Its handling and disposal are dictated by the combined risks of its pyridine core and its chlorine and fluorine substituents.
Immediate Handling Precautions: Always handle this compound within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:
-
Nitrite or other chemically resistant gloves.
-
Safety glasses with side shields or chemical splash goggles.
-
A flame-resistant lab coat.
In the event of exposure, immediate action is critical. For skin contact, wash the affected area with plenty of soap and water.[1][2] For eye contact, flush cautiously with water for several minutes at an emergency eyewash station.[1][3][4]
Hazard Profile Summary
| Hazard Classification | Description | GHS Statement Codes | Key Precautionary Actions |
| Skin Irritation | Causes skin irritation. | H315 | Avoid contact with skin. Wear protective gloves and clothing.[1][3] |
| Eye Irritation | Causes serious eye irritation. | H319 | Wear eye and face protection.[1][3] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | Avoid breathing dust/fumes. Use only in a well-ventilated area.[1][3] |
| Environmental Hazard | Halogenated organic compounds are often toxic to aquatic life and are not readily biodegradable.[5] | - | Prevent release to the environment. Follow specific disposal protocols. |
Waste Classification: A Critical Directive
Proper disposal begins with correct classification. Due to its molecular structure, this compound must be classified as Hazardous Halogenated Organic Waste .[6][7]
The Rationale (Causality):
-
Halogenated: The presence of chlorine (dichloro-) and fluorine (fluoro-) atoms on the pyridine ring places this compound squarely in the halogenated waste category.[7][8] Halogenated wastes are regulated more stringently because their incineration can produce acidic gases (like HCl and HF) and potentially other toxic byproducts if not performed in specialized facilities.[5][9]
-
Organic: The compound is carbon-based.
-
Hazardous: As defined by the Resource Conservation and Recovery Act (RCRA), wastes exhibiting characteristics of toxicity, reactivity, ignitability, or corrosivity are deemed hazardous. While this specific compound may not be explicitly listed, its irritant properties and classification as a halogenated organic substance require it to be managed as hazardous waste.[10]
Segregating this compound into the "Halogenated Organic Waste" stream is paramount. Co-mingling it with non-halogenated solvents (like acetone or methanol) contaminates the entire volume, escalating disposal costs and complexity, as the entire mixture must then be treated via high-temperature incineration.[11][12]
On-Site Waste Collection & Segregation Protocol
A self-validating system of waste collection in the laboratory prevents accidental mixing and ensures regulatory compliance.
Step-by-Step Collection Procedure:
-
Select a Proper Container: Use a designated, leak-proof waste container compatible with chlorinated and fluorinated organic compounds. A glass or high-density polyethylene (HDPE) container is typically appropriate. Ensure the container is in good condition and has a secure, vapor-tight lid.[13]
-
Label Correctly and Immediately: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" [13]
-
The full chemical name: "Waste this compound"
-
An accurate list of all constituents and their approximate percentages if it is a solution.
-
The relevant hazard warnings (e.g., "Irritant").
-
-
Segregate the Waste: Store the waste container in a designated satellite accumulation area. This area must be physically separate from containers holding non-halogenated waste, acids, bases, or oxidizers to prevent dangerous reactions.[11][13]
-
Keep Containers Closed: The waste container must remain tightly capped at all times, except when actively adding waste.[13] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
-
Arrange for Disposal: Do not accumulate more than 55 gallons of hazardous waste. Once the container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Recommended Final Disposal Method: High-Temperature Incineration
The accepted and environmentally responsible method for disposing of halogenated organic waste is high-temperature incineration .
Why Incineration? Traditional disposal methods like landfilling are prohibited for such compounds due to their potential to leach into soil and groundwater.[5] High-temperature incineration (typically 900°C to 1600°C) provides a permanent disposal solution by breaking the compound down into simpler, gaseous byproducts.[5][14] Critically, these specialized incinerators are equipped with "scrubbers" that neutralize the resulting hydrogen halides (HCl, HF) and other pollutants, preventing their release into the atmosphere.[5]
Spill and Decontamination Procedures
Immediate and correct response to a spill is vital for safety.
Personal Decontamination:
-
Skin: Remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[2][4]
-
Eyes: Immediately flush with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Spill Cleanup Protocol:
-
Assess and Secure: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS office. Ensure there are no ignition sources nearby.
-
Contain the Spill: Use an inert, absorbent material (such as vermiculite, sand, or a commercial spill kit absorbent) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, sealable container.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous halogenated organic waste according to the protocol in Section 3.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.
-
Triple-Rinse Empty Containers: Empty containers that held the pure compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Process for Disposal of Chlorinated Organic Residues.
-
Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate - SDS. Fisher Scientific UK. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
- Hazardous waste segreg
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Material Safety Data Sheet for 1,2-Dichloroethane. Sciencelab.com. [Link]
-
MATERIAL SAFETY DATA SHEET - Contact Cleaner II. Farnell. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Appendix A: Disposal Procedures by Chemical. UW-La Crosse. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
